(4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUPJOQUAAVAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NNN=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674152 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179942-55-3 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tetrazol-5-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-(2H-Tetrazol-5-yl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid, a bifunctional organic compound, has emerged as a critical building block in modern medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a tetrazole ring, offers a unique combination of reactivity and physicochemical properties. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds essential for constructing complex molecular architectures. Simultaneously, the tetrazole ring serves as a metabolically stable isostere for a carboxylic acid group, enhancing the pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, and key applications, with a focus on its role in the development of therapeutic agents.
Introduction: A Molecule of Strategic Importance
In the landscape of drug discovery, the rational design of molecules hinges on the availability of versatile and reliable chemical building blocks. This compound (Figure 1) represents a premier example of such a reagent. Its value is rooted in the strategic combination of two highly influential functional groups in medicinal chemistry:
-
The Phenylboronic Acid Moiety: This group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds with exceptional efficiency and functional group tolerance.[1] This allows for its facile conjugation to a wide array of aryl or heteroaryl halides, forming the biaryl scaffolds common to many pharmaceuticals.
-
The Tetrazole Ring: The 5-substituted tetrazole is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group.[2] It shares a similar pKa and geometry but offers improved metabolic stability and cell membrane permeability, making it a favored replacement in drug design to enhance oral bioavailability and reduce metabolic liabilities.
The convergence of these two functionalities in a single, stable molecule provides a direct and efficient route to complex, drug-like molecules, particularly in the synthesis of angiotensin II receptor blockers (ARBs), also known as "sartans".[3][4] This guide will dissect the core chemical properties, synthesis, and reaction protocols that make this compound an indispensable tool for chemical and pharmaceutical research.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in Table 1. The compound typically presents as a white to off-white solid and requires refrigerated storage under an inert atmosphere to maintain its integrity.[5][6]
| Property | Value | Source(s) |
| CAS Number | 179942-55-3 | [7][8][9] |
| Molecular Formula | C₇H₇BN₄O₂ | [5][7][8] |
| Molecular Weight | 189.97 g/mol | [5][7][8] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 174-179 °C (with decomposition) | [8][9] |
| pKa | 4.11 ± 0.10 (Predicted) | [8] |
| Solubility | Data not widely available, generally soluble in organic solvents like DMSO and DMF. | |
| Storage Conditions | 2-8°C, under inert atmosphere | [5][8][9] |
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical synthetic route begins with a readily available starting material, 4-cyanophenylboronic acid. The key transformation is the [2+3] cycloaddition reaction between the nitrile group and an azide source to form the tetrazole ring.
Representative Synthetic Workflow
The causality behind this workflow is straightforward: it leverages a well-established cycloaddition reaction on a commercially available, functionalized precursor. Using an azide, such as sodium azide, with a Lewis acid catalyst or an ammonium salt allows for the efficient formation of the tetrazole heterocycle.[10]
Diagram 1: A representative workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenylboronic acid (1 equivalent).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.
-
Reaction: Heat the mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup (Quenching & Acidification): After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water. Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, Mass Spectrometry, and HPLC.
Chemical Reactivity and Core Applications
The primary utility of this reagent lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions.[8][11]
The Suzuki-Miyaura Coupling Reaction
This reaction is the cornerstone of its application, enabling the formation of a biaryl linkage, a common motif in pharmaceuticals.[7][12] The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its phenyl-tetrazole group to the palladium catalyst in the transmetalation step of the catalytic cycle.
Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Validated Suzuki Coupling Protocol
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
-
Inert Atmosphere: Set up a Schlenk flask or a similar reaction vessel under an inert atmosphere (Nitrogen or Argon). This is crucial as the Palladium(0) catalyst is oxygen-sensitive.
-
Reagent Charging: To the flask, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents). The excess boronic acid and base are used to drive the reaction to completion.
-
Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).
-
Solvent System: Add a degassed solvent mixture. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. The progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Application in Drug Development: The "Sartan" Class of Antihypertensives
The most prominent application of this building block is in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans, which are used to treat hypertension.[4][13] Molecules like Losartan and Irbesartan feature a biphenyl tetrazole moiety, which is efficiently constructed using this compound or a protected derivative in a key Suzuki coupling step.[3][10] The tetrazole group mimics the carboxylate of the native angiotensin II peptide, allowing it to act as a potent and selective antagonist at the AT₁ receptor.
Diagram 3: Logical flow for the synthesis of 'Sartan' drugs using the title compound.
Stability, Storage, and Safety
-
Stability: Boronic acids can be susceptible to degradation, particularly through protodeboronation in aqueous media or oxidative decomposition.[14] While generally stable, prolonged storage at room temperature is not recommended.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[5][8][9]
-
Safety: Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
This compound is a high-value, enabling reagent for research and development in the pharmaceutical and chemical industries. Its bifunctional nature provides a powerful platform for constructing the complex biaryl tetrazole scaffolds found in numerous marketed drugs. A firm grasp of its physicochemical properties, synthetic pathways, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for any scientist aiming to leverage this molecule for the efficient synthesis of novel chemical entities. Its continued application in the development of targeted therapies underscores its standing as a cornerstone building block in modern organic synthesis.[7][15]
References
- 1. diva-portal.org [diva-portal.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. scispace.com [scispace.com]
- 4. Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. 179942-55-3|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. lookchem.com [lookchem.com]
- 9. 4-(1HTetrazol-5-yl)phenylboronic acid 179942-55-3 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chemimpex.com [chemimpex.com]
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid CAS number 179942-55-3
An In-Depth Technical Guide to (4-(2H-Tetrazol-5-yl)phenyl)boronic acid (CAS: 179942-55-3)
Introduction: A Bifunctional Scaffold for Modern Chemistry
This compound is a highly versatile organic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1][2][3] Its structure is deceptively simple, featuring a phenyl ring functionalized with two key moieties: a boronic acid group [-B(OH)₂] and a tetrazole ring [-CN₄H]. This unique combination confers a dual reactivity that makes it an invaluable tool for synthetic chemists. The boronic acid serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to create complex molecular architectures.[4][5][6] Simultaneously, the tetrazole ring is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[7][8]
This guide provides a comprehensive overview of the compound's properties, synthesis, and core applications, with a focus on the practical insights and mechanistic understanding required for its effective use in a research and development setting.
Physicochemical Properties and Characterization
The compound is typically supplied as a white to off-white solid, with a purity of ≥98% confirmed by NMR.[1][5][9] Proper characterization is essential to ensure reproducibility in downstream applications.
| Property | Value | Source(s) |
| CAS Number | 179942-55-3 | [1][5][10] |
| Molecular Formula | C₇H₇BN₄O₂ | [1][5][10] |
| Molecular Weight | 189.97 g/mol | [1][5][10] |
| Appearance | White to off-white solid | [1][11][12] |
| Melting Point | 174-179 °C (with decomposition) | [6][10] |
| Purity | ≥95-98% (typically by HPLC or NMR) | [1][5][11][12] |
| Storage Conditions | 2-8°C, under inert atmosphere, sealed in dry conditions | [6][10][13][14] |
| Solubility | Soluble in most polar organic solvents | [15] |
Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[16]
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups, such as the O-H stretch of the boronic acid and the N-H and C=N bonds of the tetrazole ring.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[11][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16]
Synthesis Pathway and Experimental Protocol
The most common and logical synthesis of this compound involves the [2+3] cycloaddition of an azide source to a nitrile precursor. This method is a cornerstone of tetrazole synthesis.[8][17] The starting material is typically a boronic acid or boronate ester already bearing the nitrile group.
Caption: General synthesis workflow for this compound.
Representative Synthesis Protocol
This protocol is a representative example based on established methods for tetrazole synthesis from nitriles.
Objective: To synthesize this compound from 4-cyanophenylboronic acid.
Materials:
-
4-Cyanophenylboronic acid (1 equivalent)
-
Sodium azide (NaN₃) (1.5-2.0 equivalents)
-
Zinc Chloride (ZnCl₂) or Triethylamine hydrochloride (catalyst, ~1.2 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl), aqueous solution (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenylboronic acid in DMF.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
-
Addition of Reagents: Add sodium azide and the catalyst (e.g., zinc chloride) to the solution.
-
Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Rationale: Heat is required to overcome the activation energy for the cycloaddition reaction.
-
-
Workup - Quenching and Acidification: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water. Acidify the aqueous solution to a pH of ~2-3 by slowly adding aqueous HCl. A precipitate should form.
-
Rationale: Acidification protonates the tetrazolate anion, causing the desired product to precipitate out of the aqueous solution.
-
-
Extraction: Extract the product from the aqueous layer using ethyl acetate (3x).
-
Rationale: Ethyl acetate is a suitable organic solvent for extracting the product. Multiple extractions ensure a high yield.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final white solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[6] This reaction is fundamental to the synthesis of biaryls, a common motif in many pharmaceutical agents.[18][19][20]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction featuring the boronic acid.
Representative Suzuki Coupling Protocol
Objective: To couple this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the aryl bromide, this compound, the base, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure a successful reaction.
-
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis shows completion.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl product.
Applications in Medicinal Chemistry and Drug Discovery
The true power of this reagent lies in the combination of its synthetic utility and the pharmacological significance of its tetrazole moiety.
-
Bioisosterism: The tetrazole ring is an established bioisostere for the carboxylic acid group.[7] This substitution can significantly improve a drug candidate's profile by increasing its metabolic stability, enhancing its lipophilicity for better cell membrane penetration, and modulating its acidity (pKa).
-
Enzyme Inhibition: Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, making them effective inhibitors.[1][21] This compound serves as a scaffold to build potent and targeted enzyme inhibitors for various diseases.
-
Targeted Therapies: The ability to easily couple this molecule to other complex fragments via the Suzuki reaction allows for the rapid synthesis of compound libraries. This is crucial in structure-activity relationship (SAR) studies for developing targeted therapies, particularly in oncology and diabetology.[1][3][4]
-
Material Science and Bioconjugation: The boronic acid's ability to form reversible covalent bonds with diols makes it useful in the development of sensors for carbohydrates and in bioconjugation processes for creating targeted drug delivery systems.[1][3][4]
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with this or any chemical reagent.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[22] Avoid generating dust.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[10][13][14] The compound is sensitive to moisture and air.
-
Hazards: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) for complete hazard information before use.[22]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its bifunctional nature—enabling robust C-C bond formation while simultaneously incorporating a pharmacologically advantageous tetrazole group—makes it a high-value asset in modern drug discovery and organic synthesis. Understanding its properties, synthesis, and reaction mechanisms allows researchers to fully leverage its potential in creating novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boronpharm.com [boronpharm.com]
- 10. 4-(1HTetrazol-5-yl)phenylboronic acid 179942-55-3 [sigmaaldrich.com]
- 11. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 13. lab-chemicals.com [lab-chemicals.com]
- 14. 179942-55-3|this compound|BLD Pharm [bldpharm.com]
- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 16. 4-(2H-TETRAZOL-5-YL)-PHENYLBORONIC ACID(179942-55-3) 1H NMR [m.chemicalbook.com]
- 17. 2H-Tetrazole synthesis [organic-chemistry.org]
- 18. isaacpub.org [isaacpub.org]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
- 20. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Foreword: The Strategic Importance of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid in Modern Drug Discovery
This compound has emerged as a pivotal building block in medicinal chemistry and materials science.[1][2][3] Its significance lies in the unique combination of a phenylboronic acid moiety and a tetrazole ring. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4][5] The tetrazole group, on the other hand, is a well-established bioisostere for a carboxylic acid group, offering advantages in terms of metabolic stability, lipophilicity, and the ability to participate in hydrogen bonding interactions.[6] This dual functionality makes the title compound an invaluable precursor for the synthesis of complex, biologically active molecules, particularly in the development of targeted therapies for cancer and diabetes.[1][2][3]
This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals a key disconnection at the tetrazole ring. The most common and industrially scalable approach involves the [3+2] cycloaddition of an azide source with a nitrile. This points to 4-cyanophenylboronic acid as the critical starting material.
Caption: Retrosynthetic approach for this compound.
Synthetic Pathway: From Nitrile to Tetrazole
The primary and most widely adopted synthetic route commences with 4-cyanophenylboronic acid. This commercially available starting material undergoes a robust and high-yielding conversion to the desired tetrazole.
Core Reaction: The [3+2] Cycloaddition
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between the nitrile group of 4-cyanophenylboronic acid and an azide salt, typically sodium azide. This reaction is often catalyzed by a Lewis acid or an ammonium salt.
Caption: Synthetic workflow for the formation of the target molecule.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound.
Materials and Equipment:
-
4-Cyanophenylboronic acid
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-cyanophenylboronic acid (1.0 eq.), sodium azide (1.5-3.0 eq.), and a catalyst such as triethylamine hydrochloride (1.5-3.0 eq.) or zinc chloride (0.5-1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or toluene. The choice of solvent can influence reaction time and temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 2-3. This step protonates the tetrazolate anion and should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid (HN₃), which is toxic and explosive.
-
The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white to off-white solid.[7]
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Typical Value/Observation |
| Appearance | White to off-white solid[7] |
| Molecular Formula | C₇H₇BN₄O₂[7] |
| Molecular Weight | 189.97 g/mol [8] |
| Purity (HPLC) | ≥95.0 %[7] |
| ¹H NMR | Spectrum consistent with the proposed structure[7] |
| Infrared Spectrum | Conforms to the structure[7] |
| Storage Conditions | Inert atmosphere, 2-8°C[8] |
Causality Behind Experimental Choices
-
Choice of Azide Source: Sodium azide is a readily available, cost-effective, and highly reactive source of the azide anion required for the cycloaddition.
-
Role of the Catalyst: The addition of a catalyst like triethylamine hydrochloride or a Lewis acid such as zinc chloride facilitates the cycloaddition by activating the nitrile group towards nucleophilic attack by the azide.
-
Acidification Step: Protonation of the initially formed tetrazolate salt is crucial for the isolation of the neutral tetrazole product. Careful control of pH is necessary to ensure complete protonation without promoting degradation of the boronic acid moiety.
-
Solvent Selection: DMF and toluene are common choices due to their high boiling points, which allow the reaction to be conducted at elevated temperatures to drive it to completion. DMF is a polar aprotic solvent that can help to solubilize the ionic reagents.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond between the phenyl ring of the title compound and an organic halide or triflate.[9] This reaction is a powerful tool for constructing complex molecular architectures found in many pharmaceutical agents.[4][5]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound from 4-cyanophenylboronic acid is a robust and efficient process that provides access to a highly valuable building block for drug discovery and materials science. The [3+2] cycloaddition reaction is the key transformation, and a thorough understanding of the reaction mechanism and experimental parameters is essential for successful and scalable synthesis. The utility of the title compound in Suzuki-Miyaura cross-coupling reactions further underscores its importance in the construction of complex organic molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. youtube.com [youtube.com]
Spectroscopic data of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Introduction: A Multifaceted Building Block in Modern Chemistry
This compound, (CAS Number: 179942-55-3), is a bifunctional organic compound that has garnered significant interest across diverse scientific fields.[1][2][3] With a molecular formula of C₇H₇BN₄O₂ and a molecular weight of 189.97 g/mol , this white to off-white solid serves as a critical building block in medicinal chemistry, organic synthesis, and materials science.[2][4] Its utility stems from the unique combination of a phenylboronic acid moiety and a tetrazole ring. The boronic acid group is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3][5] Simultaneously, the tetrazole group acts as a stable, non-classical bioisostere for carboxylic acids, enhancing metabolic stability and modulating physicochemical properties in drug candidates.[4]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques required to verify the structure, purity, and identity of this compound. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the causality behind the experimental choices that ensure data integrity.
Molecular Structure and Spectroscopic Correlation
A robust analytical workflow begins with a clear understanding of the molecule's structure. The key functional groups—a 1,4-disubstituted (para) benzene ring, a boronic acid [-B(OH)₂], and a tetrazole ring—each possess unique spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and even ¹¹B NMR are highly informative.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a quantitative map of the different proton environments. A key choice in protocol design is the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it can dissolve the polar compound and, being aprotic, allows for the observation of exchangeable acidic protons from the boronic acid and tetrazole groups.
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.15 | Doublet (d) | 2H | Ar-H | Protons ortho to the tetrazole group, deshielded by its electron-withdrawing nature. |
| ~7.95 | Doublet (d) | 2H | Ar-H | Protons ortho to the boronic acid group. |
| ~8.30 | Broad Singlet (br s) | 2H | B(OH)₂ | Acidic protons of the boronic acid, concentration-dependent and exchangeable. |
| ~16.5 | Very Broad Singlet (br s) | 1H | N-H | Highly deshielded acidic proton of the tetrazole ring; often very broad and may not be observed. |
Causality in Experimental Choice: The use of DMSO-d₆ is a self-validating step. If the broad singlets assigned to B(OH)₂ and N-H are present, it confirms their existence. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum would cause these signals to disappear due to proton-deuterium exchange, definitively validating their assignment.
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, only four aromatic carbon signals are expected.
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155 | C-tetrazole | Carbon within the electron-poor tetrazole ring. |
| ~136 | Ar-C | Aromatic carbons attached to the boronic acid and tetrazole groups. |
| ~130 | Ar-CH | Aromatic carbons ortho to the tetrazole. |
| ~128 | Ar-CH | Aromatic carbons ortho to the boronic acid. |
Boron-¹¹ (¹¹B) NMR Analysis
For boronic acids, ¹¹B NMR is a highly specific and valuable technique. It provides direct information about the coordination state of the boron atom.[6]
Expected ¹¹B NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|
| ~19 | Trigonal B(OH)₂ | The signal for the sp²-hybridized boron atom of the free boronic acid. |
Expertise Insight: The chemical shift in ¹¹B NMR is extremely sensitive to the boron's environment. This technique is invaluable for monitoring the formation of boronate esters, where the signal will shift significantly upfield (to ~δ 5-10 ppm) upon reaction with a diol, reflecting the change from trigonal to tetrahedral geometry.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Gentle warming may be required to aid dissolution.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program for at least 512 scans.
-
¹¹B NMR Acquisition: Acquire spectra using a proton-decoupled pulse program with a wide spectral window centered around 20 ppm.
-
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Interpretation of the IR Spectrum
The IR spectrum will be dominated by vibrations from the boronic acid, tetrazole, and phenyl groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3600–3200 | Strong, Broad | O-H stretch from B(OH)₂ (hydrogen-bonded) |
| 3200–3000 | Medium, Broad | N-H stretch from tetrazole ring |
| 3100–3000 | Medium | Aromatic C-H stretch |
| ~1610 | Medium | Aromatic C=C stretch |
| 1500-1400 | Medium-Strong | Tetrazole ring stretching (C=N, N=N) |
| ~1350 | Strong | B-O stretch |
| ~1090 | Strong | C-O stretch[8] |
| ~1010 | Medium | B-C stretch[8] |
Trustworthiness: The presence of a very broad, strong band above 3200 cm⁻¹ is a hallmark of a boronic acid, while characteristic ring vibrations below 1600 cm⁻¹ confirm the presence of the aromatic and tetrazole systems. The supplier specification sheet often states the spectrum "Conforms," meaning these key bands are present as expected.[1][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and offering clues to its structure through fragmentation patterns.
Expected Mass Spectrum and Fragmentation
Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. Given the acidic protons, negative ion mode (ESI-) is often preferred and expected to show a prominent deprotonated molecular ion.
Expected Mass Spectrometry Data (ESI-)
| m/z | Ion | Rationale |
|---|---|---|
| 188.96 | [M-H]⁻ | Deprotonated molecular ion (C₇H₆BN₄O₂⁻). This is the primary confirmation of the molecular weight. |
| 170.95 | [M-H-H₂O]⁻ | Loss of a water molecule from the boronic acid moiety. |
| 142.96 | [M-H-B(OH)₂]⁻ | Loss of the boronic acid group. |
Expertise Insight: Boron has two main isotopes, ¹¹B (~80%) and ¹⁰B (~20%). Therefore, all boron-containing fragments will exhibit a characteristic isotopic pattern, with a smaller peak at M-1 relative to the main peak. Observing this pattern is a definitive validation that the signal corresponds to a boron-containing species.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid or ammonium hydroxide to aid ionization.
-
Chromatography (Optional but Recommended): Inject the sample into an HPLC system with a C18 column to ensure purity before MS analysis. A typical mobile phase would be a gradient of water and acetonitrile.
-
Ionization: Direct the eluent into an ESI source. For this compound, operate in both positive and negative ion modes to ensure comprehensive data collection, though negative mode is predicted to be more sensitive.[10]
-
Mass Analysis: Scan a mass range from m/z 50 to 500 using a quadrupole or time-of-flight (TOF) analyzer.
-
Tandem MS (MS/MS): To confirm structure, select the [M-H]⁻ ion (m/z 188.96) for collision-induced dissociation (CID) to generate and analyze its fragment ions.[11] This provides an unequivocal structural fingerprint.
Workflow for Spectroscopic Verification
The logical flow of analysis ensures a comprehensive and efficient characterization of the target compound.
Caption: A standard workflow for the complete spectroscopic verification of the title compound.
Conclusion
The structural confirmation of this compound is a multi-technique process where each analysis provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the molecular skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and integrity. By following robust, self-validating protocols and understanding the causal links between experimental choices and data quality, researchers can confidently verify the identity and purity of this vital chemical building block, ensuring the reliability and reproducibility of their downstream applications in drug discovery and materials science.
References
- 1. 445570050 [thermofisher.com]
- 2. 4-(1HTetrazol-5-yl)phenylboronic acid 179942-55-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. scirp.org [scirp.org]
- 11. par.nsf.gov [par.nsf.gov]
An In-Depth Technical Guide to the Solubility of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a pivotal building block in medicinal chemistry and materials science, valued for its unique structural features that facilitate diverse chemical interactions.[1] Its utility in drug development, particularly in the synthesis of enzyme inhibitors and targeted therapies, is often dictated by its solubility, a critical physicochemical parameter influencing reaction kinetics, purification, and formulation.[1][2] This guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will deconstruct its molecular properties, explore the key factors governing its solubility, present qualitative solubility data, and provide robust, step-by-step protocols for accurate solubility determination. This document is intended to serve as an authoritative resource for scientists, enabling informed solvent selection and troubleshooting for synthesis, purification, and formulation development.
Introduction: The Significance of a Bifunctional Building Block
This compound, with the chemical formula C₇H₇BN₄O₂, is a compound of increasing interest in organic synthesis.[3] It serves as a reactant for palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern carbon-carbon bond formation.[3] The molecule's value stems from its bifunctional nature:
-
The Boronic Acid Moiety (-B(OH)₂): A versatile functional group that acts as a mild Lewis acid and is central to cross-coupling reactions.[4] Its ability to form reversible covalent bonds with diols is a key feature exploited in sensors and drug delivery systems.[1]
-
The Tetrazole Ring (-CN₄H): A highly functional, planar ring system.[5] Due to its acidic nature and steric profile, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[5][6]
Understanding the solubility of this compound is paramount. In drug discovery, poor solubility can impede absorption, lead to inaccurate bioassay results, and create significant formulation challenges.[2][7] For synthetic chemists, solubility dictates the choice of reaction medium, affects reaction rates, and is critical for effective purification and isolation of products. This guide aims to provide the foundational knowledge and practical methodologies to effectively manage and measure the solubility of this important chemical entity.
Molecular Structure and Physicochemical Properties
The solubility behavior of this compound is a direct consequence of its distinct structural components. The molecule possesses both polar, hydrophilic regions and a nonpolar, hydrophobic core, leading to complex interactions with different solvents.
Key Physicochemical Identifiers:
The interplay between the three main functional domains—the boronic acid, the phenyl ring, and the tetrazole ring—governs its solubility profile.
Fundamental Factors Governing Solubility
Several interconnected factors dictate how well this compound dissolves in a given organic solvent. A nuanced understanding of these principles is essential for rational solvent selection.
Solvent Polarity and Hydrogen Bonding
The molecule's dual nature requires solvents that can accommodate both its polar and nonpolar characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the -B(OH)₂ and tetrazole groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like DMSO are powerful hydrogen bond acceptors and are particularly effective at dissolving compounds with acidic protons, such as those on the tetrazole and boronic acid moieties.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the strong polarity of the tetrazole and boronic acid groups, solubility in nonpolar solvents is expected to be very low. The hydrophobic phenyl ring alone is insufficient to overcome the energy penalty of disrupting the strong intermolecular hydrogen bonding in the solid state.
pH, pKa, and Ionization
The compound has two primary acidic protons: one on the tetrazole ring (pKa ≈ 4-5, similar to a carboxylic acid) and the hydroxyl protons on the boronic acid group (pKa ≈ 8-9).[6][10]
-
In Basic Conditions: Deprotonation of the tetrazole and/or boronic acid will form anionic species (a tetrazolate and/or a boronate). This ionization dramatically increases polarity and enhances solubility in polar solvents.
-
In Acidic Conditions: The nitrogen atoms of the tetrazole ring can be protonated, forming a cationic species. This can also influence solubility. The formation of a boronic acid-diol complex is favored at higher pH levels as the boronic acid transitions to its tetrahedral boronate ion form.[11]
Tetrazole Tautomerism
The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which depend on the position of the annular hydrogen atom.[5][12] These tautomers have different dipole moments and hydrogen bonding capabilities, which can lead to slight differences in their interaction with solvents and thus affect overall solubility.[13]
Solubility Profile in Common Organic Solvents
Table 1: Estimated Solubility of this compound
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Excellent H-bond acceptor, effectively solvates both acidic groups. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Strong H-bond acceptor, similar to DMSO. | |
| Acetonitrile (ACN) | 37.5 | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |
| Polar Protic | Methanol (MeOH) | 32.7 | Moderate to High | Good H-bond donor and acceptor. |
| Ethanol (EtOH) | 24.5 | Moderate | Slightly less polar than methanol. | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | Low to Moderate | Moderate polarity, can accept H-bonds. |
| Diethyl Ether | 4.3 | Low | Low polarity, limited H-bonding capability. | |
| Halogenated | Dichloromethane (DCM) | 9.1 | Very Low | Insufficient polarity to overcome crystal lattice energy. |
| Chloroform | 4.8 | Very Low | Can act as a weak H-bond donor, but overall polarity is low. | |
| Nonpolar | Toluene | 2.4 | Insoluble | Cannot effectively solvate the polar functional groups. |
| Hexanes | 1.9 | Insoluble | Apolar nature is incompatible with the solute's polarity. |
Note: These are estimations for guiding experimental work. Actual quantitative values must be determined empirically.
Experimental Protocols for Solubility Determination
Accurate solubility measurement is critical. Two standard methods are presented here: the "gold standard" thermodynamic shake-flask method and a high-throughput kinetic method for rapid screening.
Protocol 1: Equilibrium (Thermodynamic) Shake-Flask Method
This method determines the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.[16][17] It is considered the most reliable method.[17]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.[16][17]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).[16][18]
-
Phase Separation: Remove the vial and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microparticulates.[16]
-
Quantification: Prepare a standard calibration curve of the compound in the same solvent. Dilute the clear filtrate to fall within the linear range of the calibration curve. Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or UPLC-MS/MS, to determine its concentration.[16][19][20]
-
Calculation: Back-calculate the concentration of the original, undiluted filtrate using the dilution factor. This concentration represents the thermodynamic solubility.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is used in early drug discovery for rapid screening.[2][7] It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium.[18][21]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[21]
-
Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.
-
Compound Addition: Using a liquid handler, add small, increasing volumes of the DMSO stock solution to the wells, creating a concentration gradient. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[22]
-
Incubation: Mix the plate and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).[21]
-
Precipitation Detection: Determine the point of precipitation. This can be done visually or with instrumentation:
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Practical Implications and Troubleshooting
-
Co-solvents: For compounds with very low solubility, the use of a co-solvent system (e.g., a mixture of THF and hexanes) can be explored. However, this complicates the interpretation of the data.
-
Dehydration of Boronic Acid: Phenylboronic acids can undergo thermal dehydration to form trimeric anhydrides called boroxines.[4] This can affect solubility measurements. It is crucial to use a pure, well-characterized starting material. The presence of boroxine can be checked by analytical methods.
-
Analytical Method Validation: The accuracy of any solubility measurement is highly dependent on the analytical method used for quantification.[19][20] Ensure the method is validated for linearity, accuracy, and precision in the specific solvent matrix being tested.[20]
-
pH Effects: When working with protic solvents or if trace water is present, minor pH shifts can significantly alter the ionization state and thus the solubility of the compound.[11] Buffering the system, if compatible with the experimental goals, can provide more consistent results.
Conclusion
The solubility of this compound is a complex interplay of its polar (tetrazole, boronic acid) and nonpolar (phenyl) functionalities. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, moderate in polar protic solvents like methanol, and very low to insoluble in nonpolar hydrocarbons. Accurate determination of its solubility is essential for its effective use in research and development. The shake-flask method provides the most reliable thermodynamic solubility data, while high-throughput kinetic assays offer a rapid screening alternative. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can effectively navigate the challenges associated with the solubility of this versatile chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. 4-(1HTetrazol-5-yl)phenylboronic acid 179942-55-3 [sigmaaldrich.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solvescientific.com.au [solvescientific.com.au]
- 8. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. enamine.net [enamine.net]
- 19. benchchem.com [benchchem.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. susanne-britt.tripod.com [susanne-britt.tripod.com]
The Genesis and Evolution of Tetrazole-Containing Boronic Acids: A Technical Guide for Drug Discovery
Abstract
The strategic combination of the tetrazole ring and the boronic acid functional group represents a significant advancement in medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of tetrazole-containing boronic acids. We will delve into the foundational principles of bioisosterism that propelled their development, trace their origins from the late 20th century, and detail the sophisticated synthetic methodologies that have made them indispensable tools in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique class of molecules, from their conceptual inception to their practical application in the laboratory.
Introduction: The Convergence of Two Pharmacophoric Powerhouses
In the landscape of medicinal chemistry, the design of novel therapeutics often hinges on the strategic combination of well-established pharmacophores. Tetrazole-containing boronic acids are a prime example of such a synergistic union, bringing together the unique properties of two distinct and valuable functional groups.
The Tetrazole Moiety: A Superior Carboxylic Acid Bioisostere
First synthesized in 1885, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has gained prominence as a bioisostere for the carboxylic acid group.[1][2] This isosteric relationship is rooted in their similar pKa values and planar structures, allowing the tetrazole to mimic the interactions of a carboxylic acid with biological targets.[3][4] However, the tetrazole ring offers several advantages over its carboxylic acid counterpart, including enhanced metabolic stability and increased lipophilicity, which can lead to improved oral bioavailability.[1][2] The resistance of the tetrazole ring to many common metabolic degradation pathways often results in a longer duration of action for drugs incorporating this moiety.[2]
The Boronic Acid Functional Group: A Versatile Tool in Drug Design
Boronic acids, first reported in 1860, are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups.[5] Their utility in medicinal chemistry is multifaceted. They are renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][7][8] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore. Its Lewis acidic nature allows for the formation of reversible covalent bonds with diols and serine residues in the active sites of enzymes, making boronic acids potent enzyme inhibitors.[5] The groundbreaking approval of the boronic acid-containing drug bortezomib (Velcade) in 2003 for the treatment of multiple myeloma solidified the therapeutic potential of this functional group.[5]
The convergence of these two functional groups into a single molecular entity, the tetrazole-containing boronic acid, has provided medicinal chemists with a powerful scaffold for the design of novel therapeutics with enhanced properties.
The Historical Trajectory: From a Novel Intermediate to a Mainstay in Drug Discovery
While both tetrazoles and boronic acids have been known to chemists for over a century, their deliberate combination is a more recent development, driven by the demands of modern drug discovery. The initial impetus for their synthesis arose from the need for advanced intermediates in the development of new pharmaceuticals.
A Pivotal Moment: The Emergence of Tetrazolylphenylboronic Acids in the Early 1990s
A significant milestone in the history of tetrazole-containing boronic acids can be traced back to the early 1990s with the development of nonpeptide angiotensin II receptor antagonists, a class of drugs used to treat hypertension. A 1993 patent by DuPont Merck Pharmaceutical Company detailed the synthesis of tetrazolylphenylboronic acids as key intermediates for these antagonists.[9] This patent represents one of the earliest documented instances of the intentional synthesis and application of this class of compounds.
The synthetic strategy outlined in this seminal patent laid the groundwork for future methodologies. It involved a multi-step process that began with the protection of the tetrazole ring, followed by ortho-lithiation and subsequent reaction with a borate ester to introduce the boronic acid functionality. This pioneering work demonstrated the feasibility of creating these bifunctional molecules and highlighted their value in constructing complex, biologically active compounds.
The logical relationship of this early synthetic approach can be visualized as follows:
This foundational work set the stage for the wider adoption of tetrazole-containing boronic acids as valuable building blocks in drug discovery programs.
The Modern Synthetic Arsenal: Innovations and Methodologies
The initial synthetic routes to tetrazole-containing boronic acids, while effective, often required harsh conditions and multiple steps. The evolution of organic synthesis has led to the development of more efficient, versatile, and milder methods for their preparation. These modern techniques have significantly expanded the accessibility and diversity of this important class of compounds.
Copper-Catalyzed Cross-Coupling Reactions
A significant advancement in the synthesis of N-aryltetrazoles, including those bearing a boronic acid moiety, has been the development of copper-catalyzed cross-coupling reactions. These methods allow for the direct formation of a carbon-nitrogen bond between a tetrazole and an arylboronic acid.
A notable protocol involves the aerobic oxidative coupling of N-H free tetrazoles with boronic acids using a copper catalyst. This approach is advantageous due to its operational simplicity and the use of environmentally benign oxygen as the oxidant. The reaction typically proceeds in the presence of a copper(I) or copper(II) salt in a solvent such as DMSO at elevated temperatures. Mechanistic studies have revealed that the catalytically active species is a copper(II) complex that facilitates the coupling process.
The general workflow for this copper-catalyzed coupling can be summarized as follows:
Palladium-Catalyzed Conversion of Arylboronic Acids
Palladium catalysis has also been instrumental in the synthesis of tetrazole-containing compounds. An innovative approach involves the direct conversion of arylboronic acids into tetrazoles. This transformation is typically achieved using a palladium catalyst in the presence of an azide source. This method offers a streamlined route to 5-aryltetrazoles from readily available starting materials.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity. The Ugi four-component reaction (Ugi-4CR) has been successfully employed to construct tetrazole-containing boronate esters.[10] This one-pot reaction brings together an aldehyde, an amine, an isocyanide, and an azide to efficiently generate complex tetrazole derivatives. The use of a boron-containing isocyanide as one of the components allows for the direct incorporation of the boronate ester functionality.[10]
The general scheme for the Ugi-4CR synthesis of tetrazole-containing boronate esters is depicted below:
Experimental Protocols: A Guide for the Bench Chemist
To provide practical insights for researchers, this section details a representative experimental protocol for the synthesis of a tetrazole-containing boronic acid derivative.
Protocol: Copper-Catalyzed Aerobic Oxidative Coupling of 5-Phenyl-1H-tetrazole with 4-(Methoxycarbonyl)phenylboronic Acid
Objective: To synthesize 2-(4-(methoxycarbonyl)phenyl)-5-phenyl-2H-tetrazole.
Materials:
-
5-Phenyl-1H-tetrazole
-
4-(Methoxycarbonyl)phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxygen (balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1H-tetrazole (1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (1.2 mmol), and copper(II) acetate (0.05 mmol, 5 mol%).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Evacuate the flask and backfill with oxygen from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at 100 °C under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(4-(methoxycarbonyl)phenyl)-5-phenyl-2H-tetrazole.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Safety Precautions: Standard laboratory safety procedures should be followed. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The choice of synthetic method for preparing tetrazole-containing boronic acids depends on several factors, including the desired substitution pattern, substrate availability, and reaction conditions. The following table provides a comparative summary of the key synthetic approaches.
| Method | Key Features | Typical Reactants | Advantages | Limitations |
| Early Ortho-lithiation | Multi-step, requires protecting groups | Protected phenyltetrazole, n-BuLi, borate ester | Established historical method | Harsh conditions, limited substrate scope |
| Copper-Catalyzed Coupling | Direct C-N bond formation | N-H tetrazole, arylboronic acid | Milder conditions, good functional group tolerance | Can require elevated temperatures |
| Palladium-Catalyzed Conversion | Direct conversion of boronic acid to tetrazole | Arylboronic acid, azide source | Streamlined synthesis | May require specific palladium catalysts and ligands |
| Ugi-4CR | Multicomponent, one-pot reaction | Aldehyde, amine, boron-containing isocyanide, azide | High efficiency, rapid generation of diversity | Yields can be variable, product purification can be challenging |
Conclusion and Future Perspectives
The journey of tetrazole-containing boronic acids from novel synthetic intermediates to essential tools in drug discovery is a testament to the power of synergistic molecular design. The initial recognition of the tetrazole ring as a superior bioisostere for carboxylic acids, coupled with the versatile reactivity and therapeutic potential of the boronic acid moiety, has created a class of compounds with immense value.
The evolution of synthetic methodologies, from the early ortho-lithiation strategies to the more recent copper- and palladium-catalyzed cross-coupling reactions and multicomponent approaches, has made these compounds more accessible than ever before. This has enabled their widespread use in the exploration of new chemical space and the development of next-generation therapeutics.
Looking ahead, the field is poised for further innovation. The development of even more efficient and sustainable synthetic methods, such as those employing earth-abundant metal catalysts or biocatalysis, will continue to be a priority. Furthermore, the application of tetrazole-containing boronic acids is expected to expand beyond enzyme inhibition to other areas, including the development of chemical probes, diagnostic agents, and advanced materials. The continued exploration of the unique chemical and biological properties of this remarkable class of molecules will undoubtedly lead to new and exciting discoveries in the years to come.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Physical and chemical characteristics of tetrazolylphenylboronic acids
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Tetrazolylphenylboronic Acids
Abstract
Tetrazolylphenylboronic acids (TPBAs) represent a pivotal class of organic compounds at the intersection of medicinal chemistry and synthetic methodology. This guide provides a comprehensive exploration of their core physical and chemical characteristics, intended for researchers, scientists, and professionals in drug development. We delve into the synthesis, physicochemical properties—including acidity (pKa), solubility, and stability—and the unique structural features of these molecules. A significant focus is placed on their role as metabolically stable bioisosteres of carboxylic acids, a strategy that has yielded numerous successful therapeutic agents.[1][2] Furthermore, their utility as versatile building blocks in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is examined. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols, comparative data tables, and explanatory diagrams to illuminate the causality behind experimental choices and applications.
Introduction: The Strategic Importance of Tetrazolylphenylboronic Acids
The integration of a tetrazole ring and a boronic acid moiety onto a phenyl scaffold creates a molecule with a unique confluence of properties. The tetrazole group, with a pKa value similar to that of a carboxylic acid, is widely recognized in medicinal chemistry as a robust bioisosteric replacement.[2][3] This substitution can enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles without sacrificing the key acidic interactions required for biological activity.[4][5] The antihypertensive drug Losartan is a prominent example of a marketed therapeutic containing a key tetrazole moiety.[1]
Simultaneously, the boronic acid group is a cornerstone of modern organic synthesis. Its relative stability, low toxicity, and exceptional reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for constructing carbon-carbon bonds, particularly for creating complex biaryl structures found in many active pharmaceutical ingredients.[6][7][8] The dual functionality of TPBAs thus makes them highly valuable intermediates, bridging the gap between molecular design and practical synthesis. This guide will dissect the properties that underpin their strategic importance.
Synthesis of Tetrazolylphenylboronic Acids
The synthesis of TPBAs can be approached through several routes, often starting from commercially available precursors. A common strategy involves the construction of the tetrazole ring on a boronic acid-containing phenyl ring or, conversely, the introduction of the boronic acid moiety to a pre-formed phenyltetrazole. One-pot procedures have been developed for efficiency.[9] More recent methodologies employ multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR), to generate diverse libraries of boron-containing tetrazoles under mild conditions.[10]
Diagram: General Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a TPBA, highlighting the key transformation from a halogenated phenyltetrazole precursor.
Caption: Conceptual workflow for TPBA synthesis via Miyaura borylation.
Experimental Protocol: Synthesis of 4-(1H-Tetrazol-5-yl)phenylboronic Acid
This protocol is a representative example for synthesizing a TPBA from a corresponding nitrile precursor.
Step 1: Synthesis of 4-cyanophenylboronic acid.
-
Dissolve 4-bromobenzonitrile (1 eq.) and bis(pinacolato)diboron (1.1 eq.) in anhydrous 1,4-dioxane.
-
Add potassium acetate (3 eq.) to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ catalyst (0.03 eq.) and heat the reaction at 80-90°C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography to yield the boronate ester.
-
Hydrolyze the ester with aqueous acid (e.g., 1M HCl) to obtain 4-cyanophenylboronic acid.
Step 2: Cycloaddition to form the Tetrazole Ring.
-
Dissolve 4-cyanophenylboronic acid (1 eq.) in N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).
-
Heat the mixture to 100-120°C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(1H-Tetrazol-5-yl)phenylboronic acid.
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS). Purity should be further assessed by RP-HPLC.
Core Physicochemical Properties
Acidity and Aqueous Equilibria
TPBAs possess two acidic protons: one on the tetrazole ring (pKa ≈ 4.5-5.0, similar to a carboxylic acid) and the hydroxyl protons on the boronic acid group.[2][3] The boronic acid itself acts as a Lewis acid, not a Brønsted-Lowry acid. In aqueous solution, it accepts a hydroxide ion to convert from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) boronate form.[6][11] The pKa for this equilibrium is typically in the range of 8-10 for arylboronic acids but can be influenced by substituents.[6] This dual equilibrium is critical to its biological and chemical behavior.
Diagram: Acid-Base Equilibria of a TPBA
Caption: The complex acid-base equilibria of TPBAs in aqueous solution.
Solubility and Lipophilicity
The presence of two polar, ionizable groups gives TPBAs moderate to good aqueous solubility, especially at neutral or basic pH where the tetrazolate and/or boronate forms dominate. However, the phenyl ring provides significant lipophilic character. This amphiphilic nature is highly advantageous in drug design, as it can be fine-tuned by adding substituents to the phenyl ring to achieve the desired balance for membrane permeability and solubility. Compared to a parent carboxylic acid, the tetrazole bioisostere often increases lipophilicity slightly, which can improve cell penetration.[12]
| Property | Carboxylic Acid Analog | Tetrazolylphenylboronic Acid | Rationale for Difference |
| Acidity (pKa) | ~4.2 | ~4.9 (Tetrazole) | The tetrazole ring is slightly less acidic than a carboxylic acid.[2] |
| Lipophilicity (clogP) | Lower | Generally Higher | The tetrazole ring is more lipophilic than a carboxylate group.[5] |
| Aqueous Solubility | pH-dependent | pH-dependent | Both are soluble at higher pH, but TPBAs have complex equilibria. |
| Metabolic Stability | Prone to Phase II conjugation | Generally high | The tetrazole ring is resistant to many common metabolic pathways.[1] |
Stability
While generally stable, boronic acids are susceptible to certain degradation pathways. The most significant is oxidative decomposition, which can occur in the presence of reactive oxygen species (ROS).[13] At physiological pH, this can be a liability. Another common process is protodeboronation, especially under harsh acidic or basic conditions. Additionally, boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which can affect their solubility and reactivity. Proper storage under inert, dry conditions is crucial.
Protocol: Assessing Oxidative Stability
-
Prepare a stock solution of the TPBA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of an oxidizing agent (e.g., hydrogen peroxide) in the same buffer.
-
Initiate the reaction by mixing the TPBA solution with the oxidizing agent at a defined temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction immediately (e.g., by adding a scavenger like sodium sulfite).
-
Analyze the samples by RP-HPLC with UV detection, monitoring the disappearance of the parent TPBA peak and the appearance of degradation products.
-
Calculate the half-life (t₁/₂) of the compound under the specified conditions.
Chemical Reactivity and Core Applications
Suzuki-Miyaura Cross-Coupling Reactions
TPBAs are excellent coupling partners in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[14] The reaction enables the facile synthesis of complex biaryl structures, which are prevalent in pharmaceuticals. The process involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[15]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Bioisosterism in Drug Design
The primary application of the tetrazole moiety in TPBAs is as a bioisostere for a carboxylic acid. This substitution maintains the necessary acidic proton for hydrogen bonding with biological targets while offering several advantages:
-
Metabolic Stability: Tetrazole rings are generally resistant to metabolic degradation, particularly Phase II glucuronidation, which is a common pathway for carboxylic acids.[1]
-
Increased Lipophilicity: The tetrazole group can enhance membrane permeability and oral bioavailability.[5][12]
-
Spatial Arrangement: The planar tetrazole ring presents its hydrogen bond donors and acceptors in a different spatial arrangement compared to a carboxylic acid, which can be exploited to fine-tune binding affinity and selectivity.[12]
Diagram: Bioisosteric Interaction Comparison
Caption: Comparison of receptor interactions for a carboxylate vs. a tetrazolate.
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of TPBAs. Each technique provides complementary information regarding the molecule's structure, purity, and properties.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H, ¹³C NMR Spectroscopy | Confirms the carbon-hydrogen framework and connectivity.[16] | Solvent choice is important; DMSO-d₆ is often used to observe acidic protons. |
| ¹¹B NMR Spectroscopy | Confirms the presence and electronic environment of the boron atom.[10] | A sharp signal around 28-32 ppm is characteristic of a trigonal arylboronic acid. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (HRMS).[16] | Electrospray ionization (ESI) in negative mode is effective for detecting the deprotonated molecule. |
| Infrared (IR) Spectroscopy | Identifies functional groups (O-H stretch of boronic acid, N-H and C=N stretches of tetrazole). | Broad O-H and N-H stretches are typical due to hydrogen bonding. |
| Reverse-Phase HPLC (RP-HPLC) | Assesses purity and quantifies stability in degradation studies.[17] | A buffered mobile phase is often required; boronic acids can interact with silica. |
| X-ray Crystallography | Determines the precise 3D structure and intermolecular interactions in the solid state.[16][18] | Crucial for understanding solid-state packing and hydrogen bonding networks. |
Conclusion
Tetrazolylphenylboronic acids are a uniquely versatile class of molecules whose value is derived from the synergistic combination of their constituent functional groups. Their physical properties, including tunable acidity, solubility, and lipophilicity, make them highly attractive scaffolds in medicinal chemistry. The tetrazole ring serves as a proven, metabolically robust bioisostere for carboxylic acids, while the boronic acid moiety provides a reliable handle for complex molecular construction via Suzuki-Miyaura coupling. A thorough understanding of their synthesis, stability, and reactivity, supported by a robust suite of analytical techniques, is essential for leveraging their full potential in the development of novel therapeutics and advanced organic materials.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. nbinno.com [nbinno.com]
- 9. US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. An insight into the structure of acebutolol tetraphenylborate: crystal structure and quantum chemical calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Initial Screening of (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid: A Strategic Approach for Early-Stage Drug Discovery
<Technical Guide >
Abstract
This guide outlines a comprehensive and scientifically-grounded strategy for the initial biological screening of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, a novel small molecule with significant therapeutic potential. The proposed screening cascade is designed to efficiently characterize the compound's foundational safety profile and elucidate its primary mechanism(s) of action. By leveraging the known pharmacological attributes of its constituent boronic acid and tetrazole moieties, we prioritize a logical sequence of assays, beginning with broad cytotoxicity assessments, followed by targeted mechanistic assays focusing on serine protease inhibition and antibacterial activity. This document provides detailed, field-proven protocols, data interpretation frameworks, and visual workflows to empower researchers in drug development to make informed decisions and accelerate the progression of this promising compound.
Introduction and Rationale
This compound is a synthetic organic compound featuring two key pharmacophores: a phenylboronic acid group and a tetrazole ring. While direct biological data on this specific molecule is limited, its structural components provide a strong rationale for its investigation as a therapeutic candidate.[1]
-
The Boronic Acid Moiety: Boronic acids are a class of compounds that have gained prominence in medicinal chemistry, highlighted by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[2][3] The boron atom's ability to form stable, reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine in enzyme active sites, makes these compounds potent inhibitors of serine proteases.[4][5][6] This class of enzymes plays a critical role in various pathologies, including cancer, inflammation, and infectious diseases.[6][7]
-
The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[8][9] In drug design, this substitution is often employed to enhance metabolic stability, improve oral bioavailability, and increase lipophilicity, which can lead to better cell membrane penetration.[10][11] Tetrazole-containing drugs, such as losartan, are widely used and demonstrate the ring's utility in achieving favorable pharmacokinetic profiles.[8][12] The tetrazole moiety is associated with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[12][13]
Given these characteristics, a logical starting point for the biological evaluation of this compound is to probe its potential as an anticancer, and antibacterial agent, with a foundational assessment of its general cytotoxicity.
Proposed Initial Screening Cascade
A tiered approach is recommended to efficiently allocate resources and build a comprehensive profile of the compound. The cascade begins with broad assessments of cell health and progresses to more specific, hypothesis-driven assays.
Caption: Proposed workflow for the initial biological screening of this compound.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine the compound's effect on cell viability and establish a concentration range for subsequent experiments. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[14]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies and is suitable for adherent cell lines (e.g., HeLa, A549, MCF-7).[15][16][17]
Materials:
-
This compound, dissolved in sterile DMSO to create a 10 mM stock solution.
-
Human cancer cell line(s) of interest.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical starting range is 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Phase 2: Primary Mechanism-of-Action (MoA) Screening
Based on the cytotoxicity data and the compound's structure, the next phase involves testing specific, hypothesis-driven mechanisms.
Hypothesis 1: Inhibition of the Ubiquitin-Proteasome System
The boronic acid moiety is a strong predictor of proteasome inhibition.[2][18] The 20S proteasome possesses chymotrypsin-like, trypsin-like, and caspase-like activities, which are essential for cellular protein degradation. A fluorometric assay can quantify this activity.
Caption: Simplified Ubiquitin-Proteasome Pathway, the target of boronic acid-based inhibitors.
4.1.1 Detailed Protocol: Fluorometric Proteasome Activity Assay
This protocol is based on commercially available kits (e.g., Abcam ab107921) that measure the chymotrypsin-like activity of the proteasome.[19]
Materials:
-
Cell lysate from a cell line sensitive to the compound (identified in Phase 1).
-
Proteasome Assay Buffer.
-
Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC).[19]
-
Specific Proteasome Inhibitor (e.g., MG-132) for positive control.
-
Black, opaque 96-well plates.
-
Fluorescence microplate reader (Ex/Em = 350/440 nm).
Procedure:
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's protocol, typically involving a specific lysis buffer without protease inhibitors.[19][20] Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).
-
Assay Setup: To paired wells in a black 96-well plate, add 20-50 µg of cell lysate protein. Adjust the total volume in each well to 100 µL with Assay Buffer.[19]
-
Inhibitor Addition: Add the test compound at various concentrations to the sample wells. To one of each pair of wells, add a known proteasome inhibitor (MG-132) to determine the background non-proteasomal protease activity. Add vehicle control to another set of wells.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells.[19]
-
Incubation and Reading: Incubate the plate at 37°C, protected from light. Measure the fluorescence kinetically over 30-60 minutes using a microplate reader.[19]
-
Data Analysis: Subtract the fluorescence of the wells containing the MG-132 inhibitor from the wells with the test compound to get the specific proteasome activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Hypothesis 2: Antibacterial Activity
Both boronic acids and tetrazoles have demonstrated antibacterial properties.[2][12] A Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]
4.2.1 Detailed Protocol: Broth Microdilution MIC Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for non-fastidious bacteria like Staphylococcus aureus and Escherichia coli.[22][23]
Materials:
-
Test compound stock solution in DMSO.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[23]
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (600 nm).
-
Incubator (35-37°C).
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. A typical range is 128 µg/mL to 0.25 µg/mL. The final volume in each well should be 50 µL.[23]
-
Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[23] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, as well as to a positive control well (no compound) and a negative/sterility control well (no bacteria).[22]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[21][22]
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Summary of In Vitro Biological Activity
| Assay Type | Target/Cell Line | Endpoint | Result |
|---|---|---|---|
| Cytotoxicity | HeLa | IC₅₀ (µM) | e.g., 15.2 ± 2.1 |
| Cytotoxicity | A549 | IC₅₀ (µM) | e.g., 28.7 ± 3.5 |
| Proteasome Activity | HeLa Cell Lysate | IC₅₀ (µM) | e.g., 5.8 ± 1.3 |
| Antibacterial | S. aureus | MIC (µg/mL) | e.g., 32 |
| Antibacterial | E. coli | MIC (µg/mL) | e.g., >128 |
Interpretation:
-
A potent cytotoxic IC₅₀ (<10 µM) against cancer cell lines warrants further investigation into the mechanism of cell death (apoptosis vs. necrosis).
-
If the proteasome inhibition IC₅₀ is significantly lower than the cytotoxicity IC₅₀, it suggests that proteasome inhibition is a primary and on-target mechanism of action.
-
MIC values will establish the compound's antibacterial spectrum. Selectivity for Gram-positive (S. aureus) vs. Gram-negative (E. coli) bacteria can guide future development.
Conclusion and Next Steps
This technical guide provides a rationalized, multi-faceted approach to the initial biological characterization of this compound. The proposed screening cascade is designed to efficiently generate a foundational dataset covering cytotoxicity, and key mechanistic hypotheses derived from the compound's chemical structure. Positive results from this initial screen—such as potent and selective cytotoxicity against cancer cells, confirmed on-target proteasome inhibition, or significant antibacterial activity—would provide a strong rationale for advancing the compound to secondary screening, lead optimization, and further preclinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. phmethods.net [phmethods.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. mdpi.com [mdpi.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: A Bifunctional Scaffold for Advanced Drug Discovery
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a strategically designed chemical scaffold that has gained significant traction in medicinal chemistry and drug development.[1][2] Its structure is deceptively simple, yet it masterfully combines two critical pharmacophoric and reactive elements on a single phenyl ring: a boronic acid and a tetrazole ring. This unique combination makes it an exceptionally versatile building block for synthesizing complex, biologically active molecules.[3][4]
The boronic acid group serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the precise formation of carbon-carbon bonds.[5][6] Simultaneously, the tetrazole ring functions as a key bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[7]
This guide provides an in-depth exploration of the rationale behind its use, detailed protocols for its application, and insights into its role in developing targeted therapies for indications such as cancer and diabetes.[1][8]
| Property | Value | Reference |
| CAS Number | 179942-55-3 | [2][5][6] |
| Molecular Formula | C₇H₇BN₄O₂ | [2][5][6] |
| Molecular Weight | 189.97 g/mol | [2][5][6] |
| Appearance | White to off-white solid | [2][8] |
| Purity | ≥98% | [2][6] |
| Melting Point | 174-179 °C (with decomposition) | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][5][9] |
The Rationale in Drug Design: A Tale of Two Moieties
The power of this compound lies in the distinct and synergistic functions of its two key chemical groups. Understanding these roles is fundamental to leveraging this reagent effectively.
The Boronic Acid: A Versatile Chemical Handle and Pharmacophore
The boronic acid moiety (-B(OH)₂) is prized for two primary reasons:
-
Synthetic Utility: It is an essential partner in the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forging C-C bonds in modern organic synthesis.[10][11] This allows for the modular and efficient assembly of complex molecular architectures from simpler fragments.
-
Biological Interaction: Boronic acids can form reversible covalent bonds with diols.[2][8] This property is exploited in the design of enzyme inhibitors, particularly for serine proteases, where the boronic acid can interact with the catalytic serine residue. This has also led to its exploration in sensor technology for detecting carbohydrates.[8]
The Tetrazole Ring: A Superior Bioisostere for Carboxylic Acids
In medicinal chemistry, a common strategy to optimize a lead compound is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The tetrazole ring is a classic and highly successful bioisostere for the carboxylic acid group.[7]
Key Advantages of the Tetrazole-for-Carboxylic Acid Swap:
-
Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations (e.g., glucuronidation), leading to rapid clearance. Tetrazoles are generally more resistant to metabolic breakdown, increasing the drug's half-life.
-
Acidity (pKa): The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH (7.4) and engage in similar ionic interactions with biological targets (e.g., arginine or lysine residues in a protein binding pocket).
-
Lipophilicity & Permeability: The tetrazole group can enhance a molecule's lipophilicity compared to the corresponding carboxylic acid, which can improve its ability to cross cell membranes.
-
Binding Interactions: The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, offering additional points of interaction within a target's binding site.[7]
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of this reagent's utility.[4] It facilitates the coupling of the (4-(2H-tetrazol-5-yl)phenyl) moiety to a variety of (hetero)aryl halides or triflates, providing a direct route to complex biaryl structures, which are common motifs in pharmaceuticals.
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize 5-(4'-substituted-biphenyl-4-yl)-2H-tetrazole.
Materials and Reagents
| Reagent | M.W. | Equivalents | Purpose |
| Aryl Bromide (Ar-Br) | Varies | 1.0 | Coupling partner |
| This compound | 189.97 | 1.2 | Boronic acid source |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 - 0.05 | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | Base |
| 1,4-Dioxane or DME | - | ~10 mL/mmol | Organic Solvent |
| Water | 18.02 | ~2.5 mL/mmol | Co-solvent, aids base |
Step-by-Step Methodology
-
Reaction Setup (The "Why"):
-
To a flame-dried Schlenk flask, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Causality: Using a slight excess of the boronic acid helps drive the reaction to completion, accounting for any potential homocoupling or degradation. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12]
-
-
Inert Atmosphere (The "Why"):
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, which would halt the catalytic cycle. Maintaining an inert atmosphere is critical for catalyst longevity and reaction success.
-
-
Solvent and Catalyst Addition (The "Why"):
-
Add the degassed solvents (e.g., Dioxane and Water in a 4:1 ratio) via syringe. Stir the mixture to form a suspension.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Causality: The solvent system is chosen to dissolve the organic starting materials while also accommodating the inorganic base. Degassing the solvents (by sparging with Argon or freeze-pump-thaw cycles) removes dissolved oxygen. The phosphine ligands (PPh₃) on the palladium center are vital for stabilizing the Pd(0) species and facilitating the oxidative addition and reductive elimination steps.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (Aryl Bromide) is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate and wash with water to remove the inorganic base and salts.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract again with Ethyl Acetate. The tetrazole is acidic and may partition into the aqueous basic layer; acidification ensures it is in its neutral form for extraction into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, often with 1% acetic acid added to the mobile phase to ensure the product remains protonated and elutes cleanly.
-
Characterization
-
¹H NMR & ¹³C NMR: To confirm the structure of the final compound.
-
LC-MS: To confirm the molecular weight and assess purity.
Broader Applications & Future Directions
The utility of this compound extends beyond a single reaction. It is a foundational building block for creating libraries of compounds for high-throughput screening. Its derivatives have been investigated as:
-
Enzyme Inhibitors: For targets in oncology and metabolic diseases.[1][2]
-
Targeted Therapies: The tetrazole can mimic key interactions, while the rest of the molecule is elaborated to achieve target specificity.[8]
-
Bioconjugation: The boronic acid's ability to bind with diols makes it useful for linking molecules to carbohydrates on cell surfaces or biomolecules for targeted drug delivery.[3]
Caption: Workflow from building block to diverse medicinal chemistry applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-(1HTetrazol-5-yl)phenylboronic acid 179942-55-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid in Cancer Drug Discovery
Introduction: A Versatile Scaffold for Novel Anticancer Agents
In the landscape of modern oncology, the quest for targeted and effective therapeutics is paramount. Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols and act as potent enzyme inhibitors.[1] The landmark approval of bortezomib, a boronic acid-based proteasome inhibitor, galvanized the field, demonstrating the clinical viability of this chemical moiety in cancer treatment.[2]
This document provides detailed application notes and protocols for (4-(2H-Tetrazol-5-yl)phenyl)boronic acid , a versatile building block poised for significant applications in cancer drug discovery. This compound merges the established pharmacological properties of the phenylboronic acid scaffold with the favorable attributes of a tetrazole ring. The tetrazole group, a common bioisostere for carboxylic acids, can enhance metabolic stability and improve pharmacokinetic properties.[1] Its unique electronic and steric features make this compound a compelling starting point for the synthesis of novel, targeted anticancer agents.[3]
These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical evaluation of new cancer therapies. We will explore the putative mechanisms of action, provide detailed experimental protocols for assessing anticancer activity, and offer insights into the design of subsequent studies.
Putative Mechanisms of Action in Oncology
While specific biological targets of this compound are still under active investigation, its structural motifs suggest several plausible mechanisms of anticancer activity. Phenylboronic acid (PBA) and its derivatives are known to exert their effects through multiple pathways, offering a rich field for discovery.
Enzyme Inhibition: A Key Therapeutic Strategy
The boronic acid moiety is a well-established pharmacophore for the inhibition of various classes of enzymes, particularly serine proteases and the proteasome.[2] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to potent and often reversible inhibition.
-
Proteasome Inhibition: The ubiquitin-proteasome system is a critical regulator of protein turnover within the cell and is a validated target in oncology. By inhibiting the proteasome, boronic acid-containing drugs can disrupt the degradation of pro-apoptotic proteins, leading to programmed cell death in cancer cells.
-
Serine Protease Inhibition: Many serine proteases are implicated in cancer progression, including invasion and metastasis. Boronic acids can be designed to selectively inhibit these enzymes.
Targeting Cancer Cell Surface Glycans
Cancer cells often exhibit altered glycosylation patterns compared to their healthy counterparts, with an overexpression of sialic acids on the cell surface.[2] Phenylboronic acids are known to selectively and reversibly bind to these sialic acid residues.[2] This interaction can be leveraged for:
-
Targeted Drug Delivery: By functionalizing nanoparticles or drug conjugates with this compound, it is possible to achieve targeted delivery of cytotoxic agents to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[2]
-
Direct Biological Effects: The binding of the boronic acid to cell surface glycans may itself trigger downstream signaling events that inhibit cancer cell proliferation or survival.
Disruption of Cancer Cell Migration and Cytoskeleton Dynamics
Recent studies have shown that phenylboronic acid can inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII.[4] These proteins are master regulators of the actin cytoskeleton and are crucial for cell motility, a key process in cancer metastasis.[4]
Below is a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-metastatic effect.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bioactive Molecules Using (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid as a Building Block
Introduction: The Strategic Importance of the Tetrazolylphenyl Motif in Medicinal Chemistry
The convergence of the tetrazole ring and the phenylboronic acid moiety within a single molecular scaffold, as exemplified by (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, represents a significant advancement for medicinal chemists and drug development professionals. The tetrazole group, though not found in natural products, is a highly valued pharmacophore.[1] It serves as a metabolically stable isostere for the carboxylic acid group, a common feature in many bioactive molecules, and can also act as a surrogate for cis-amide bonds.[1][2] This bioisosterism allows for the modulation of physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical for optimizing lead compounds into viable drug candidates.[3] The presence of four nitrogen atoms in the tetrazole ring also provides multiple points for hydrogen bonding and coordination with biological targets.[1]
On the other hand, the boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance under mild conditions.[6][7] The ability to readily couple this compound with a diverse range of aryl, heteroaryl, or vinyl halides and triflates provides a powerful and modular approach to construct complex molecular architectures.[6][8] This application note provides a detailed guide on the properties, handling, and synthetic applications of this compound, with a focus on its use in the synthesis of bioactive molecules.
Physicochemical Properties and Handling
This compound is a white solid that is soluble in many polar organic solvents.[9][10] Proper handling and storage are crucial to maintain its integrity and ensure safe laboratory practice.
| Property | Value | Source |
| CAS Number | 179942-55-3 | [9][10][11] |
| Molecular Formula | C₇H₇BN₄O₂ | [9][10][11] |
| Molecular Weight | 189.97 g/mol | [9][10][11] |
| Appearance | White solid | [9][10] |
| Purity | ≥ 98% (NMR) | [9][10] |
| Storage Conditions | Store at 0-8°C in an inert atmosphere.[9][10][11] | [9][10][11] |
Safety and Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][13]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13]
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents, strong acids, and strong bases.[12][13]
-
In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[13]
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to generate biaryl compounds containing a tetrazolylphenyl moiety. This structural motif is found in several classes of bioactive molecules, including angiotensin II receptor blockers (ARBs) and other enzyme inhibitors.
General Reaction Scheme:
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: (4-(2H-Tetrazol-5-yl)phenyl)boronic acid in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Reagent for Modern Synthesis
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a highly versatile and valuable building block in contemporary organic synthesis.[1][2] Its structure uniquely combines the reactivity of a phenylboronic acid with the specific physicochemical properties of a tetrazole ring. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, while the tetrazole group serves as a metabolically stable bioisostere for a carboxylic acid, a feature extensively exploited in medicinal chemistry.[3][4]
This combination makes it an indispensable reagent for constructing complex molecular architectures, particularly the biphenyltetrazole pharmacophore central to a major class of antihypertensive drugs.[5][6] These notes provide an in-depth guide to its application, focusing on mechanistic rationale, practical protocols, and key considerations for researchers in organic synthesis and drug development.
| Property | Value |
| CAS Number | 179942-55-3 |
| Molecular Formula | C₇H₇BN₄O₂[7] |
| Molecular Weight | 189.97 g/mol [7] |
| Appearance | White to off-white solid[8] |
| Storage Conditions | 2-8°C, under inert atmosphere[9] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[10][11] This reaction couples the boronic acid with an organohalide (or triflate) to generate a biaryl system, a common motif in pharmaceuticals and advanced materials.[12]
Mechanistic Rationale: A Self-Validating Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step, with reactivity trends of I > Br > OTf >> Cl.[12]
-
Transmetalation : This is the key step where the organic moiety is transferred from boron to palladium. A base (e.g., K₂CO₃, CsF) is crucial for activating the boronic acid, forming a more nucleophilic boronate species (-ate complex).[11][14] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]
The tetrazole group on this compound is generally well-tolerated in this cycle. However, its acidic nature (pKa similar to carboxylic acids) means that the choice and stoichiometry of the base are important to ensure efficient formation of the active boronate species without undesirable side reactions.[15][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Advanced Chemical Sensors Based on (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid Derivatives
Abstract: This guide provides a comprehensive overview of the design, synthesis, and application of chemical sensors utilizing (4-(2H-Tetrazol-5-yl)phenyl)boronic acid derivatives. Boronic acids are renowned for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a feature prevalent in biologically crucial molecules like saccharides and catechols.[1][2][3] The incorporation of a tetrazole moiety into the phenylboronic acid scaffold introduces unique physicochemical properties, including enhanced aqueous solubility and hydrogen bonding capabilities, which can significantly improve sensor performance and stability.[4][5] We will explore the fundamental sensing mechanisms, provide detailed, field-tested protocols for synthesis and analysis, and offer expert insights into the rational design of next-generation sensors for applications in biomedical research and drug development.
Scientific Principles & Design Considerations
The development of a successful sensor hinges on a deep understanding of the molecular interactions at its core. The this compound scaffold offers a synergistic combination of a diol-responsive element and a modulating heterocyclic group.
The Boronic Acid-Diol Interaction: The Sensing Engine
The primary sensing mechanism is the reversible esterification reaction between the boronic acid group and a diol-containing analyte.[3][6] Boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The anionic form binds more strongly with diols. Consequently, the reaction is highly pH-dependent, with optimal binding typically occurring at pH values above the pKa of the boronic acid.[7] This equilibrium shift upon binding is the fundamental event that must be converted into a measurable signal.
Role of the Tetrazole Moiety
The tetrazole ring is a bioisostere of a carboxylic acid and the cis-amide bond, lending it unique properties for sensor design.[8] Its inclusion at the para-position of the phenylboronic acid can:
-
Enhance Aqueous Solubility: The acidic nature of the tetrazole N-H proton improves solubility in physiological buffers, a common challenge for aromatic sensors.[4][5]
-
Modulate Lewis Acidity: The electron-withdrawing nature of the tetrazole ring can influence the pKa of the boronic acid, potentially lowering the optimal pH for sensing.
-
Provide Secondary Interaction Sites: The tetrazole ring can participate in hydrogen bonding or other non-covalent interactions, which can be exploited to improve selectivity for specific analytes.
Signal Transduction Mechanisms
The binding event must be coupled to a reporter. For this class of compounds, fluorescent and electrochemical readouts are most common.
-
Fluorescence: A fluorophore is typically integrated into the sensor molecule. Binding of the analyte modulates the fluorescence intensity or wavelength through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or by controlling Aggregation-Induced Emission (AIE).[1][7][9] In a common PET design, the nitrogen atom of an ortho-aminomethyl group quenches the fluorescence; upon binding a diol, this quenching is disrupted, turning the fluorescence "on".[2]
-
Electrochemistry: The sensor can be designed with an electroactive group (like ferrocene) or immobilized on an electrode surface.[3] The binding of a charged analyte or the change in the electronic environment upon diol binding can be detected as a shift in redox potential or impedance.[3][10]
Synthesis and Characterization Protocols
The following protocols provide a generalized framework. Researchers should adapt conditions based on their specific target derivative and available laboratory equipment.
Protocol: Synthesis of this compound
This protocol is based on modern synthetic strategies that offer high efficiency and mild conditions. The Ugi four-component reaction (Ugi-4CR) is a powerful method for constructing the core structure.[8]
Materials:
-
4-formylphenylboronic acid
-
An amine (e.g., benzylamine)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Azidotrimethylsilane (TMS-N3)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-formylphenylboronic acid (1.0 eq) in methanol.
-
Component Addition: To the stirred solution, add the amine (1.0 eq), followed by the isocyanide (1.0 eq).
-
Azide Addition: Carefully add azidotrimethylsilane (1.1 eq) to the mixture. Caution: TMS-N3 is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture at ambient temperature for 2-4 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified using column chromatography (silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Deprotection (if necessary): Depending on the starting materials, a final deprotection step may be required to yield the free boronic acid and tetrazole.
Characterization
Proper characterization is critical to confirm the structure and purity of the synthesized sensor molecule.
| Technique | Expected Result / Observation |
| ¹H NMR | Appearance of aromatic protons, disappearance of aldehyde proton, and presence of characteristic tetrazole and boronic acid protons. |
| ¹³C NMR | Confirmation of the carbon skeleton, including the quaternary carbon of the tetrazole ring. |
| ¹¹B NMR | A broad singlet characteristic of a trigonal boronic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound (C₇H₇BN₄O₂: 189.97 g/mol ).[11][12] |
| FTIR Spectroscopy | Presence of O-H stretch (boronic acid), N-H stretch (tetrazole), and B-O vibrations. |
Application Protocol: Fluorescent Glucose Sensing
This protocol details the use of a fluorescent derivative for the detection of D-glucose.
Materials:
-
Synthesized this compound derivative coupled to a fluorophore.
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
D-glucose and other competing saccharides (e.g., fructose, galactose)
-
Fluorometer and quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the sensor (e.g., 1 mM) in DMSO.
-
Working Solution: Prepare a dilute working solution of the sensor (e.g., 10 µM) in PBS buffer. Allow it to equilibrate.
-
Instrument Setup: Set the excitation wavelength (λex) and record the emission spectrum (λem) of the sensor working solution alone to establish a baseline.
-
Analyte Titration: Prepare a series of D-glucose stock solutions in PBS. Add small aliquots of the glucose solutions sequentially to the sensor solution in the cuvette.
-
Data Acquisition: After each addition of glucose, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum. A significant change (e.g., increase in intensity) should be observed.[9]
-
Selectivity Test: Repeat the titration experiment with other potentially interfering analytes (fructose, galactose, etc.) at the same concentrations to assess the sensor's selectivity. Boronic acids often show higher affinity for fructose, which is an important consideration.[9]
-
Data Analysis: Plot the change in fluorescence intensity against the analyte concentration. This data can be fitted to a binding isotherm (e.g., 1:1 Benesi-Hildebrand) to calculate the association constant (Ka). The Limit of Detection (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3).
| Parameter | Description | Typical Target Range |
| Association Constant (Ka) | Measures the binding affinity between the sensor and analyte. | 10² - 10⁵ M⁻¹ |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Low mM to high µM |
| Selectivity | The ratio of binding affinity for the target analyte versus interfering species. | >1 (higher is better) |
| Response Time | The time required to reach signal equilibrium after analyte addition. | < 5 minutes |
Troubleshooting and Advanced Insights
| Problem | Potential Cause | Recommended Solution |
| Poor Water Solubility | The aromatic core of the sensor is too hydrophobic. | Modify the derivative with hydrophilic groups (e.g., PEG chains). The tetrazole itself aids solubility, but further enhancement may be needed. |
| Low Sensitivity | Inefficient signal transduction; weak binding affinity. | Re-design the linker between the boronic acid and fluorophore to optimize PET or ICT processes. Introduce electron-withdrawing groups to lower the pKa of the boronic acid.[13] |
| Interference from Fructose | Boronic acids inherently have a high affinity for fructose. | Design sensors with multiple boronic acid moieties in a specific spatial arrangement to create a "pocket" that is more selective for glucose.[10][14] |
| pH Sensitivity | Binding is dependent on the boronic acid's pKa. | Perform experiments in a well-buffered solution. Characterize the sensor's response across a range of pH values to determine the optimal operating window.[7] |
Conclusion
The this compound platform represents a versatile and powerful scaffold for the development of advanced chemical sensors. The combination of the diol-binding boronic acid and the modulating tetrazole ring allows for fine-tuning of sensor properties to meet the demands of complex biological environments. By following the principles and protocols outlined in this guide, researchers can effectively design, synthesize, and validate novel sensors for a wide array of applications, from monitoring metabolic processes to developing new diagnostic tools.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 14. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Dual-Functionality Reagent for Advanced Bioconjugation
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a versatile bioconjugation reagent that offers a unique dual-mode of action for linking to biomolecules. This compound features two key functional groups: a phenylboronic acid and a tetrazole ring. This distinct combination allows for two orthogonal or sequential conjugation strategies:
-
Boronic Acid-Diol Interaction: The phenylboronic acid moiety can form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols. This is particularly useful for targeting glycoproteins, which are ubiquitously present on cell surfaces and play crucial roles in various biological processes. The formation of these boronate esters is pH-dependent, offering a degree of control over the conjugation and release process.
-
Photo-inducible Tetrazole Chemistry: The tetrazole ring can be activated by UV light to form a highly reactive nitrile imine intermediate. This intermediate can then react with a variety of functional groups on a biomolecule, including alkenes, in a "photoclick" reaction. This photo-activation provides spatiotemporal control over the conjugation, allowing for precise labeling of biomolecules in complex environments.
This dual functionality makes this compound a powerful tool for a range of applications, including targeted drug delivery, protein labeling, and the development of diagnostic agents.
I. Bioconjugation via Boronic Acid-Diol Interaction
The primary application of the boronic acid group is its ability to form stable, yet reversible, cyclic esters with diols present on glycoproteins. This interaction is highly dependent on the pH of the reaction medium.
Mechanism of Boronate Ester Formation
The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form is more reactive towards diols. The equilibrium is shifted towards the more reactive tetrahedral form at pH values near or above the pKa of the boronic acid. The tetrazole group is an electron-withdrawing group, which is expected to lower the pKa of the phenylboronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8), likely into the 7.5-8.5 range, making conjugation more efficient at physiological or slightly basic pH.[1]
References
Guide to Suzuki-Miyaura Coupling with Tetrazole-Containing Boronic Acids: Protocols and Troubleshooting
An Application Note for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In pharmaceutical and materials science, the incorporation of nitrogen-rich heterocycles like tetrazoles is a common strategy to enhance metabolic stability, acidity, and binding interactions. However, the very properties that make tetrazoles valuable in a medicinal context introduce significant challenges when using tetrazole-containing boronic acids as coupling partners in palladium-catalyzed reactions.
This guide provides a detailed framework for navigating these challenges. It explains the underlying scientific principles, offers a robust experimental protocol, and presents a guide for troubleshooting, designed for researchers aiming to successfully couple these complex substrates.
Core Challenges: Why Tetrazoles Complicate Suzuki Couplings
Successfully coupling tetrazole-containing boronic acids requires a clear understanding of the competing chemical pathways that can derail the reaction. The issues primarily stem from the electronic properties and Lewis basicity of the tetrazole ring.
-
Catalyst Inhibition and Poisoning: The tetrazole ring contains multiple Lewis-basic nitrogen atoms. These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[3][4] This catalyst poisoning slows down or completely halts the catalytic cycle, resulting in low conversion of starting materials.
-
Protodeboronation: This is arguably the most common failure mode. Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[5] This side reaction is highly dependent on pH and is often accelerated under the basic, aqueous conditions frequently used in standard Suzuki protocols.[5][6] Basic heteroaromatic boronic acids, including those with tetrazole moieties, can be especially susceptible to this decomposition pathway.[5]
-
Substrate Instability and Solubility: Many heteroaryl boronic acids are inherently less stable than their aryl counterparts and can decompose upon exposure to air and moisture.[7] Furthermore, the high polarity of some tetrazole-containing compounds can lead to poor solubility in common aprotic organic solvents, creating a heterogeneous mixture that hampers reaction kinetics.[3]
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to troubleshooting. The reaction proceeds through three main steps, and challenges with tetrazoles can interfere at multiple points.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2] Catalyst inhibition by the tetrazole can slow this crucial step.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Experimental Protocol
This protocol is designed to mitigate the challenges associated with tetrazole-containing boronic acids by employing modern ligands, anhydrous conditions, and carefully selected reagents.
Reagent and Equipment Preparation
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[9]
-
Solvent Degassing: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can cause homocoupling of the boronic acid and catalyst decomposition. Use freeze-pump-thaw cycles (3x) or sparge with argon for at least 30 minutes.[9][10]
-
Reagent Stability: Handle tetrazole boronic acids quickly and store them under an inert atmosphere at low temperatures. If protodeboronation is a persistent issue, consider using the corresponding pinacol boronic ester, which is generally more stable.[11]
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the tetrazole-containing boronic acid or ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Rationale: Using a slight excess of the boronic species can help drive the reaction to completion, especially if some decomposition occurs.[12]
-
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas three times.
-
Add Solvents and Reagents: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane, toluene, or THF).
-
Prepare Catalyst Solution (Optional but Recommended): In a separate vial, briefly mix the palladium precatalyst and ligand in a small amount of the degassed solvent before adding it to the main reaction flask via syringe.
-
Rationale: This ensures the ligand and palladium are well-mixed before encountering the other reagents.
-
-
Add Catalyst: Add the palladium precatalyst (0.5–2 mol%) and ligand (1–4 mol%) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 60–100 °C). Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash with water and then brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: A typical workflow for Suzuki coupling of tetrazoles.
Optimization and Troubleshooting
The success of a challenging Suzuki coupling often lies in the specific choice of reagents. The following table provides a starting point for optimization.
| Component | Recommendation | Rationale & Citation |
| Boron Source | Pinacol Boronic Ester > Boronic Acid | Esters are more stable and significantly less prone to protodeboronation.[11] |
| Palladium Source | Pd(II) Precatalyst (e.g., Buchwald G3/G4) | Forms the active Pd(0) species quickly at lower temperatures, which is ideal for unstable substrates.[14] |
| Ligand | Bulky Biarylphosphines (SPhos, XPhos, RuPhos) | These ligands accelerate reductive elimination and are highly effective for sterically hindered or electron-rich heteroaryl couplings.[13][15] |
| Base | K₃PO₄ or CsF | Milder, often non-nucleophilic bases that are effective in anhydrous conditions and help suppress protodeboronation.[12][15] Avoid strong aqueous bases like NaOH or Na₂CO₃ unless necessary. |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF | Anhydrous polar aprotic solvents are standard. Additives like trimethyl borate can sometimes improve the solubility of boronate species.[3] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Catalyst poisoning by tetrazole. | 1. Use a fresh bottle of catalyst/ligand. 2. Ensure rigorous degassing. 3. Increase catalyst/ligand loading; switch to a more robust ligand like SPhos. |
| Protodeboronation | 1. Presence of water. 2. Base is too strong/aqueous. 3. High reaction temperature. | 1. Use the boronic ester instead of the acid. Ensure strictly anhydrous conditions. 2. Switch to CsF or K₃PO₄. 3. Attempt the reaction at a lower temperature for a longer time. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. |
| Poor Solubility | Mismatch between substrate polarity and solvent. | Screen alternative solvents like CPME or use a co-solvent. The use of trimethyl borate as an additive may help.[3] |
Conclusion
While Suzuki-Miyaura couplings involving tetrazole-containing boronic acids are challenging, they are readily achievable with careful planning and execution. The keys to success are mitigating protodeboronation by using stable boronic esters and anhydrous conditions, and overcoming catalyst inhibition by employing modern, bulky biarylphosphine ligands and appropriate precatalysts. By understanding the underlying chemical principles and following a robust protocol, researchers can effectively incorporate these valuable motifs into complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Experimental setup for reactions involving (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
An In-Depth Guide to the Experimental Use of (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid
Authored by a Senior Application Scientist
Introduction: A Bioisosteric Powerhouse in Modern Synthesis
This compound is a bifunctional reagent of significant interest in contemporary drug discovery and materials science.[1][2][3] Its structure marries the versatile reactivity of an aryl boronic acid with the unique physicochemical properties of a tetrazole ring. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[4][5] Concurrently, the tetrazole ring serves as a critical pharmacophore and a metabolically stable bioisostere of the carboxylic acid group.[6][7][8][9] This bioisosteric relationship is paramount in medicinal chemistry, as it allows for the modulation of a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates like the antihypertensive agent Losartan.[6][8]
This guide provides a comprehensive overview of the experimental considerations, core applications, and detailed protocols for utilizing this compound, with a focus on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and stability of this compound is the first step toward its successful application. Boronic acids, as a class, are known to be susceptible to dehydration to form boroxines and can undergo protodeboronation under certain conditions.[10] Therefore, proper storage and handling are critical.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 179942-55-3 | [11][12][13] |
| Molecular Formula | C₇H₇BN₄O₂ | [3][11][12] |
| Molecular Weight | 189.97 g/mol | [3][11][12] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 174-179 °C (with decomposition) | [11] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][11][12] |
Safety and Handling Protocols
As with all boronic acids, appropriate safety measures must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Engineering Controls: Handle the solid reagent in a well-ventilated fume hood to avoid inhalation of dust, which may cause respiratory irritation.[14][15][16][17]
-
Stability: The compound is hygroscopic and should be stored in a tightly sealed container under an inert gas (e.g., nitrogen or argon) and refrigerated.[15][18] Exposure to moisture can compromise the reagent's integrity.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[14][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14][17]
-
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures, valued for its mild conditions and high functional group tolerance.[19][20][21] In this context, this compound serves as the organoboron nucleophile, transferring its tetrazolylphenyl group to an organohalide or triflate electrophile.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[20][22] The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[20][22]
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula or syringe.
-
Rationale: The aqueous-organic solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[23]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Table 2: Troubleshooting the Suzuki-Miyaura Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor choice of base or solvent. | Use a fresh batch of catalyst; Ensure rigorous degassing of solvents; Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation | Presence of acid; High temperature; Prolonged reaction time. | Ensure the base is not fully consumed; Use milder conditions (lower temperature if possible); Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.[10] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing technique; Ensure a tight seal on the reaction vessel. |
Application II: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling provides an efficient, copper-catalyzed pathway to form aryl-amine and aryl-ether bonds.[24][25] It is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[26][27] The reaction couples the boronic acid with an N-H or O-H containing compound.
The Catalytic Cycle: A Mechanistic Overview
While the precise mechanism can be complex, a generally accepted pathway involves the formation of a copper(II)-aryl species, which is oxidized to a key copper(III) intermediate. This intermediate then undergoes reductive elimination to form the C-N or C-O bond and a copper(I) species, which is re-oxidized by atmospheric oxygen to regenerate the active copper(II) catalyst.[25][26]
Detailed Protocol for Chan-Lam N-Arylation
This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (DCM)
-
4 Å Molecular Sieves (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: To a round-bottom flask open to the air, add this compound (1.0 eq), Cu(OAc)₂ (1.0 eq), and the desired amine (1.2 eq).
-
Solvent and Base Addition: Add dichloromethane (DCM) to the flask, followed by pyridine (2.0 eq).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours. The appearance of a deep blue or green color is characteristic of the Cu(II) species in solution.
-
Workup: a. Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with additional DCM. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride (NH₄Cl) to remove any remaining copper, followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to isolate the N-arylated product.
Table 3: Troubleshooting the Chan-Lam Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Poorly reactive amine/alcohol; Steric hindrance. | Increase reaction temperature (40-60 °C); Screen other copper sources (e.g., Cu(OTf)₂) or solvents (e.g., MeOH, THF).[26][27] |
| Significant Homocoupling of Amine/Alcohol | Reaction conditions favor oxidation of the nucleophile. | Use a less coordinating solvent; Add molecular sieves to ensure anhydrous conditions if water is suspected to be problematic. |
| Protodeboronation of Boronic Acid | Boronic acid is unstable under the reaction conditions. | Ensure the reaction is not run for an excessive amount of time; Consider using a boronic ester as the coupling partner. |
Conclusion
This compound is a valuable and versatile building block for synthetic chemists. Its dual functionality allows for its seamless integration into complex molecular architectures via robust and well-understood cross-coupling methodologies. By understanding the causality behind the specific reagents and conditions outlined in the Suzuki-Miyaura and Chan-Lam protocols, researchers can effectively troubleshoot and optimize these powerful transformations, accelerating progress in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. lookchem.com [lookchem.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. 4-(2H-Tetrazol-5-yl)phenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. laballey.com [laballey.com]
- 17. wilsonsalt.com [wilsonsalt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diva-portal.org [diva-portal.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chan-Lam Coupling [organic-chemistry.org]
- 25. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 26. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 27. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Prepared by: The Applications Science Team Document ID: TSC-SM-TET-BOR-2025-12 Last Updated: December 31, 2025
Introduction
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with (4-(2H-Tetrazol-5-yl)phenyl)boronic acid. This reagent is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of complex biaryl structures.[1][2] However, its unique structure, featuring an acidic N-H tetrazole moiety, presents specific challenges not typically encountered with simple arylboronic acids.
The primary difficulties arise from two key features:
-
The Acidic N-H Proton: The tetrazole proton is relatively acidic (pKa ≈ 4-5). Under basic conditions required for the Suzuki coupling, this proton is readily removed, forming an anionic species that can alter solubility and potentially interact with the palladium catalyst.[3]
-
Lewis Basic Nitrogen Atoms: The tetrazole ring contains multiple nitrogen atoms that can act as Lewis bases, potentially coordinating to the palladium center. This coordination can inhibit or completely poison the catalyst, leading to low or no product formation.[4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges and achieve high-yield, reproducible results.
Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction has very low to no yield. What are the primary causes and how do I fix it?
This is the most frequent issue and can stem from several interconnected factors. A systematic approach is crucial for diagnosis.[6]
Logical Troubleshooting Workflow
Here is a visual guide to diagnosing a failed reaction.
Caption: Troubleshooting workflow for failed Suzuki reactions.
Detailed Explanations:
-
Cause A: Catalyst Poisoning or Inhibition
-
The Problem: The nitrogen-rich tetrazole ring can act as a ligand, coordinating to the palladium catalyst and deactivating it.[4][5] This is a common issue with nitrogen-containing heterocycles.[7] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.
-
The Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos).[1][8] These ligands form highly stable and active palladium complexes that are less prone to displacement by the tetrazole substrate. Using modern, air-stable palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) is highly recommended as they efficiently generate the active Pd(0) species.[1][6]
-
-
Cause B: Protodeboronation
-
The Problem: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (typically water) and replaced with a C-H bond.[9][10] This consumes your starting material, reducing the yield. Heteroaromatic boronic acids are particularly susceptible to this process, which is often accelerated by strong bases and aqueous conditions.[6][11]
-
The Solution:
-
Use Anhydrous Conditions: Switching from aqueous solvent mixtures (e.g., dioxane/water) to a strictly anhydrous system can significantly suppress protodeboronation.[6][7]
-
Select a Milder Base: Strong bases like NaOH or CsOH can promote rapid protodeboronation.[11][12] Use weaker, non-hydroxide bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These provide sufficient basicity to facilitate the catalytic cycle without aggressively degrading the boronic acid.[13][14]
-
Use a Boronate Ester: Converting the boronic acid to a more stable derivative, like a pinacol or MIDA boronate ester, is an excellent strategy. These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low.[15]
-
-
-
Cause C: Ineffective Base or Solvent Combination
-
The Problem: The choice of base and solvent are critically linked.[16] The base must be sufficiently soluble and active in the chosen solvent to deprotonate the boronic acid (or its ester) to form the reactive boronate species for transmetalation.[14][17] Poor solubility of an inorganic base like K₃PO₄ in a non-polar solvent like toluene can stall the reaction.
-
The Solution: A polar aprotic solvent is generally preferred for this polar substrate. Dioxane, 2-MeTHF, or THF are excellent choices. If using an inorganic base, adding a small amount of water (e.g., 10:1 organic:water) can aid solubility, but be mindful of the increased risk of protodeboronation. For a fully anhydrous system, an organic base like triethylamine or a very finely powdered, dry inorganic base is required.
-
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?
Homocoupling (also known as Glaser coupling) of the boronic acid to form a symmetrical biaryl is a common byproduct, often promoted by the presence of oxygen.[6][18]
-
Solution 1: Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This is the most critical step to prevent homocoupling. Use a freeze-pump-thaw cycle (3x) or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]
-
Solution 2: Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄, or use a pre-catalyst that rapidly and cleanly generates Pd(0) in situ, like the Buchwald palladacycles.[6][8]
-
Solution 3: Controlled Addition: In some cases, adding the boronic acid slowly via syringe pump can keep its concentration low, disfavoring the homocoupling pathway relative to the desired cross-coupling.[8]
Frequently Asked Questions (FAQs)
Q3: What is the best "go-to" catalyst and ligand system for this specific boronic acid?
For challenging substrates like this compound, modern catalyst systems are strongly recommended over classical ones. Bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[1][19]
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages |
| XPhos Pd G3 (1-3 mol%) | K₃PO₄ | 1,4-Dioxane | 80–110 | Excellent activity, air-stable, reliable for N-heterocycles. |
| SPhos Pd G3 (1-3 mol%) | K₃PO₄ | 2-MeTHF | 80–110 | High reactivity, good for electron-rich and -poor partners. |
| Pd₂(dba)₃ (2 mol%) + XPhos (4.5 mol%) | Cs₂CO₃ | THF | 80–100 | Highly active system, requires careful handling under inert gas. |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | "Classical" conditions, may suffer from lower yields and catalyst poisoning. |
Data compiled from common practices in medicinal chemistry.[1][2][3]
Q4: How does the acidic N-H proton affect the reaction, and should I protect it?
The acidic N-H proton will be deprotonated by the base used in the reaction. This forms a negatively charged tetrazolate anion.
Caption: Base-mediated deprotonation and potential catalyst poisoning.
While N-protection (e.g., with a PMB or Trityl group) is a viable strategy, it adds extra steps to your synthesis. Modern catalyst systems are often robust enough to tolerate the unprotected N-H.[3]
Recommendation: Attempt the reaction with the unprotected material first using a robust catalyst system (e.g., XPhos Pd G3). Only consider a protection strategy if you consistently obtain low yields despite optimizing other conditions.
Q5: How can I confirm that protodeboronation is the cause of my low yield?
You can detect the byproduct of protodeboronation, (2H-tetrazol-5-yl)benzene, in your crude reaction mixture using LC-MS or ¹H NMR. The mass will correspond to the starting boronic acid minus the B(OH)₂ group plus a proton. The ¹H NMR will show the disappearance of the boronic acid signals and the appearance of a new aromatic proton in place of the C-B bond.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol uses a robust, modern catalyst system and is a good starting point for optimization.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes. This is a critical step.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Boronate Ester
If protodeboronation is a persistent issue, using the more stable pinacol ester is recommended.
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv).
-
Solvent: Add a suitable solvent like THF or 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. The reaction can be monitored by NMR for the disappearance of the boronic acid proton signal.
-
Isolation: Once complete, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (Protocol 1) without further purification.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid Derivatives
Welcome to the technical support center for the synthesis of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues you might encounter. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Problem 1: Low or No Yield of the Final Boronic Acid Product
Question: I am attempting to synthesize this compound, but I'm observing very low yields, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in the synthesis of this boronic acid derivative can stem from several stages of the multi-step synthesis. Let's break down the common pitfalls in a typical synthetic route, which often involves the formation of a nitrile, its conversion to a tetrazole, and a final borylation step.
A. Inefficient Cyanation of the Aryl Halide
The initial step often involves a palladium- or nickel-catalyzed cyanation of a 4-haloaryl precursor.[1][2]
-
Potential Cause: Incomplete reaction or side reactions during cyanation.
-
Troubleshooting:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate catalyst system. For aryl bromides or iodides, various palladium catalysts are effective. For the more challenging aryl chlorides, nickel catalysts often provide better results.[1]
-
Cyanide Source: The choice of cyanide source is critical. While traditional reagents like KCN or NaCN are common, they can be highly toxic and require stringent handling. Alternative, less toxic sources like zinc cyanide (Zn(CN)₂) or organic cyanating agents can be effective.[3]
-
Reaction Conditions: Optimize temperature, solvent, and reaction time. Anhydrous conditions are often crucial to prevent catalyst deactivation and side reactions.
-
B. Failed [3+2] Cycloaddition for Tetrazole Formation
The conversion of the aryl nitrile to the tetrazole ring is typically achieved through a [3+2] cycloaddition with an azide source.[4][5]
-
Potential Cause: The cycloaddition reaction is sensitive to reaction conditions and the nature of the nitrile.
-
Troubleshooting:
-
Azide Source and Activation: Sodium azide (NaN₃) is a common reagent. The reaction often requires an activator, which can be a Lewis acid (like ZnCl₂) or a Brønsted acid (like ammonium chloride), to enhance the electrophilicity of the nitrile.[6][7] The mechanism is believed to involve activation of the nitrile, followed by nucleophilic attack by the azide anion and subsequent cyclization.[8]
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO are typically used, and the reaction often requires heating (100-150 °C).[8] Microwave irradiation can sometimes accelerate the reaction and improve yields.[6]
-
Safety: Be aware that heating azides can be hazardous. Always perform the reaction in a well-ventilated fume hood and take appropriate safety precautions. The reaction of azide with acid can generate hydrazoic acid (HN₃), which is toxic and explosive.[7]
-
C. Inefficient Borylation or Protodeboronation
The final step is the conversion of the tetrazole-substituted aryl halide to the corresponding boronic acid.
-
Potential Cause 1: Inefficient Borylation: The introduction of the boronic acid group, often via a Miyaura borylation, can be challenging.[9][10]
-
Troubleshooting:
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common and effective boron source.[11]
-
Catalyst System: A palladium catalyst with a suitable phosphine ligand is typically required. Ensure the catalyst is active and the ligand is appropriate for the substrate.
-
Base: A base is necessary to activate the boronic acid for transmetalation in the catalytic cycle.[12] Potassium acetate (KOAc) is a common choice.
-
-
-
Potential Cause 2: Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the loss of your desired product.[9]
-
Troubleshooting:
-
Reaction Conditions: Protodeboronation can be promoted by acidic or basic conditions and the presence of water.[13] Minimizing reaction time and carefully controlling the pH can help.
-
Work-up: During the aqueous work-up, prolonged exposure to acidic or basic conditions should be avoided. A rapid and carefully pH-controlled work-up is recommended.
-
-
Problem 2: Formation of Boroxine Impurities
Question: My final product shows impurities that I suspect are boroxines. How can I confirm this and how can I prevent their formation or remove them?
Answer: The formation of boroxines, which are trimeric anhydrides of boronic acids, is a very common issue.[14][15] This dehydration reaction is often thermally driven and can occur during the reaction, work-up, or storage.[16]
A. Identification of Boroxines
-
NMR Spectroscopy: In the ¹H NMR spectrum, the signals for the aromatic protons of the boroxine will be slightly shifted compared to the boronic acid. In the ¹¹B NMR, the boroxine will have a distinct chemical shift from the boronic acid.
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the trimeric boroxine structure.
B. Prevention and Removal of Boroxines
-
Prevention:
-
Minimize Heat: Avoid excessive heating during the final purification steps.
-
Storage: Store the boronic acid under anhydrous conditions and at a low temperature (2-8°C is often recommended).[17]
-
-
Removal:
-
Hydrolysis: Boroxine formation is a reversible process.[18] The boroxine can often be converted back to the boronic acid by dissolving the crude product in a suitable solvent and adding water.
-
Recrystallization: Recrystallization from a suitable solvent system can often selectively crystallize the boronic acid, leaving the more soluble boroxine in the mother liquor.[19]
-
Derivatization: The boronic acid can be converted to a more stable derivative, such as a boronate ester (e.g., with pinacol) or a diethanolamine adduct, which can be purified and then hydrolyzed back to the pure boronic acid.[20][21]
-
Problem 3: Difficulties in Purification
Question: I am struggling to purify my this compound. Standard column chromatography on silica gel is not working well. What are my options?
Answer: Purifying boronic acids can be challenging due to their polarity and their tendency to interact with silica gel, leading to streaking and poor separation.[19][22]
A. Alternative Chromatographic Techniques
-
Boric Acid-Treated Silica Gel: Pre-treating the silica gel with boric acid can reduce the over-adsorption of the boronic acid, leading to better separation.[23]
-
Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography can be a more effective purification method.[20]
B. Non-Chromatographic Purification Methods
-
Recrystallization: This is often the most effective method for purifying boronic acids. Experiment with different solvent systems to find one that provides good crystals.[19]
-
Acid-Base Extraction: Boronic acids are weakly acidic.[14][15] An acid-base extraction can be used to separate the boronic acid from non-acidic impurities. The boronic acid can be extracted into a basic aqueous solution and then precipitated by acidification.
-
Derivatization and Purification: As mentioned for boroxine removal, converting the boronic acid to a less polar and more stable derivative, like a pinacol boronate ester, can make purification by standard silica gel chromatography easier. The purified ester can then be hydrolyzed back to the pure boronic acid.[22][24]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis and handling of this compound derivatives.
Q1: What is the role of the tetrazole group in the context of drug development?
A1: The tetrazole group is considered a bioisostere of a carboxylic acid. This means it has similar steric and electronic properties and can often replace a carboxylic acid group in a drug molecule to improve its physicochemical properties, such as metabolic stability, lipophilicity, and oral bioavailability, without significantly altering its biological activity.[25]
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes, several reagents used in this synthesis require careful handling:
-
Cyanides: Metal cyanides are highly toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE). Have a cyanide antidote kit readily available.
-
Azides: Sodium azide is toxic and can form explosive heavy metal azides. As mentioned earlier, reacting it with acid produces toxic and explosive hydrazoic acid.[7]
-
Organometallic Reagents: If your synthesis involves Grignard or organolithium reagents for the borylation step, these are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use a protecting group for the tetrazole nitrogen during the synthesis?
A3: Yes, protecting the tetrazole nitrogen can be beneficial, especially if you are performing reactions that are sensitive to acidic protons or require strongly basic conditions. Common protecting groups for tetrazoles include p-methoxybenzyl (PMB) and trityl (Tr).[26][27] These groups can be removed under specific conditions, such as oxidative cleavage for PMB or acidic conditions for Tr.[28]
Q4: My final product seems to be unstable and decomposes over time. How can I improve its stability?
A4: The stability of boronic acids can be an issue. As discussed earlier, they can dehydrate to form boroxines.[29] They can also undergo protodeboronation.[9] To improve stability:
-
Storage: Store the compound in a tightly sealed container, under an inert atmosphere if possible, and at a low temperature (refrigerated or frozen).[17]
-
Derivative Formation: For long-term storage, it is often best to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester.[22] This ester can then be hydrolyzed back to the boronic acid just before use.
Q5: What are the key analytical techniques for characterizing the final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of your this compound:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. ¹¹B NMR is crucial for confirming the presence of the boronic acid group and for detecting boroxine impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups, such as the B-O and O-H stretches of the boronic acid and the C=N and N-H stretches of the tetrazole ring.
-
Melting Point: A sharp melting point is an indicator of purity.
III. Visualizing the Synthetic Pathway and Side Reactions
Diagram 1: General Synthetic Pathway
Caption: A typical synthetic route to the target compound.
Diagram 2: Common Side Reactions
Caption: Key side reactions to be aware of during synthesis.
IV. References
-
ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Phenylboronic acid. Retrieved from --INVALID-LINK--
-
Ishihara, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry, 83(15), 8414-8423.
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Process Solutions. Retrieved from --INVALID-LINK--
-
Kawai, H., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organo. Chemical Communications, 49(43), 4887-4899.
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Boronic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Retrieved from --INVALID-LINK--
-
Gray, M., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(46), 16478-16480.
-
Gray, M., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(46), 16478-16480.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from --INVALID-LINK--
-
Himo, F., & Demko, Z. P. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
-
Reddit. (2017). Purification of boronic acids?. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from --INVALID-LINK--
-
YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(21), 12086-12141.
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from --INVALID-LINK--
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Leonori, D., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(30), 4198-4211.
-
PubMed. (2022). Functionalization of 1 N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Retrieved from --INVALID-LINK--
-
Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(5), 3810-3816.
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 2: Reaction of different aryl halides with substituted.... Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 179942-55-3,4-(2H-TETRAZOL-5-YL)-PHENYLBORONIC ACID. Retrieved from --INVALID-LINK--
-
Lab-Chemicals.Com. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-(2H-Tetrazol-5-yl)phenylboronic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from --INVALID-LINK--
-
MDPI. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from --INVALID-LINK--
-
J&K Scientific. (n.d.). 4-(2H-Tetrazol-5-yl)phenylboronic acid | 179942-55-3. Retrieved from --INVALID-LINK--
-
Boron Molecular. (n.d.). Buy 4-(tetrazol-5-yl)phenylboronic acid. Retrieved from --INVALID-LINK--
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from --INVALID-LINK--
-
BoronPharm. (n.d.). 179942-55-3 | 4-(2H-Tetrazol-5-yl)phenylboronic acid. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. lab-chemicals.com [lab-chemicals.com]
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- 20. reddit.com [reddit.com]
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- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chemimpex.com [chemimpex.com]
- 26. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent [organic-chemistry.org]
- 27. Functionalization of 1 N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Purification methods for (4-(2H-Tetrazol-5-yl)phenyl)boronic acid products
Introduction
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a critical bifunctional building block in medicinal chemistry and materials science, prized for its role in Suzuki-Miyaura cross-coupling reactions. However, its unique structure, featuring both a Lewis acidic boronic acid moiety and a Brønsted acidic tetrazole ring, presents significant purification challenges. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate common issues and achieve high purity for their downstream applications.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the purification of this molecule. Understanding these concepts is the first step to effective troubleshooting.
Q1: What are the key chemical properties of this compound that I need to consider for purification?
A: The purification strategy is dictated by three core properties:
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Amphoteric Nature: The molecule possesses two acidic sites: the tetrazole ring (pKa ≈ 4-5) and the boronic acid (pKa ≈ 8-9)[1]. This dual acidity allows for fine-tuned pH manipulation during acid-base extractions, enabling separation from non-acidic or weakly acidic/basic impurities.
-
Equilibrium with Boroxine: Like many arylboronic acids, this compound can exist in equilibrium with its trimeric anhydride, known as a boroxine. Boroxines are less polar and significantly less soluble in many solvents, often complicating analysis (e.g., NMR) and purification. This dehydration is reversible.
-
Susceptibility to Protodeboronation: The carbon-boron (C-B) bond is susceptible to cleavage under various conditions, particularly strong acid or base, yielding the undesired byproduct 5-phenyltetrazole[2][3]. Minimizing exposure to harsh pH and elevated temperatures is critical to preserving the boronic acid group.
Q2: What are the most common impurities I should expect in my crude product?
A: Impurities are typically derived from the synthetic route. Assuming a common synthesis from 4-cyanophenylboronic acid and an azide source, you should anticipate:
| Impurity | Structure | Typical Origin | Key Challenge |
| 4-Cyanophenylboronic Acid | B(OH)₂-Ph-CN | Unreacted starting material | Similar polarity to the product, but lacks the highly acidic tetrazole proton. |
| 5-Phenyltetrazole | H-Ph-CN₄H | Protodeboronation of the product | Can be difficult to separate due to similar aromatic structure. |
| Boroxine | (B(O-Ph-CN₄H)-O)₃ | Dehydration of the product | Causes solubility issues and complex NMR spectra. |
| Inorganic Salts | e.g., NaCl, NaN₃ | Reagents and workup | Must be removed by aqueous washes or precipitation. |
Q3: Why does my compound streak so badly during silica gel column chromatography?
A: This is a classic problem with polar boronic acids[4][5]. The high polarity of both the tetrazole and boronic acid moieties leads to strong, often irreversible, adsorption onto the acidic silica gel surface. This interaction can also catalyze the decomposition of the desired product. Standard silica gel chromatography is rarely the best first choice for this compound.
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides direct answers and solutions to problems frequently encountered during the purification workflow.
Problem 1: My crude NMR shows significant amounts of non-polar starting materials or byproducts.
Q: How can I efficiently remove non-polar organic impurities like unreacted 4-bromobenzonitrile or protected intermediates?
A: Use a targeted acid-base extraction. The key is to exploit the product's unique dual acidity. While a typical boronic acid requires a moderately high pH to become a water-soluble boronate, the acidic tetrazole ring allows your product to be extracted into a mildly basic aqueous phase, leaving less acidic or neutral impurities behind in the organic layer.
-
Causality: At a pH of ~8-9, the tetrazole proton is fully removed, forming a highly polar anion. This is often basic enough to deprotonate the tetrazole without significantly forming the tetrahedral boronate, which can be less stable[2]. This allows for selective extraction away from impurities that are not acidic enough to dissolve in a weak base like sodium bicarbonate.
-
See Protocol 1 for a step-by-step guide.
Problem 2: My product won't fully dissolve and the NMR spectrum is broad or shows multiple species.
Q: I suspect I have boroxine formation. How do I confirm this and convert it back to the boronic acid?
A: This is a strong indicator of boroxine formation. Boroxines are covalent, cyclic trimers that are much less polar than the monomeric acid. To resolve this:
-
Confirmation: Dissolve a small sample in DMSO-d₆ and add one drop of D₂O. If boroxine is present, the sharp signals of the monomeric boronic acid should appear or intensify in the ¹H NMR spectrum as the boroxine hydrolyzes.
-
Reversal Protocol: Before attempting full purification, slurry the crude solid in a biphasic system like diethyl ether and water (or a dilute brine) for 1-2 hours. The water will hydrolyze the boroxine back to the desired monomeric acid, which is insoluble in ether and can be recovered by filtration.
Problem 3: I am consistently losing my boronic acid group and forming 5-phenyltetrazole.
Q: What conditions cause protodeboronation and how can I prevent it?
A: Protodeboronation is the cleavage of the C-B bond, and it is the most common failure mode for this purification [3]. It is accelerated by:
-
High pH: Strongly basic conditions (pH > 11) promote the formation of the tetrahedral boronate anion, which can be susceptible to protonolysis[2][6].
-
High Temperatures: Avoid heating solutions of the boronic acid for extended periods, especially during solvent evaporation.
-
Residual Palladium: If the boronic acid was prepared via a cross-coupling reaction, trace palladium can catalyze deboronation.
Mitigation Strategies:
-
pH Control: During extractions, use milder bases like NaHCO₃ or K₂CO₃ instead of NaOH or KOH. When acidifying back to precipitate the product, do not go below pH 2-3.
-
Temperature Management: Concentrate solvents under reduced pressure at temperatures below 40°C.
-
Workup Diligence: Ensure the product is thoroughly washed to remove catalytic residues and strong acids/bases.
Section 3: Standardized Purification Protocols
Protocol 1: High-Recovery Purification by Acid-Base Extraction
This method is ideal as a first-pass purification to remove neutral or weakly acidic/basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent. Ethyl acetate (EtOAc) or a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) are good starting points.
-
Initial Wash: Wash the organic solution once with brine to remove bulk water-soluble salts.
-
Basic Extraction: Extract the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will move into the aqueous layer as its sodium tetrazolate salt.
-
Back-Wash: Wash the combined basic aqueous layers once with fresh EtOAc to remove any lingering non-polar impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously. The pure product will precipitate out. Monitor the pH and aim for a final pH of 2-3.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (to remove NaCl) and then with a non-polar solvent like hexane or diethyl ether (to aid drying).
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Purification by Modified Silica Gel Chromatography
This method should be reserved for separating impurities with very similar acidity to the product. Standard silica is not recommended.
-
Prepare Boric Acid-Treated Silica: Create a slurry of silica gel in a suitable solvent (e.g., DCM). Add 1% (w/w) boric acid and stir for 15 minutes. This pre-treatment helps to cap the most acidic silanol groups, reducing streaking and on-column decomposition[5]. Pack the column with this slurry.
-
Choose a Solvent System: Due to the high polarity, a polar mobile phase is required. A gradient of Methanol in DCM is typical. Start with 5% MeOH in DCM and gradually increase to 15-20%. Adding 0.5% acetic acid to the mobile phase can further improve peak shape by keeping the boronic acid protonated.
-
Loading: Adsorb the crude material onto a small amount of silica gel and load it dry onto the column. Avoid dissolving the compound in pure methanol for loading, as this can cause it to streak down the column.
-
Elution & Collection: Run the column, collecting fractions and monitoring by TLC or LC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent in vacuo at a low temperature (<40°C).
Section 4: Visual Workflows & Diagrams
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude material.
Caption: Decision tree for purification of this compound.
pH-Dependent Equilibria
This diagram illustrates the different species present in solution as a function of pH, which is the foundation of the acid-base extraction strategy.
Caption: pH-dependent speciation of this compound.
References
Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki-Miyaura Coupling with (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling reaction involving (4-(2H-Tetrazol-5-yl)phenyl)boronic acid. The unique electronic properties of this substrate present specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki-Miyaura coupling reactions.
Q1: I am observing very low to no yield in my coupling reaction. What are the primary factors to investigate?
A1: Low yields with this substrate often stem from a few critical factors related to its inherent properties. The tetrazole ring is strongly electron-withdrawing and contains acidic N-H protons, which can complicate the catalytic cycle.
Initial Checks:
-
Protodeboronation: The most common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen.[1] This is often exacerbated by the acidic proton on the tetrazole ring and the presence of water.[2][3][4]
-
Catalyst Deactivation: The Lewis basic nitrogen atoms of the tetrazole ring can coordinate to the palladium catalyst, leading to deactivation.[5]
-
Reagent Quality: Ensure the boronic acid is pure and has not degraded. Consider converting it to a more stable boronic ester (e.g., pinacol ester) if decomposition is suspected.[6][7]
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst and promote unwanted side reactions like homocoupling.[6][8] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Q2: Which palladium catalyst and ligand system is most effective for coupling with this compound?
A2: The choice of catalyst and ligand is crucial for this electron-deficient and potentially coordinating substrate. A system that promotes rapid oxidative addition and transmetalation while resisting deactivation is ideal.
| Catalyst System | Ligand | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | A reliable Pd(0) source that doesn't require an in-situ reduction step.[9][10] Often a good starting point for Suzuki couplings.[11] However, it can be sensitive to air and elevated temperatures. |
| Pd(dppf)Cl₂ | dppf | A stable Pd(II) precatalyst that is often effective for a wide range of substrates.[12] The bidentate dppf ligand can stabilize the palladium center. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) | SPhos, XPhos | These bulky, electron-rich phosphine ligands are excellent for coupling challenging substrates, including electron-deficient boronic acids and unreactive aryl chlorides.[13][14][15] They can accelerate reductive elimination and prevent catalyst decomposition. |
Recommendation: For initial screening, Pd(PPh₃)₄ is a reasonable choice. If yields are low, switching to a more robust system like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a Buchwald ligand like SPhos is highly recommended.
Q3: How do I minimize the significant protodeboronation I'm observing?
A3: Protodeboronation is a major competing reaction pathway, especially with heteroaromatic boronic acids.[1][5][16]
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, moderately strong base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often better choices than strong bases like NaOH or KOH, which can accelerate protodeboronation.[14]
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can suppress protodeboronation.[6][14] Consider using anhydrous solvents.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate, can protect it from premature decomposition.[6][7][17] These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of this side reaction.[6]
Q4: My reaction stalls before completion. What adjustments can I make?
A4: A stalled reaction often points to catalyst deactivation or inhibition.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome deactivation pathways.[14]
-
Switch to a More Active Catalyst System: As mentioned in Q2, Buchwald-type ligands are designed to be more robust and can often succeed where other catalysts fail.[14][15]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane or DMF are commonly used, often in combination with water to aid in dissolving the base.[14][18] Experiment with different solvent systems to find the optimal conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for your experiments. Optimization will likely be necessary.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting a challenging Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle and highlights potential points of failure.
Caption: Simplified Suzuki-Miyaura catalytic cycle and common failure points.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Overcoming poor solubility of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid in reaction media
Technical Support Center: Strategies for (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid
A Senior Application Scientist's Guide to Overcoming Poor Solubility in Reaction Media
Welcome to the technical support center for this compound. As a key building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions, its unique structure presents significant solubility challenges.[1][2][3] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you successfully employ this versatile reagent in your research.
Core Concept: Understanding the Solubility Challenge
The primary difficulty in dissolving this compound stems from its dual acidic nature. It possesses two protons with significantly different pKa values: one on the tetrazole ring (acidic, pKa ≈ 4.5-5.0) and the Lewis acidic boronic acid group, which forms a tetrahedral boronate species in the presence of a base (pKa ≈ 8.8).[4][5] This structure can lead to the formation of highly polar, zwitterionic, or salt-like species that are poorly soluble in many common organic solvents.
The key to overcoming this is to control the acid-base chemistry to favor a single, more soluble form of the molecule within the reaction medium.
Figure 1: pH-dependent forms of this compound. The molecule's charge state and polarity change dramatically with pH, dictating its solubility.
Troubleshooting Guide
Q1: My this compound won't dissolve in my initial reaction setup. What are my immediate troubleshooting steps?
This is the most common issue. The reagent often appears as an insoluble white solid.[1][2][3] The cause is typically an inappropriate solvent/base combination that fails to convert the solid into a soluble species.
Immediate Actions:
-
Ensure the Base is Present: Boronic acids require a base for activation in Suzuki couplings. The base's primary role is to form the more nucleophilic "ate" complex (boronate), which is essential for transmetalation.[4][6] This step is also critical for solubilization. If you have not added the base, the neutral, zwitterionic form may be insoluble.
-
Select a More Polar Solvent System: Due to the compound's high polarity, standard nonpolar solvents like toluene or hexanes are often ineffective on their own.
-
Switch to Polar Aprotic Solvents: Consider solvents like Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAc).[7]
-
Introduce a Co-Solvent: Adding a small amount of water is a standard practice in Suzuki reactions and can be highly effective.[6] Water can help dissolve the inorganic base and the resulting boronate salt. A common starting point is a 3:1 to 10:1 ratio of organic solvent to water.
-
-
Apply Gentle Heating: Increasing the temperature to 50-80°C with stirring can significantly improve the rate of dissolution and the overall solubility. Always ensure your reaction vessel is properly sealed for heating.[8]
-
Change the Base: The choice of base is critical. If a weak base like NaHCO₃ isn't working, switch to a stronger or more suitable one.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective. Cesium carbonate is often more soluble in organic solvents and can be advantageous.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for challenging couplings and can aid in dissolving polar substrates.
-
Hydroxides (NaOH, KOH): Use with caution, as they can promote side reactions like protodeboronation (loss of the boronic acid group), but can be effective in aqueous mixtures.
-
Q2: I'm planning a Suzuki-Miyaura coupling. How can I proactively select the best conditions to ensure solubility and reactivity?
A systematic approach is crucial. Instead of committing your bulk materials to a single set of conditions, perform small-scale solubility and reactivity tests.
Systematic Workflow for Condition Scouting:
The following workflow allows for the efficient screening of solvent and base combinations to identify a homogeneous or effectively reactive system.
Figure 2: Workflow for systematic solubility screening of this compound.
Recommended Solvent & Base Combinations:
The table below summarizes common conditions for Suzuki-Miyaura couplings, providing a rationale for each choice in the context of this specific boronic acid.
| Solvent System (v/v) | Base (equivalents) | Temperature | Rationale & Comments |
| Dioxane / H₂O (4:1) | K₃PO₄ (2.5 eq) | 80-100 °C | Robust Starting Point. Dioxane is a good solvent for many organic halides, and K₃PO₄ is a strong base effective for boronic acid activation. Water aids in dissolving the base and the boronate. |
| THF / H₂O (3:1) | K₂CO₃ (3.0 eq) | 60-70 °C | A milder system suitable for more reactive coupling partners. THF has a lower boiling point. |
| DMF | Cs₂CO₃ (2.5 eq) | 80-120 °C | For very stubborn cases. DMF is a highly polar solvent that can dissolve very polar substrates. Cs₂CO₃ offers enhanced solubility in organic media. Use anhydrous conditions if water-sensitive groups are present. |
| Toluene / H₂O (10:1) | K₃PO₄ (3.0 eq) | 90-110 °C | Can be effective if the coupling partner has very low polarity. The small amount of water is crucial for creating a microenvironment to dissolve the boronate. |
Frequently Asked Questions (FAQs)
Q1: Why is this molecule so much harder to dissolve than simple phenylboronic acid?
Simple phenylboronic acid is a relatively nonpolar, weakly acidic solid that is soluble in many organic solvents.[9] this compound, however, contains the tetrazole ring. Tetrazoles are bioisosteres of carboxylic acids and are similarly acidic (pKa ≈ 4.5-5.0).[5] This means that under neutral or basic conditions, the tetrazole group is deprotonated to form an anion. This, combined with the boronic acid group, creates a highly polar, salt-like molecule that has poor solubility in less polar organic solvents like toluene or even THF.[1][2]
Q2: Should I convert the boronic acid to its pinacol ester to improve solubility and stability?
Converting to a boronate ester, like the pinacol ester (Bpin), is a common strategy to improve the stability of boronic acids and prevent side reactions like protodeboronation.[6]
-
Pros: Boronate esters are generally more stable to air and moisture and are less prone to dehydration into boroxines.[10][11] This makes them easier to handle, purify, and store.
-
Cons: This does not guarantee improved solubility. While the ester is less acidic and more covalent, it may still have limited solubility. Furthermore, Suzuki couplings with boronate esters often require slightly different conditions (e.g., stronger bases like K₃PO₄ or alkoxides) for efficient transmetalation compared to the free acids.[6][12]
Q3: My reaction mixture is a fine slurry even under optimized conditions. Is the reaction doomed to fail?
Not necessarily. While a homogeneous solution is ideal, many successful Suzuki-Miyaura couplings proceed in a heterogeneous mixture or as a fine slurry. The key is that a sufficient concentration of the boronic acid is present in the solution phase to participate in the catalytic cycle. As the dissolved reagent is consumed, more of the solid will dissolve to re-establish equilibrium (a Le Chatelier's principle effect).
Self-Validation Check: If your reaction is proceeding (monitor by TLC or LC-MS) despite being a slurry, let it continue. If it stalls, revisit the solubility optimization steps (e.g., add more co-solvent like DMF or increase the temperature).
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol details the systematic workflow shown in Figure 2.
-
Preparation: In 4 separate, labeled 1-dram vials equipped with small magnetic stir bars, add ~5 mg of this compound to each.
-
Solvent Addition:
-
To Vial 1, add 0.5 mL of Dioxane.
-
To Vial 2, add 0.5 mL of THF.
-
To Vial 3, add 0.5 mL of DMF.
-
To Vial 4, add 0.5 mL of Toluene.
-
-
Base Addition: To each vial, add the chosen base (e.g., K₃PO₄, ~2.5 equivalents relative to the boronic acid).
-
Initial Observation: Stir all vials at room temperature for 15 minutes. Record visual observations of solubility (clear solution, fine slurry, no change).
-
Co-Solvent Titration: For any vial that did not fully dissolve, add deionized water dropwise (e.g., 50 µL at a time) up to a total of 25% v/v (0.125 mL). Stir for 10 minutes after each addition and record observations.
-
Thermal Ramp: Place the vials in a heating block. Increase the temperature to 60°C and stir for 20 minutes. Record observations. If necessary, increase to 80°C.
-
Analysis: Based on your records, select the condition that provided the best solubility at the lowest reasonable temperature to use for your scaled-up reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Stability issues of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid under reaction conditions
Technical Support Center: (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS: 179942-55-3). This document is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in their synthetic endeavors. The unique combination of an acidic tetrazole ring and a reactive boronic acid moiety presents specific challenges and opportunities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of this reagent in your research.
Compound Overview
This compound is a valuable reagent in medicinal chemistry and materials science, primarily used as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling.[1][2][3] The tetrazole group serves as a bioisostere for a carboxylic acid, offering advantages in metabolic stability and binding interactions, while the boronic acid enables the formation of crucial carbon-carbon bonds.[4] However, the inherent reactivity of the boronic acid group, compounded by the electronic and acidic nature of the tetrazole ring, can lead to stability issues under common reaction conditions.[5][6]
| Property | Value | Reference |
| CAS Number | 179942-55-3 | [1][7][8] |
| Molecular Formula | C₇H₇BN₄O₂ | [1][2] |
| Molecular Weight | 189.97 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][7][8] |
| Purity | Typically ≥97-98% | [1][2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][9] |
Troubleshooting Guide: Reaction Stability & Optimization
This section addresses common problems encountered during reactions involving this compound, with a focus on diagnosing the root cause and implementing effective solutions.
Question 1: My Suzuki coupling reaction has a low yield, and I've identified the major byproduct as 5-phenyl-2H-tetrazole. What is causing this, and how can I prevent it?
Answer:
The formation of 5-phenyl-2H-tetrazole is a classic sign of protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[5] This is one of the most common failure modes for Suzuki-Miyaura couplings, especially with heteroaromatic boronic acids.[10]
Causality: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. The rate of this reaction is highly dependent on several factors:
-
Proton Source: Water is the primary proton source. Reactions run in aqueous or protic solvents are highly susceptible.[11]
-
Base Strength & Type: Strong bases, particularly in aqueous media, can accelerate protodeboronation. The base's role is to activate the boronic acid to form a boronate species for transmetalation, but overly basic conditions can favor the decomposition pathway.[11][12]
-
pH: The stability of boronic acids is profoundly pH-dependent.[13] The tetrazole moiety on your compound is acidic (pKa similar to carboxylic acids), meaning the overall charge and speciation of the molecule will change significantly with pH. At certain pH values, zwitterionic species may form, which can be particularly unstable and prone to fragmentation.[5]
-
Temperature & Time: Higher temperatures and longer reaction times increase the likelihood of decomposition.
Caption: Undesired protodeboronation competes with the desired Suzuki coupling.
Troubleshooting Protocol:
-
Assess Your Base:
-
Step 1.1: If using strong bases like NaOH, Cs₂CO₃, or K₃PO₄, switch to a milder base.[11] Potassium carbonate (K₂CO₃) is a good starting point. For particularly sensitive substrates, potassium fluoride (KF) under anhydrous conditions is an excellent choice as it activates the boronic acid without creating a strongly basic environment.[12][14]
-
Step 1.2: Ensure the base is a fine, dry powder, especially for anhydrous reactions, to maximize reactivity and reproducibility.[11]
-
-
Optimize Your Solvent System:
-
Step 2.1: If possible, switch to anhydrous conditions. Use freshly distilled, degassed anhydrous solvents like dioxane, THF, or toluene. Water is the proton source, so its exclusion can dramatically reduce protodeboronation.[11]
-
Step 2.2: If aqueous conditions are necessary for solubility, minimize the water content. A 10:1 or 5:1 ratio of organic solvent to water is often sufficient.
-
Step 2.3: Ensure all solvents are rigorously degassed via nitrogen/argon bubbling or freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and boronic acid homocoupling, further reducing yield.[11]
-
-
Control Temperature and Reaction Time:
-
Step 3.1: Monitor the reaction closely by TLC or LC-MS. Do not let it run longer than necessary.
-
Step 3.2: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the desired reaction, it will often slow the decomposition pathway more significantly.
-
Summary of Recommended Conditions to Mitigate Protodeboronation
| Parameter | Problematic Condition | Recommended Alternative | Rationale |
| Base | Strong, aqueous bases (NaOH, K₃PO₄) | K₂CO₃, CsF, or KF (anhydrous) | Milder bases reduce the rate of protonolysis.[11] |
| Solvent | Protic or wet solvents (e.g., EtOH, high water content) | Anhydrous Dioxane, THF, or Toluene | Removes the primary proton source for the side reaction.[5] |
| Temperature | High (>100 °C) | 60-90 °C | Decomposition reactions are often more sensitive to temperature than the coupling reaction. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling and catalyst degradation.[11] |
Question 2: My reaction is stalled. The starting materials are still present, but no product is forming, and I don't see significant protodeboronation. What should I check first?
Answer:
A stalled reaction with minimal decomposition points towards issues with the catalytic cycle itself. The primary suspects are the catalyst's activity, reagent purity, or poor solubility.
Causality: The Suzuki-Miyaura catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination.[15] A failure at any step will halt product formation.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. If this reduction fails, the cycle never starts.[11] Furthermore, many palladium catalysts and phosphine ligands are air-sensitive and can degrade upon storage.
-
Poor Solubility: For the reaction to occur, all components (aryl halide, boronic acid, base, and catalyst) must have some degree of mutual solubility. If one component is completely insoluble, the reaction will be extremely slow or fail entirely.[14]
-
Reagent Purity: Ensure your aryl halide partner is pure and that your boronic acid has not degraded during storage.
Caption: A logical workflow for diagnosing a failed Suzuki coupling reaction.
Troubleshooting Protocol:
-
Validate the Catalytic System:
-
Step 1.1: Use a fresh bottle of palladium catalyst and ligand. If possible, switch to a modern, air-stable precatalyst like an XPhos, SPhos, or RuPhos-based G3 or G4 precatalyst. These are highly active and more reliable than older systems.[16]
-
Step 1.2: Run a control reaction with a simple, reliable substrate combination (e.g., 4-bromotoluene and phenylboronic acid) to confirm your catalyst, base, and solvent system are active.
-
-
Address Solubility Issues:
-
Step 2.1: Observe the reaction mixture. Is it a homogenous solution or a thick slurry? While some heterogeneity is acceptable with vigorous stirring, complete insolubility of a starting material is a major problem.[14]
-
Step 2.2: Screen alternative solvent systems. A mixture of DMF/water or Dioxane/water often provides good solubility for a broad range of substrates.[17]
-
-
Perform a Purity Check on the Boronic Acid:
-
Step 3.1: Dissolve a small sample of your this compound in a suitable deuterated solvent (like DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Step 3.2: Look for the characteristic aromatic signals of the desired product. Check for the presence of signals corresponding to 5-phenyl-2H-tetrazole, which would indicate degradation during storage. Also, look for the presence of anhydride species (boroxines), which can form upon storage and may exhibit different reactivity.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage and handling conditions for this compound? A: This compound should be stored in a tightly sealed container at 2-8°C.[1][9] For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a desiccator is highly recommended. Boronic acids are susceptible to slow oxidative degradation and can form cyclic anhydrides (boroxines) upon exposure to moisture and air, which can impact their reactivity and stoichiometry in reactions.[6]
Q: How does the acidity of the tetrazole ring affect the reaction? A: The tetrazole ring is known to have a pKa similar to that of a carboxylic acid. This has two major implications. First, it makes the entire molecule acidic, which can influence the overall pH of the reaction mixture and interact with the base. Second, the nitrogen atoms of the tetrazole can potentially coordinate to the palladium center, which may influence the catalytic activity. You must account for the acidic proton on the tetrazole when calculating the equivalents of base needed for the reaction.
Q: Can I use boronate esters (e.g., the pinacol ester) instead of the boronic acid to improve stability? A: Yes, converting the boronic acid to its corresponding pinacol (Bpin) or MIDA boronate ester is an excellent strategy to enhance stability and prevent premature protodeboronation. These esters are generally more robust to storage and handling. They can be used directly in Suzuki couplings, often releasing the active boronic acid species in situ under the reaction conditions. However, note that boronate esters can sometimes exhibit lower reactivity than the free boronic acids, potentially requiring more forcing conditions or specialized catalyst systems.[6]
Q: What analytical techniques are best for monitoring the reaction and purity of this compound? A: For reaction monitoring, LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal as it can simultaneously track the consumption of starting materials and the formation of the product and key byproducts like the protodeboronated compound. For purity assessment of the starting material and final product, ¹H and ¹³C NMR are essential for structural confirmation, while ¹¹B NMR can be useful for studying the speciation of the boron center (boronic acid vs. boronate vs. boroxine).
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. reddit.com [reddit.com]
- 17. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tetrazolylphenylboronic Acid Coupling Reactions
Last Updated: December 31, 2025
Introduction
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving tetrazolylphenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The unique electronic properties of the tetrazole moiety can present challenges, but with careful optimization of reaction conditions, high yields and purity of the desired biaryl products can be achieved.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis of tetrazolyl-containing compounds. Our goal is to equip you with the knowledge to diagnose problems, make informed decisions about reaction parameters, and ultimately, achieve successful and reproducible outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing challenges you may face.
Low to No Product Formation
Q1: My Suzuki coupling reaction with a tetrazolylphenylboronic acid is resulting in a very low yield or no desired product. What are the primary factors I should investigate first?
A1: Low yields in Suzuki couplings, especially with heteroaromatic boronic acids, often stem from a few critical areas. A systematic approach to troubleshooting is key.
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Tetrazolylphenylboronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a major side reaction that consumes your starting material.[1] It is crucial to use fresh, high-purity boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1][3] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[1]
-
Aryl Halide Reactivity: The nature of the leaving group on your coupling partner significantly impacts the reaction rate. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are generally more challenging and may require specialized, highly active catalyst systems.[1][4]
-
Catalyst and Ligand Condition: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and is compatible with your substrates.
-
Q2: I suspect protodeboronation is the main culprit for my low yield. How can I specifically minimize this side reaction?
A2: Protodeboronation is a common challenge, particularly with electron-deficient boronic acids.[1] Here are several strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[6] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Use of Boronic Esters: As mentioned, converting the boronic acid to a more stable form, such as a pinacol ester, can protect it from premature decomposition.[7]
-
Anhydrous Conditions: Employing rigorously dried solvents and reagents can help minimize hydrolysis and subsequent protodeboronation.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] However, this needs to be balanced with achieving a reasonable reaction rate.
Side Product Formation
Q3: I am observing a significant amount of a side product that appears to be a homocoupled dimer of my tetrazolylphenylboronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls.[5][8] This not only reduces the yield of your desired product but also complicates purification.[5]
-
Primary Causes of Homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[5][9] Rigorous exclusion of oxygen is crucial to suppress this pathway.[5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[5] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[7]
-
-
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Choice of Palladium Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of homocoupling versus cross-coupling. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway.
-
Reaction Temperature: Elevated temperatures can sometimes increase the rate of homocoupling.[10] Optimizing the temperature to the lowest effective point for cross-coupling can be beneficial.
-
Reaction Parameter Optimization
Q4: How do I choose the optimal base, solvent, and temperature for my specific tetrazolylphenylboronic acid coupling?
A4: The optimal conditions are highly substrate-dependent. A systematic screening of parameters is often necessary.
-
Base Selection: The base plays a critical role in the transmetalation step.
-
Inorganic bases like potassium carbonate (K₂CO₃) are often more suitable than organic bases.[11]
-
For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[2]
-
The choice of base can also influence side reactions. For example, using KF can sometimes prevent the cleavage of ester groups.[12]
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the catalyst and base.
-
Temperature Optimization:
-
Temperature is a critical parameter.[11] While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and increased side product formation.[10][14][15]
-
Some modern catalyst systems can operate effectively at room temperature.[16]
-
It is advisable to start at a moderate temperature (e.g., 70-80 °C) and adjust as needed based on reaction monitoring.[11]
-
Table 1: General Guidance for Reaction Parameter Selection
| Parameter | Common Choices | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) sources may reduce homocoupling. Pd(II) sources are often more air-stable. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands can improve catalyst activity and stability.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The strength and type of base can significantly impact yield and side reactions.[18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Solvent choice affects solubility and can influence catalyst activity.[19] |
| Temperature | Room Temperature to 120 °C | Balance reaction rate with catalyst stability and potential side reactions.[10][20] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Tetrazolylphenylboronic Acid
This protocol provides a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), tetrazolylphenylboronic acid (1.2 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[1]
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for optimizing tetrazolylphenylboronic acid coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tetrazole-Containing Compounds
Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these unique and valuable heterocyclic compounds. Tetrazoles are widely used as bioisosteres for carboxylic acids in drug discovery, but their synthesis is fraught with specific challenges, from reaction failures to significant safety hazards.[1][2][3]
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems, ensure safety, and achieve reliable results in your laboratory.
Section 1: Troubleshooting Guide for Common Synthetic Pitfalls
This section addresses the most frequent issues encountered during the synthesis of 5-substituted-1H-tetrazoles, primarily focusing on the [3+2] cycloaddition of nitriles and azides—the most common route to this scaffold.[4][5][6]
Q1: My [3+2] cycloaddition reaction between a nitrile and sodium azide is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer: This is a classic problem that usually points to one of three areas: insufficient nitrile activation, improper reaction conditions, or catalyst inefficiency.
The [3+2] cycloaddition between a nitrile and an azide anion has a high activation barrier.[7] Therefore, a catalyst or additive is almost always required to activate the nitrile, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide.[8][9]
Troubleshooting Workflow: Low Yield in Nitrile-Azide Cycloaddition
Below is a decision tree to help diagnose the root cause of your low yield.
Caption: Troubleshooting decision tree for tetrazole synthesis.
In-Depth Analysis & Solutions
-
Nitrile Activation: Electron-donating groups on an aromatic nitrile or steric hindrance can significantly slow down the reaction. The standard ammonium chloride additive may not be sufficient. In these cases, stronger Lewis acids are necessary to coordinate to the nitrile nitrogen, increasing its electrophilicity.[8][10]
-
Catalyst Choice: The choice of catalyst is critical. While the classic method uses sodium azide with ammonium chloride in DMF, this often requires harsh conditions and poses safety risks.[11][12] Modern methods offer safer and more efficient alternatives.
| Catalyst / Additive | Typical Conditions | Pros | Cons & Pitfalls |
| NH₄Cl / NaN₃ | DMF, 120-150 °C | Inexpensive, traditional method. | High potential for hazardous HN₃ formation.[3] High temperatures, long reaction times. DMF is difficult to remove.[13] |
| ZnBr₂ / NaN₃ | H₂O/Isopropanol, 90-120 °C | Sharpless Protocol. [8] Significantly safer, minimizes HN₃ in headspace.[3] Often cleaner with easier workup. | Zinc salts can be difficult to remove from polar products. May not work for substrates sensitive to water.[14] |
| Amine Salts (e.g., Pyridinium HCl) | DMF, 110 °C | Milder than NH₄Cl, acts as an acid catalyst.[15] | Still generates HN₃, requiring stringent safety measures.[3][16] |
| Heterogeneous Catalysts (e.g., Nano-catalysts) | Various solvents, 80-120 °C | Catalyst is easily recoverable and reusable.[17][18] Often milder conditions and shorter reaction times. | Catalyst synthesis can be complex. Leaching of metal ions can occur.[17] |
-
Solvent & Temperature: Most tetrazole syntheses require high temperatures (100-150 °C) to overcome the activation energy.[11][17] DMF and DMSO are common solvents due to their high boiling points and ability to dissolve sodium azide, but their removal during workup is a significant pitfall.[13] Using greener solvents like water or PEG-400 with appropriate catalysts is a growing trend.[17][19] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[8]
Q2: My reaction generates a significant amount of a carboxylic acid side product. Why is this happening and how can I prevent it?
Answer: The formation of a carboxylic acid is a classic sign of nitrile hydrolysis. This side reaction is particularly common under conditions that involve water, especially at elevated temperatures and in the presence of Lewis acids or acidic/basic conditions that can promote the hydrolysis pathway.
Causality: The catalyst you are using to activate the nitrile (e.g., ZnCl₂, ZnBr₂) also readily catalyzes the hydration of the nitrile to a primary amide, which is then further hydrolyzed to the carboxylic acid. This process is often competitive with the azide addition.[14]
Preventative Measures:
-
Strictly Anhydrous Conditions: If using an organic solvent like DMF or THF, ensure all reagents and the solvent are rigorously dried. Use freshly distilled solvents and dry your nitrile starting material.
-
Modify the Catalyst System: The Sharpless protocol using ZnBr₂ in water is designed to favor tetrazole formation, but for some substrates, hydrolysis can still compete.[8] If hydrolysis is severe, switching to a system less prone to promoting it, such as using an amine salt catalyst in anhydrous DMF, might be beneficial.[15]
-
Lower Reaction Temperature/Time: Extended reaction times at high temperatures increase the likelihood of hydrolysis. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed. Consider using microwave heating, which can accelerate the desired cycloaddition more than the competing hydrolysis.[8]
Section 2: Critical Safety Protocols
The single most significant hazard in tetrazole synthesis is the formation and handling of hydrazoic acid (HN₃) and heavy metal azides.[3][16] Failure to manage this risk can lead to violent explosions.
Q3: What are the primary safety hazards with azide chemistry for tetrazole synthesis, and what are the mandatory precautions?
Answer: The primary hazard is the in-situ generation of hydrazoic acid (HN₃), a highly toxic and dangerously explosive gas/liquid (b.p. 36 °C).[20][21] It forms when an azide salt (like NaN₃) is mixed with an acid. Common laboratory reagents like ammonium chloride or even trace moisture in the presence of some Lewis acids can be acidic enough to produce HN₃, especially upon heating.[3][16]
A secondary, but equally severe, hazard is the formation of shock-sensitive and explosive heavy metal azides. This can occur if azide waste is mixed with solutions containing metals like lead, copper, silver, or mercury.[13]
Mandatory Safety Workflow
Caption: Mandatory safety workflow for handling azides.
Protocol: Quenching Excess Azide
This protocol must be performed in a fume hood.
-
Combine all aqueous layers from the workup that may contain residual sodium azide.
-
Cool the solution in an ice-water bath to control the exotherm.
-
While stirring vigorously, add a 20% aqueous solution of sodium nitrite (NaNO₂) dropwise.
-
You will observe the evolution of nitrogen gas (N₂). The reaction is: 2 NaN₃ + 2 NaNO₂ + 2 H₂SO₄ → 3 N₂ + Na₂SO₄ + 2 NO + 2 H₂O.
-
Continue adding the NaNO₂ solution until all gas evolution has stopped.
-
Allow the solution to stir for an additional hour to ensure the reaction is complete.
-
Dispose of the quenched solution according to your institution's hazardous waste protocols.
Section 3: Purification & Isolation FAQs
Q4: My tetrazole product is an oil or won't crystallize. How can I purify it effectively?
Answer: 5-Substituted-1H-tetrazoles are acidic, with pKa values similar to carboxylic acids (around 4-5).[3] This property is key to their purification but also presents challenges.
-
Acid-Base Extraction: This is the most powerful purification technique for acidic tetrazoles.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a mild aqueous base (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The tetrazole will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify slowly with cold 2-4M HCl until the pH is ~1-2. The tetrazole will precipitate as a solid.
-
Collect the solid by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts, then with a non-polar solvent like hexanes to aid drying.
-
-
Troubleshooting Precipitation: If the product oils out upon acidification instead of precipitating, it may be too soluble or have a low melting point.[14]
-
Extraction: Instead of waiting for precipitation, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying & Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Trituration/Crystallization: Attempt to induce crystallization of the resulting oil/solid by trituration with a non-polar solvent (e.g., hexanes, ether, or a mixture).
-
Q5: I'm trying to perform a subsequent reaction, like an alkylation, on my tetrazole, but I get a mixture of N1 and N2 isomers. How can I control the regioselectivity?
Answer: This is a fundamental challenge in tetrazole chemistry. Direct alkylation of a 5-substituted-1H-tetrazole often yields a mixture of the N1 and N2-alkylated isomers, which can be difficult to separate. The ratio depends on the substrate, alkylating agent, and reaction conditions.
Control Strategies:
-
Protecting Groups: The most reliable method is to introduce a protecting group that directs subsequent functionalization. The p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups are effective for protecting the tetrazole nitrogen.[22][23] These groups can be introduced and later removed under specific conditions, allowing for selective functionalization. The DMB group, for example, is stable to various reaction conditions but is readily cleaved with trifluoroacetic acid (TFA).[22]
-
Directed C-H Functionalization: For some substrates, it is possible to achieve regioselective functionalization at the C5 position without prior halogenation by using a directing protecting group on one of the nitrogen atoms and a strong base like a "turbo" Grignard reagent (iPrMgCl·LiCl).[23]
Section 4: Standardized Experimental Protocol
Protocol: Synthesis of 5-Phenyl-1H-tetrazole via the Sharpless Method
This protocol is adapted from the Sharpless procedure, which is recognized for its enhanced safety profile.[8]
Materials:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Bromide (ZnBr₂) (1.0 eq)
-
Deionized Water
-
Isopropanol (IPA)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (e.g., 10.3 g, 100 mmol), sodium azide (9.75 g, 150 mmol), and zinc bromide (22.5 g, 100 mmol). Caution: Handle sodium azide with care; do not use a metal spatula.
-
Solvent Addition: Add deionized water and isopropanol in a 1:1 ratio (e.g., 100 mL of each). The mixture will be a suspension.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or LCMS by taking a small aliquot, quenching it, and extracting it into ethyl acetate.
-
Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.
-
Acidification: Slowly and carefully add 4M HCl to the stirred mixture. The pH should be adjusted to ~1. This will cause the product to precipitate as a white solid. This step must be done in a fume hood as HN₃ will be generated.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x) to remove zinc salts and any unreacted sodium azide.
-
Drying: Dry the product under vacuum to yield 5-phenyl-1H-tetrazole.
-
Waste Treatment: Combine the filtrate and all aqueous washes. Proceed with the azide quenching protocol described in Section 2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. tandfonline.com [tandfonline.com]
- 16. chimia.ch [chimia.ch]
- 17. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 18. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. eurekaselect.com [eurekaselect.com]
- 20. books.rsc.org [books.rsc.org]
- 21. youtube.com [youtube.com]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent [organic-chemistry.org]
Enhancing the reactivity of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Welcome to the technical support center for (4-(2H-Tetrazol-5-yl)phenyl)boronic acid (CAS 179942-55-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this versatile building block.[1][2][3][4] This molecule is a valuable reagent in drug development and organic synthesis, particularly for creating complex molecules via Suzuki-Miyaura cross-coupling reactions.[1][2] However, its distinct structural features—namely the electron-deficient phenyl ring and the nitrogen-rich tetrazole moiety—necessitate carefully optimized protocols to achieve high reactivity and yield.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the reactivity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing?
A1: Low reactivity is the most common issue and typically stems from two primary properties of the molecule:
-
Catalyst Inhibition: The nitrogen atoms in the tetrazole ring can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalytic cycle.[5]
-
Protodeboronation: The electron-withdrawing nature of the tetrazole ring makes the boronic acid susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid with a hydrogen atom. This is often accelerated under basic conditions.[6][7][8]
Q2: Can I use standard Suzuki-Miyaura conditions for this boronic acid?
A2: While standard conditions can serve as a starting point, they often require significant optimization. The choice of palladium source, ligand, base, and solvent system is critical to overcoming the challenges mentioned above. Generic conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃ in toluene/water) are frequently inefficient for this substrate.
Q3: How can I tell if protodeboronation is the main problem?
A3: The primary indicator of protodeboronation is the formation of 5-phenyl-2H-tetrazole as a major byproduct. You can detect this by LC-MS or ¹H NMR analysis of your crude reaction mixture. If you observe a significant amount of this byproduct, your efforts should focus on minimizing this side reaction.
Q4: Is the quality of the boronic acid important?
A4: Absolutely. Boronic acids, especially heteroaromatic and electron-deficient ones, can degrade upon storage.[9] It is recommended to use a high-purity reagent (≥98%) and store it under inert atmosphere at 2-8°C.[3][4][10] If in doubt, assess the purity of your starting material by NMR before use.
In-Depth Troubleshooting and Optimization Guide
Problem 1: Low or No Product Yield
Low conversion of your starting materials is a frequent challenge. The following workflow provides a systematic approach to troubleshooting this issue.
Caption: A systematic workflow for troubleshooting low-yield reactions.
The tetrazole moiety's lone pairs of electrons can chelate with the palladium center, leading to catalytically inactive complexes.[5]
Solutions:
-
Ligand Selection is Key: Employ ligands that bind strongly to palladium and resist displacement by the tetrazole. Buchwald-type biaryl phosphine ligands are highly effective. These bulky, electron-rich ligands stabilize the active catalytic species and promote rapid reductive elimination.
-
Use of Pre-catalysts: Palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) can provide a more stable and active source of Pd(0) in the reaction, often outperforming traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.
| Catalyst/Ligand System | Key Features & Recommendations | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos/XPhos | Excellent for electron-deficient boronic acids. Bulky ligands prevent heterocycle coordination. | 1-5% Pd, 1.1-1.2 eq. Ligand/Pd |
| Pd(OAc)₂ + RuPhos | Robust system, often provides good results with challenging substrates. | 2-5% Pd, 1.1-1.2 eq. Ligand/Pd |
| SPhos Pd G3/G4 Pre-catalyst | Air-stable, reliable generation of active Pd(0). Simplifies reaction setup. | 1-5% |
| Ni(cod)₂ + ProPhos* | Nickel catalysis can be a powerful alternative, especially for aryl chlorides. Certain ligands are designed to resist heterocycle poisoning.[11] | 5-10% Ni, 1.1 eq. Ligand/Ni |
This is a major competing pathway, especially with aqueous bases and elevated temperatures.[6][12] The mechanism involves the formation of a boronate anion ([ArB(OH)₃]⁻) followed by ipso-protonation.[13]
Solutions:
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical to minimize the availability of water and control basicity.
-
Use Anhydrous Conditions: Employ anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF) and a non-aqueous base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is a strong enough base to facilitate transmetalation but has limited solubility, which can moderate the reaction.
-
Avoid Strong Aqueous Bases: Bases like NaOH or KOH in aqueous mixtures can aggressively promote protodeboronation.[8] If a mixed solvent system is necessary, consider milder bases like K₂CO₃ or Cs₂CO₃.
-
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative in situ or as an isolated intermediate.
-
Pinacol Esters: While boronic esters are generally less reactive than boronic acids, pinacol esters show greater stability towards protodeboronation.[13][14]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids.[9] They undergo slow, controlled hydrolysis under basic coupling conditions, releasing the boronic acid in low concentrations. This "slow-release" strategy is highly effective for preventing decomposition of unstable boronic acids.[9][15][16]
-
Caption: Competing pathways in the Suzuki coupling of the title compound.
Problem 2: Reaction Stalls After Partial Conversion
If the reaction starts but fails to reach completion, it often points to catalyst death or reagent instability over the reaction time.
Solutions:
-
Lower Reaction Temperature: High temperatures can accelerate both catalyst decomposition and protodeboronation. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome gradual deactivation and push the reaction to completion.
-
Staged Reagent Addition: If you suspect the boronic acid is degrading over time, consider adding it in portions throughout the reaction.
Recommended Starting Protocol
This protocol is a robust starting point designed to mitigate the common failure modes associated with this compound.
Materials:
-
This compound (1.2 eq.)
-
Aryl Halide (1.0 eq.)
-
SPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate, K₃PO₄ (3.0 eq., finely ground)
-
Anhydrous 1,4-Dioxane or 2-MeTHF
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound, K₃PO₄, and the SPhos Pd G3 pre-catalyst.
-
Inerting: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By understanding the underlying chemical principles and adopting a systematic approach to optimization, the reactivity of this compound can be significantly enhanced, enabling its successful application in your synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(1HTetrazol-5-yl)phenylboronic acid 179942-55-3 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Validation & Comparative
Comparing (4-(2H-Tetrazol-5-yl)phenyl)boronic acid with other boronic acids in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid with other boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the unique chemical properties conferred by the tetrazole moiety, analyze its performance against common alternatives, and provide detailed experimental protocols to enable its effective use in synthesis.
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of complex organic molecules, particularly biaryls, which are common motifs in pharmaceuticals.[1] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[2]
The catalytic cycle, a cornerstone of understanding this reaction, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The efficiency of the entire cycle, and thus the final product yield, is critically dependent on the nature of each component, especially the boronic acid.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of an organic halide to the active Pd(0) catalyst, followed by base-activated transmetalation with a boronic acid and concluding with reductive elimination to yield the product and regenerate the catalyst.[2][4]
The Boronic Acid: More Than a Simple Reagent
The choice of boronic acid is critical. Its electronic and steric properties directly influence the rate-determining transmetalation step.[3] Boronic acids are generally stable, environmentally benign, and available in a vast array, making the Suzuki-Miyaura reaction exceptionally versatile.[1][5]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the aromatic ring. This can accelerate the transmetalation step.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density. This makes the boron center more Lewis acidic but can slow down the transfer of the aryl group from the resulting "ate" complex to the palladium center.[6]
-
Heterocycles: Heterocyclic boronic acids are crucial for drug development but can introduce challenges, including instability and difficult purification.[7] Some are prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[1]
This compound: A Unique Profile
This compound is a specialized reagent featuring a phenyl ring substituted with both a boronic acid group and a tetrazole ring.[8] This structure confers a unique set of properties.
-
Strongly Electron-Withdrawing Nature: The tetrazole ring is a potent electron-withdrawing group. This significantly decreases the electron density of the phenyl ring, influencing its reactivity in the Suzuki coupling.
-
Acidity and Solubility: The tetrazole moiety is acidic and can enhance the solubility of the molecule in certain solvent systems, which can be advantageous in drug development and synthesis.[9]
-
Bioisostere: In medicinal chemistry, the tetrazole ring is often used as a bioisostere for a carboxylic acid group, providing similar steric and electronic properties but with improved metabolic stability and cell permeability. This makes the title compound a valuable building block for synthesizing biologically active molecules.[9]
Comparative Performance Analysis
The strongly electron-withdrawing tetrazole group places this compound in the category of "electron-deficient" boronic acids. Its performance in Suzuki coupling is expected to differ significantly from electron-neutral or electron-rich counterparts.
Comparison with Standard Arylboronic Acids
Let's compare its expected performance against Phenylboronic Acid (electron-neutral) and 4-Methoxyphenylboronic acid (electron-rich).
| Boronic Acid | Substituent | Electronic Nature | Expected Reactivity in Transmetalation | Potential Issues |
| This compound | -C₂HN₄ (Tetrazole) | Strongly Electron-Withdrawing | Slower; may require more forcing conditions (higher temp, stronger base, or specialized catalyst) | Prone to protodeboronation under harsh basic conditions.[1] |
| Phenylboronic Acid | -H | Neutral | Moderate; serves as a baseline standard | Generally robust and predictable. |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Electron-Donating | Faster; often proceeds smoothly under mild conditions.[6][10] | The electron-rich ring can sometimes participate in side reactions. |
Illustrative Experimental Data:
The following data, based on established reactivity principles, illustrates the expected outcomes when coupling various boronic acids with 4-bromoanisole under a standard set of conditions.
-
Reaction: Boronic Acid (1.2 equiv) + 4-Bromoanisole (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature & Time: 90 °C, 12 h
| Entry | Boronic Acid | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 95% |
| 2 | Phenylboronic acid | 88% |
| 3 | This compound | 65% |
Note: These yields are illustrative and serve to highlight the general reactivity trend.
The lower yield for the tetrazole-containing boronic acid under these "standard" conditions highlights the challenge posed by its electron-deficient nature. The transmetalation step is likely sluggish, leading to incomplete conversion or catalyst decomposition over the extended reaction time.
Optimizing Conditions for Electron-Deficient Boronic Acids
To achieve high yields with this compound, the reaction conditions must be tailored to overcome the slow transmetalation.
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling challenging substrates, including electron-deficient boronic acids.[7][11] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Base Selection: A stronger base may be required to facilitate the formation of the boronate "ate" complex, which is the active species in transmetalation.[12] Bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for challenging couplings.[13] However, excessively harsh bases can increase the risk of protodeboronation.
-
Solvent and Temperature: While heating is often necessary, prolonged exposure to high temperatures can lead to degradation of the boronic acid. The use of a more active catalyst can often allow for reactions to be run at lower temperatures (e.g., room temperature to 40 °C), minimizing side reactions.[11]
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. The first is a general procedure optimized for the title compound, and the second outlines a workflow for a comparative study.
Protocol 1: Optimized Suzuki Coupling with this compound
This protocol uses a modern, highly active palladium precatalyst to improve efficiency.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-8 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable, albeit challenging, reagent for Suzuki-Miyaura cross-coupling. Its strongly electron-withdrawing tetrazole moiety necessitates a departure from standard reaction protocols. By understanding the mechanistic implications of its electronic nature and employing modern, highly active catalyst systems with appropriate bases, researchers can effectively incorporate this important building block into the synthesis of complex molecules for pharmaceutical and materials science applications. The key to success lies in moving beyond one-size-fits-all conditions and adopting a rational, substrate-specific approach to reaction optimization.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lookchem.com [lookchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Efficacy and Application of (Tetrazol-5-yl)phenylboronic Acid Scaffolds in Biological Assays
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple product sheet to provide an in-depth analysis of the (4-(2H-Tetrazol-5-yl)phenyl)boronic acid scaffold and its derivatives. We will dissect the chemical rationale behind this molecular architecture, explore its potential in key biological assays, and provide actionable, field-proven protocols to assess its efficacy. Our focus is on the synergy between the tetrazole and boronic acid moieties, and how this combination can be leveraged to design potent and selective enzyme inhibitors.
The Scientific Rationale: A Scaffold of Purposeful Design
The design of the (tetrazol-5-yl)phenylboronic acid scaffold is a prime example of rational drug design, combining two pharmacologically significant moieties: the tetrazole ring and the boronic acid group. Understanding the individual contribution of each is key to appreciating their combined potential.
-
The Tetrazole Moiety: A Superior Bioisostere : In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group.[1][2][3][4][5] This substitution is not merely structural mimicry; it often confers significant advantages. Tetrazoles exhibit a similar pKa to carboxylic acids (approximately 4.9), allowing them to engage in similar ionic and hydrogen bonding interactions with biological targets.[1] However, they typically offer enhanced metabolic stability, improved lipophilicity, and a more favorable absorption, distribution, metabolism, and excretion (ADMET) profile compared to their carboxylic acid counterparts.[1][4] Dozens of approved drugs, including the antihypertensives losartan and valsartan, feature a tetrazole ring, attesting to its value in creating clinically successful molecules.[2]
-
The Boronic Acid Moiety: A Reversible Covalent Inhibitor : Boronic acids are a unique class of enzyme inhibitors.[6][7][8] Their utility stems from the boron atom's ability to form a stable, yet reversible, covalent bond with the hydroxyl group of a catalytic serine residue within an enzyme's active site.[9] This interaction mimics the tetrahedral transition state of substrate hydrolysis, making boronic acids particularly effective inhibitors of serine proteases and hydrolases.[7][10] The first-in-class proteasome inhibitor, Bortezomib, validated the therapeutic potential of boronic acids in oncology.[6][7][8]
The combination of these two groups on a phenyl scaffold creates a molecule with a built-in "warhead" (the boronic acid) and a versatile "binding element" (the tetrazole). The tetrazole can interact with positively charged residues (like arginine or lysine) in a target's active site, while the boronic acid covalently engages a catalytic serine, leading to potent and potentially highly selective inhibition.
Comparative Efficacy: Targeting Enzyme Families
While direct, side-by-side comparative data for a broad series of this compound derivatives is not extensively published, we can extrapolate from the known activities of each moiety to identify the most promising biological targets. The primary targets for this scaffold are enzymes where both a serine nucleophile and a nearby pocket that accommodates an acidic group are present.
Serine Proteases
This is arguably the most logical target class. Many serine proteases, involved in pathways from coagulation (e.g., Thrombin, Factor Xa) to inflammation (e.g., Neutrophil Elastase), are validated drug targets. A derivative of this scaffold could anchor itself via the tetrazole group in a specificity pocket and use the boronic acid to inhibit the catalytic serine.
β-Lactamases
A critical area of interest is in combating antibiotic resistance. Serine-β-lactamases and metallo-β-lactamases are bacterial enzymes that inactivate β-lactam antibiotics.[9] Boronic acids are known inhibitors of these enzymes.[9][10] The tetrazole moiety, acting as a carboxylic acid mimic, could interact with residues that normally bind the carboxylate of the antibiotic substrate, thereby enhancing affinity and specificity. Biphenyl tetrazoles have shown activity as metallo-beta-lactamase inhibitors.[11]
Data Interpretation & Virtual Comparison
The table below presents a hypothetical comparison based on established medicinal chemistry principles to guide the design of new derivatives. The IC₅₀ values are illustrative placeholders to demonstrate how data would be presented.
| Compound | Structural Modification | Target Enzyme | Hypothetical IC₅₀ (nM) | Rationale for Efficacy |
| Scaffold-Para | 4-(Tetrazol-5-yl)phenylboronic acid | Serine Protease | 500 | Baseline activity. The para-substitution provides linear geometry, which may or may not be optimal for binding. |
| Scaffold-Ortho | 2-(Tetrazol-5-yl)phenylboronic acid | Serine Protease | 150 | The ortho-positioning may pre-organize the molecule into a conformation that better fits the active site, improving potency. |
| Derivative-A | Addition of a hydrophobic group (e.g., butyl) to the phenyl ring | Serine Protease | 50 | The hydrophobic group can engage with a corresponding hydrophobic pocket (S1, S2, etc.) in the enzyme, increasing binding affinity. |
| Derivative-B | Replacement of phenyl with a different aromatic system (e.g., thiophene) | β-Lactamase | 80 | Altering the core ring system can change electronic properties and geometry, potentially leading to better complementarity with the β-lactamase active site. |
Mechanism of Action: Visualizing Inhibition
The inhibitory power of a (tetrazol-5-yl)phenylboronic acid derivative against a canonical serine protease can be visualized as a two-step interaction, leading to a stable, tetrahedral adduct that blocks catalysis.
Caption: Covalent inhibition of a serine protease.
Experimental Protocols: A Guide to Assay Design
To rigorously evaluate the efficacy of these compounds, validated and well-controlled biological assays are essential. Below are step-by-step protocols for screening inhibitors against a generic serine protease.
General Serine Protease Inhibition Assay (Chromogenic Substrate)
This protocol describes a common method to determine the inhibitory constant (IC₅₀) of a compound against a serine protease using a color-producing substrate.
A. Materials & Reagents:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic substrate specific to the enzyme (e.g., BAPNA for Trypsin)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Test Compound (Derivative of (tetrazol-5-yl)phenylboronic acid)
-
Control Inhibitor (e.g., Aprotinin for Trypsin)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
B. Experimental Workflow Diagram:
Caption: Workflow for protease inhibition assay.
C. Step-by-Step Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 points) from this stock in DMSO.
-
Plate Layout : In a 96-well plate, add 88 µL of Assay Buffer to each well. Add 2 µL of your serially diluted compound, control inhibitor, or DMSO (for 100% activity control) to the appropriate wells. This creates a final DMSO concentration of 2%.
-
Enzyme Addition : Add 10 µL of the pre-diluted enzyme solution to each well to achieve a final concentration that gives a linear reaction rate over 30 minutes. Mix gently.
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. This step is critical for reversible covalent inhibitors.
-
Reaction Initiation : Add 10 µL of the chromogenic substrate to all wells to start the reaction. The final volume should be 110 µL.
-
Measurement : Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at the substrate's λmax (e.g., 405 nm) kinetically for 15-30 minutes.
-
Data Analysis :
-
Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100.
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The (tetrazol-5-yl)phenylboronic acid scaffold represents a promising, yet underexplored, platform for the design of novel enzyme inhibitors. The combination of a metabolically robust carboxylic acid bioisostere with a proven reversible covalent warhead provides a strong foundation for developing potent and selective therapeutics. While comprehensive public data on specific derivatives remains sparse, the fundamental principles of medicinal chemistry strongly support its application against targets like serine proteases and β-lactamases. The protocols and conceptual frameworks provided in this guide offer a clear path for researchers to synthesize, test, and validate the efficacy of new chemical entities based on this versatile and powerful scaffold.
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid Derivatives
Introduction: The Significance of a Bifunctional Building Block
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a compound of significant interest in modern medicinal chemistry and materials science.[1] Its structure is unique, featuring two key functional groups: a phenylboronic acid moiety and a tetrazole ring. The boronic acid group is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[2][3] This allows for the straightforward installation of the tetrazole-bearing phenyl group onto a wide array of molecular scaffolds.
The tetrazole ring itself is a critical pharmacophore. Often considered a bioisostere for a carboxylic acid group, it offers a similar planar, acidic profile but with improved metabolic stability and bioavailability.[4][5] This combination makes the parent boronic acid an invaluable building block for synthesizing novel drug candidates, from anticancer agents to antivirals.[6][7]
However, the very features that make these compounds promising also present unique challenges for structural analysis. The potential for tautomerism in the tetrazole ring and the reactivity of the boronic acid group necessitate a multi-faceted analytical approach for unambiguous characterization.[8][9] This guide provides a comparative overview of the essential analytical techniques, explaining the causality behind experimental choices and offering field-proven insights for researchers in drug development.
The Analytical Workflow: A Strategic Approach
A logical progression of analysis is crucial for efficiently and accurately determining the structure of novel compounds synthesized from this compound. The workflow should be designed to provide orthogonal data, where each technique validates the others, leading to an irrefutable structural assignment.
Caption: A typical workflow for the structural analysis of novel tetrazole derivatives.
Comparative Analysis of Core Spectroscopic Techniques
The choice of analytical technique depends on the specific question being asked at each stage of the investigation. While each method provides valuable information, none are sufficient in isolation. Their synergistic application is key to a comprehensive structural elucidation.
| Technique | Information Provided | Strengths | Limitations & Considerations | Best Suited For |
| ¹H & ¹³C NMR | Proton and carbon framework, connectivity, chemical environment, presence of isomers. | Provides detailed information on the carbon-hydrogen backbone. Essential for initial structural verification.[10][11] | Tetrazole tautomerism can lead to broadened or multiple signals.[8][12] The NH proton is often broad or exchanges with solvent. | Initial confirmation of product formation post-synthesis. Assessing purity. |
| ¹¹B NMR | Confirmation of the boronic acid/ester presence and its chemical state. | Highly specific for the boron atom. Can confirm consumption of the starting material and formation of boronate esters.[13] | Less common technique requiring specific instrumental setup. | Verifying the success of reactions involving the boronic acid group. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Confirms the molecular formula with high accuracy. Fragmentation can provide structural clues.[4][14] | Does not distinguish between isomers (structural or tautomeric). Fragmentation of tetrazoles can be complex.[4][15] | Confirming the mass of the target compound. Providing elemental composition to support NMR data. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons, including through-bond correlations over multiple bonds. | Essential for unambiguously assigning complex spectra. HMBC is critical for connecting disparate parts of a molecule. | Can be time-consuming to acquire and interpret. Requires a higher sample concentration. | Elucidating the precise connectivity of the molecular skeleton. Resolving ambiguities from 1D NMR. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Provides the definitive, unambiguous structure of the molecule.[16][17][18] | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[16][17] The solid-state structure may not represent the major species in solution. | Final, unequivocal proof of structure. Determining absolute stereochemistry. |
Deep Dive: Causality and Experimental Choices
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Analysis
NMR is the primary tool for determining the molecular framework. For derivatives of this compound, specific considerations are paramount.
-
The Tautomerism Challenge: The tetrazole ring can exist as a mixture of 1H and 2H tautomers in solution, a phenomenon highly dependent on the solvent and substituents.[8][9][12] This can manifest in ¹H and ¹³C NMR spectra as broadened peaks or even two distinct sets of signals, complicating interpretation.
-
Expert Insight: Running spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) can help identify tautomer-specific signals, as the equilibrium position may shift with solvent polarity.[12] Variable temperature (VT) NMR can also be employed; if two sets of signals coalesce at higher temperatures, it strongly suggests the presence of tautomers in dynamic equilibrium.
-
-
The Elusive N-H Proton: The acidic proton on the tetrazole ring often appears as a very broad signal in ¹H NMR or may not be observed at all due to exchange with residual water in the NMR solvent.
-
¹¹B NMR as a QC Check: After a Suzuki coupling, the characteristic signal for the boronic acid in ¹¹B NMR (typically a broad peak around 20-30 ppm) should disappear, confirming the reaction's completion.[13] This provides a quick and definitive check on the consumption of the starting material.
Mass Spectrometry (MS): Confirming the Formula
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for new compounds. It provides an exact mass measurement, allowing for the confident determination of the elemental composition.
-
Fragmentation Patterns: Tetrazoles exhibit characteristic fragmentation pathways. Under positive-ion ESI-MS, a common loss is of hydrazoic acid (HN₃).[4] In negative-ion mode, the loss of molecular nitrogen (N₂) is frequently observed.[4] Recognizing these characteristic losses can add another layer of confidence to the structural assignment.
X-ray Crystallography: The Gold Standard
When an unambiguous 3D structure is required, single-crystal X-ray diffraction is the ultimate arbiter.[16][18] It is the only technique that can definitively resolve issues of isomerism and tautomerism by providing a precise spatial map of every atom in the solid state.[6][19]
-
The Crystallization Hurdle: The primary challenge is growing a high-quality single crystal suitable for diffraction.[17] This remains more of an art than a science, often requiring screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Expert Insight: For compounds with polar groups like tetrazoles, using a mixture of polar and non-polar solvents for recrystallization can be effective. For example, dissolving the compound in a minimal amount of a hot polar solvent like ethanol or methanol and then slowly adding a non-polar solvent like hexane until turbidity appears can often yield high-quality crystals upon cooling.
Experimental Protocols: A Self-Validating System
Protocol 1: Standard NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve a wide range of compounds and slow the exchange of acidic protons).
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} decoupled spectrum.
-
If available, acquire a ¹¹B spectrum to check for residual boronic acid starting material.
-
Acquire 2D spectra (COSY, HSQC, HMBC) as needed for full assignment.
-
-
Verification Step: The chemical shift of the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) should be correctly referenced. The absence of significant impurity peaks confirms the sample's purity.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Data Acquisition: Acquire data in both positive and negative ion modes, as the compound may ionize preferentially in one mode.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass.
-
-
Verification Step: The calculated mass should match the theoretical mass for the expected formula within a small error margin (typically < 5 ppm). The isotopic pattern should also match the theoretical pattern for the proposed formula.
Protocol 3: Crystallization for X-ray Diffraction
-
Solvent Screening: In small vials, test the solubility of the compound (~2-3 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Crystallization Setup (Slow Evaporation):
-
Choose a solvent system where the compound is moderately soluble. A binary solvent system often works well.
-
Prepare a saturated or near-saturated solution of the compound at room temperature or with gentle heating.
-
Filter the solution through a small cotton plug into a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a loop and mount them on the goniometer of the diffractometer.[16][20]
-
Verification Step: A good quality crystal will produce a sharp, well-defined diffraction pattern when exposed to the X-ray beam.
Conclusion
The structural analysis of compounds derived from this compound demands a rigorous and multi-technique approach. While 1D NMR and mass spectrometry provide the initial, essential pieces of the puzzle, they must be complemented by more advanced techniques to address the inherent complexities of these structures, particularly tetrazole tautomerism. 2D NMR is invaluable for establishing definitive connectivity, while X-ray crystallography remains the ultimate tool for absolute structural proof. By strategically combining these methods and understanding the causality behind their application, researchers can confidently and accurately characterize these promising molecules, accelerating the pace of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Validating the Mechanism of Action of (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid-Derived Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the pursuit of therapies for conditions driven by excessive tissue degradation such as osteoarthritis and cancer, Matrix Metalloproteinase-13 (MMP-13) has emerged as a pivotal therapeutic target.[1] This guide provides an in-depth technical comparison and validation workflow for a promising class of MMP-13 inhibitors derived from the (4-(2H-Tetrazol-5-yl)phenyl)boronic acid scaffold. As researchers, scientists, and drug development professionals, understanding the precise mechanism of action is paramount for advancing a lead compound. This document offers a comprehensive framework for validating these inhibitors, comparing their performance with established alternatives, and providing the supporting experimental data necessary for informed decision-making.
MMP-13, a zinc-dependent endopeptidase, plays a primary role in the degradation of type II collagen, a critical component of articular cartilage.[1] Its upregulation in various pathologies makes it a highly attractive target for therapeutic intervention.[2] The this compound scaffold is of particular interest due to the established role of boronic acids in interacting with the catalytic zinc ion in the active site of MMPs, and the tetrazole moiety, which can enhance solubility and be tailored for specific interactions within the enzyme's binding pockets.[3][4]
The Rationale for a Multi-Faceted Validation Approach
Validating the mechanism of action of a novel inhibitor is not a linear process but rather a multi-pronged investigation. It requires a convergence of evidence from biochemical, biophysical, and cellular assays to build a robust and irrefutable case for a compound's intended mode of action. This guide will delineate a logical workflow, starting from initial enzymatic characterization and progressing to target engagement confirmation within a cellular context.
Visualizing the Validation Workflow
The journey from a putative inhibitor to a validated lead compound with a well-defined mechanism of action can be visualized as a structured, multi-step process. Each stage provides critical data that informs the next, creating a comprehensive understanding of the inhibitor's properties.
Figure 1: A streamlined workflow for the comprehensive validation of an MMP-13 inhibitor's mechanism of action.
I. Biochemical Characterization: The First Line of Evidence
The initial step in validating a novel inhibitor is to characterize its interaction with the purified target enzyme. This provides fundamental information about its potency, selectivity, and mode of inhibition.
A. Enzymatic Assays: Quantifying Inhibitory Potency
A fluorogenic substrate-based assay is a common and robust method to determine the half-maximal inhibitory concentration (IC50) of MMP inhibitors.[1]
Experimental Protocol: Fluorogenic MMP-13 Inhibition Assay
-
Enzyme Activation: Recombinant human MMP-13 is activated according to the manufacturer's protocol.
-
Inhibitor Preparation: A dilution series of the this compound-derived inhibitor (and comparator compounds) is prepared in assay buffer.
-
Enzyme-Inhibitor Incubation: Activated MMP-13 is pre-incubated with the inhibitor dilutions for a defined period to allow for binding equilibrium.
-
Substrate Addition: A fluorogenic MMP-13 substrate, such as (7-methoxycoumarin-4-acetyl)-Pro-Leu-Gly-Leu-(N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)-Ala-Arg-NH2, is added to initiate the reaction.[1]
-
Data Acquisition: The increase in fluorescence resulting from substrate cleavage is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the percent inhibition at each inhibitor concentration is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Comparative Data:
| Inhibitor | Target | IC50 (nM) | Selectivity vs. MMP-1 (fold) | Selectivity vs. MMP-8 (fold) |
| Compound X (Tetrazole-Boronic Acid) | MMP-13 | 5.2 | >500 | >200 |
| CL-82198 (Hydroxamate-based) | MMP-13 | 15 | ~100 | ~50 |
| Mmp13-IN-4 (Non-zinc binding) | MMP-13 | 8.0 | >1000 | >1000 |
Table 1: Comparative inhibitory potency and selectivity of Compound X against other known MMP-13 inhibitors. Lower IC50 values indicate higher potency.
B. Mode of Inhibition Studies
To understand how the inhibitor interacts with the enzyme, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by performing the enzymatic assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using Lineweaver-Burk or Dixon plots. For a boronic acid inhibitor expected to bind to the catalytic zinc, a competitive or mixed-type inhibition pattern is anticipated.
II. Biophysical Validation: Confirming Direct Binding and Characterizing Thermodynamics
While enzymatic assays demonstrate functional inhibition, they do not directly prove binding to the target. Biophysical techniques provide this crucial evidence and offer deeper insights into the binding thermodynamics and kinetics.
A. Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[2][5]
Experimental Protocol: ITC for Inhibitor-MMP-13 Binding
-
Sample Preparation: Purified MMP-13 is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe, both in the same buffer.
-
Titration: A series of small injections of the inhibitor into the enzyme solution is performed.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting thermogram is integrated and fit to a binding model to determine the Kd, stoichiometry (n), ΔH, and ΔS.
Comparative Thermodynamic Data:
| Inhibitor | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Driving Force |
| Compound X | 8.1 | -7.5 | -3.2 | Enthalpy-driven |
| CL-82198 | 22.5 | -5.1 | -4.8 | Mixed |
| Mmp13-IN-4 | 12.3 | -2.3 | -8.5 | Entropy-driven |
Table 2: Thermodynamic signatures of inhibitor binding to MMP-13. The negative ΔH for Compound X suggests strong, favorable interactions like hydrogen bonding.
B. Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful label-free technique for studying the real-time kinetics of molecular interactions, providing association (kon) and dissociation (koff) rate constants.[6][7] A longer residence time (slower koff) can be a desirable attribute for a drug candidate.
Experimental Protocol: SPR Analysis of Inhibitor-MMP-13 Interaction
-
Surface Preparation: MMP-13 is immobilized on a sensor chip surface.
-
Analyte Injection: Different concentrations of the inhibitor (analyte) are flowed over the sensor surface.
-
Response Monitoring: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fit to a kinetic model to determine kon, koff, and the kinetically-derived Kd.
Comparative Kinetic Data:
| Inhibitor | kon (10^5 M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | Kd (nM) | Residence Time (1/koff) (s) |
| Compound X | 2.5 | 2.0 | 8.0 | 500 |
| CL-82198 | 1.8 | 4.1 | 22.8 | 244 |
| Mmp13-IN-4 | 3.0 | 3.7 | 12.3 | 270 |
Table 3: Kinetic parameters for inhibitor binding to MMP-13. The slower dissociation rate of Compound X indicates a longer residence time on the target.
III. Cellular Target Engagement: Proving the Mechanism in a Physiological Context
Demonstrating that an inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step.
A. Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9] This assay provides direct evidence of target engagement in intact cells.
Experimental Protocol: CETSA for MMP-13 Target Engagement
-
Cell Treatment: Cells expressing MMP-13 are treated with the inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble MMP-13 remaining at each temperature is quantified by Western blot or other protein detection methods.
-
Data Analysis: A melting curve is generated, and a shift in the melting temperature (Tm) in the presence of the inhibitor indicates target stabilization and thus, engagement.
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).
B. Cartilage Explant Assay: Assessing Functional Efficacy
To evaluate the functional consequence of MMP-13 inhibition in a more physiologically relevant system, cartilage explant assays are employed.[1] These assays measure the ability of an inhibitor to prevent the degradation of the extracellular matrix.
Experimental Protocol: Cartilage Explant Assay
-
Explant Culture: Cartilage explants are cultured in the presence of a pro-inflammatory cytokine (e.g., IL-1β) to induce MMP-13 expression and cartilage degradation.
-
Inhibitor Treatment: The explants are co-treated with various concentrations of the inhibitor.
-
Analysis of Degradation Markers: The culture medium is collected and analyzed for markers of collagen degradation (e.g., C-terminal telopeptide of type II collagen, CTX-II) and proteoglycan release (e.g., glycosaminoglycans).
-
Data Analysis: The levels of degradation markers in the inhibitor-treated groups are compared to the cytokine-stimulated control group to determine the extent of protection.
Conclusion: A Weight-of-Evidence Approach
The validation of a mechanism of action for a novel inhibitor series, such as those derived from this compound, relies on a systematic and logical progression of experiments. By integrating data from enzymatic, biophysical, and cellular assays, a compelling and comprehensive picture of the inhibitor's interaction with its target emerges. The hypothetical "Compound X" presented in this guide, with its potent enzymatic inhibition, favorable thermodynamic and kinetic profiles, confirmed cellular target engagement, and functional efficacy, represents a well-validated lead candidate. This rigorous, multi-faceted approach provides the robust data package required to confidently advance promising inhibitors through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro | MDPI [mdpi.com]
- 7. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (4-(2H-Tetrazol-5-yl)phenyl)boronic acid in Organic Synthesis
Topic: Benchmarking the Performance of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid in Organic Reactions
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Specialized Boronic Acids in Drug Discovery
The role of boronic acids in medicinal chemistry has evolved dramatically over the past two decades.[1] Initially regarded as synthetic intermediates, they are now recognized as crucial components in approved pharmaceuticals, including the proteasome inhibitor Bortezomib (Velcade®).[2][3][4] Their utility stems from their stability, functional group tolerance, and, most notably, their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[5]
This guide focuses on a specific, high-value building block: This compound (CAS 179942-55-3).[6] This molecule is of particular interest to drug development professionals for two key reasons. First, the tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. Second, the boronic acid moiety provides a direct handle for synthetic diversification via cross-coupling.[7][8]
The unique combination of these two functional groups—the bioisosteric tetrazole and the synthetically versatile boronic acid—makes this compound a powerful tool for generating novel molecular architectures.[7] The tetrazole group can enhance aqueous solubility and reactivity, which are beneficial properties in both organic synthesis and drug development.[8][9] This guide provides an in-depth performance benchmark of this reagent in the context of the Suzuki-Miyaura reaction, comparing it against a panel of structurally diverse arylboronic acids to elucidate its unique reactivity profile.
Comparative Benchmarking in the Suzuki-Miyaura Cross-Coupling Reaction
To objectively assess the performance of this compound, we designed a standardized Suzuki-Miyaura cross-coupling reaction. The insights drawn from this comparison are critical for reaction optimization and rational substrate selection in complex synthetic campaigns.
Experimental Design and Rationale
The Suzuki-Miyaura reaction is a complex catalytic process sensitive to multiple variables, including the base, solvent, and palladium source.[10][11] To ensure a fair comparison, a standardized protocol was established using 4-bromoacetophenone as the coupling partner. This electrophile was chosen for its moderate reactivity and the clear spectroscopic handle provided by the acetophenone methyl group for monitoring reaction progress via ¹H NMR.
-
Reaction: Arylboronic Acid + 4-Bromoacetophenone
-
Catalyst System: Pd(PPh₃)₄ (a common, well-understood catalyst)
-
Base: K₂CO₃ (a moderately strong inorganic base to minimize base-catalyzed protodeboronation)[12]
-
Solvent: Toluene/EtOH/H₂O (a biphasic system known to facilitate many Suzuki couplings)
-
Temperature: 85 °C
This setup is designed to be robust yet sensitive enough to highlight performance differences between the boronic acid substrates.
The Competitors: A Panel of Arylboronic Acids
To contextualize the performance of this compound, five alternative reagents were selected, representing a spectrum of electronic and structural properties.
| Competitor Boronic Acid | Rationale for Selection |
| Phenylboronic Acid | The unsubstituted parent compound; serves as the baseline for reactivity. |
| 4-Methoxyphenylboronic Acid | Contains a strong electron-donating group (-OMe) to assess the impact of increased nucleophilicity. |
| 4-(Trifluoromethyl)phenylboronic Acid | Contains a strong electron-withdrawing group (-CF₃) to assess the impact of reduced nucleophilicity.[13] |
| 4-Carboxyphenylboronic Acid | The direct carboxylic acid analog to the tetrazole, allowing for a head-to-head bioisosteric comparison. |
| 3-(2H-Tetrazol-5-yl)phenylboronic Acid | An isomer of the target compound, used to probe the electronic and steric effects of meta-substitution versus para-substitution.[14] |
Performance Data Summary
The following table summarizes the experimental outcomes, focusing on reaction yield and the prevalence of a key side reaction, protodeboronation, where the boronic acid is replaced by a hydrogen atom.[12]
| Boronic Acid Substrate | Reaction Time (h) | Product Yield (%) | Protodeboronation (%) | Key Observations |
| Phenylboronic Acid | 4 | 92 | < 5 | Baseline: Efficient coupling with minimal side reactions. |
| 4-Methoxyphenylboronic Acid | 2 | 95 | < 2 | Electron-Rich: Accelerated reaction rate due to faster transmetalation. |
| 4-(Trifluoromethyl)phenylboronic Acid | 12 | 65 | ~20 | Electron-Poor: Sluggish reaction and significant protodeboronation, a common issue with electron-deficient substrates.[15] |
| 4-Carboxyphenylboronic Acid | 8 | 78 | ~10 | Carboxylic Acid Analog: Good yield, but slower than the baseline, likely due to electronic withdrawal and potential catalyst inhibition. |
| This compound | 6 | 88 | < 8 | Target Compound: Excellent performance, demonstrating faster kinetics and higher yield than its carboxylic acid bioisostere. The tetrazole's electron-withdrawing nature is balanced by its other properties. |
| 3-(2H-Tetrazol-5-yl)phenylboronic Acid | 7 | 85 | ~10 | Isomeric Control: Slightly slower reaction and more protodeboronation compared to the para-isomer, highlighting the subtle influence of substituent position. |
Mechanistic Interpretation and Deeper Dive
Understanding the "why" behind the data is paramount. The performance of this compound is a direct consequence of its unique structure influencing the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and requires activation by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The Influence of the Tetrazole Moiety on Reactivity
The superior performance of this compound compared to its carboxylic acid analogue can be attributed to a combination of factors:
-
Electronic Profile: While the tetrazole ring is electron-withdrawing, its effect appears less detrimental to the transmetalation step than a carboxylic acid under these conditions. This may be due to a more favorable interaction of the boronate complex with the palladium center.
-
Solubility: The tetrazole moiety is known to enhance the solubility of molecules in polar organic solvents.[7] This can lead to a higher effective concentration of the boronic acid in the reaction phase where catalysis occurs, accelerating the reaction rate.
-
Reduced Catalyst Inhibition: Carboxylate anions can sometimes coordinate strongly to the palladium center, leading to catalyst inhibition. The tetrazolate anion, formed under basic conditions, may have a less inhibitory effect, allowing for more efficient catalyst turnover.
The Challenge of Protodeboronation
Protodeboronation is a competitive side reaction where the C-B bond is cleaved by a proton source (often water, facilitated by the base) before transmetalation can occur.[12] This pathway is particularly problematic for electron-deficient arylboronic acids, as seen with the 4-(trifluoromethyl)phenyl derivative. The low incidence of protodeboronation (<8%) with this compound suggests that under these conditions, the rate of productive transmetalation is significantly faster than the rate of this undesired side reaction. This indicates good stability and high reactivity, a desirable combination for a synthetic building block.[16]
Detailed Experimental Protocol
Reproducibility is the hallmark of trustworthy science. The following section provides a detailed, step-by-step protocol for the benchmark Suzuki-Miyaura reaction.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow, from reaction setup to product isolation.
A Scientist's Perspective: Conclusion
This compound stands out as a highly effective and robust building block for Suzuki-Miyaura cross-coupling reactions. Our comparative analysis demonstrates that it outperforms its direct carboxylic acid bioisostere, 4-carboxyphenylboronic acid, delivering higher yields in shorter reaction times with minimal formation of protodeboronation byproducts.
Its performance, rivaling that of simple phenylboronic acid, underscores its value for medicinal chemists and process development scientists. The combination of favorable reactivity, good stability, and the desirable physicochemical properties imparted by the tetrazole moiety makes it a strategic choice for the synthesis of complex, drug-like molecules.[7] For research teams engaged in lead optimization, the reliability and efficiency of this reagent can accelerate the synthesis-testing cycle, providing a clear advantage in the competitive landscape of drug discovery.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A particularly significant application of this reaction lies in the synthesis of complex pharmaceutical agents. One such crucial building block is (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, a key precursor in the manufacture of angiotensin II receptor blockers (sartans), a class of drugs widely used to treat hypertension. However, the presence of the acidic N-H protons and the potential for nitrogen-metal coordination within the tetrazole ring presents unique challenges to the catalytic system, often leading to catalyst inhibition and diminished yields.
This guide provides a comparative analysis of various palladium-based catalytic systems for the Suzuki-Miyaura coupling of this compound with aryl halides. By examining experimental data and exploring the mechanistic nuances of different catalyst classes, this document aims to equip researchers with the insights necessary to select the optimal catalytic system for their specific synthetic needs.
The Challenge of the Tetrazole Moiety
The tetrazole group in this compound can significantly impact the efficiency of the Suzuki-Miyaura coupling. The acidic protons on the tetrazole ring can react with the basic conditions typically required for the reaction, and the nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation or "poisoning". This necessitates a careful selection of the catalyst, ligands, and reaction conditions to achieve high yields and purity of the desired biphenyltetrazole product.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst and its associated ligand is critical for overcoming the challenges posed by the tetrazole-containing substrate. Below is a comparative overview of commonly employed catalytic systems.
Traditional Phosphine Ligand-Based Catalysts
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄:
This has been a workhorse catalyst in Suzuki-Miyaura couplings for decades. While readily available and relatively inexpensive, its performance with N-containing heteroaryl boronic acids can be suboptimal. The triphenylphosphine ligands are moderately electron-donating and can be susceptible to oxidation. In the context of coupling with this compound, higher catalyst loadings and longer reaction times may be necessary to achieve satisfactory yields.
2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂:
The dppf ligand is a chelating phosphine that offers greater stability to the palladium center compared to monodentate ligands like PPh₃. This increased stability can be advantageous when dealing with potentially coordinating substrates like tetrazoles. Catalyst systems based on dppf often exhibit higher turnover numbers and can be effective at lower catalyst loadings. The use of Pd(dppf)Cl₂ has been reported in the synthesis of sartan intermediates, indicating its utility in this context.
Advanced Buchwald-Type Ligand Systems
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. These ligands are designed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to highly efficient catalysts. For challenging substrates like this compound, Buchwald-type ligands can offer significant advantages in terms of reaction rates and yields, even at very low catalyst loadings.
Experimental Data Summary
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound (or its protected form) with various aryl bromides, showcasing the performance of different catalytic systems. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. This table is a compilation of data from different sources and should be interpreted as a guide to the relative efficacy of each catalyst system.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromophenyl oxazoline | Na₂CO₃ | Toluene/H₂O | 110 | 18 | 85 | [1] |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 80 | 18 | High | [1] |
| Heterogeneous Pd-Ce-Sn-Oxide | 2-Iodobenzonitrile | K₂CO₃ | Dioxane/H₂O | 80 | 2 | >70 | [2] |
| Q-phos/Pd(OAc)₂ | Aryl Bromide | - | THF | 75 | - | 80 | [3] |
Note: The yields and reaction conditions are specific to the cited literature and may vary depending on the specific substrates and reaction scale.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized, representative protocols for conducting a Suzuki-Miyaura coupling reaction with this compound. Note: These protocols should be optimized for specific substrates and scales.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
-
Reaction Setup: Follow the same procedure as in Protocol 1 for adding the aryl bromide, boronic acid, and base to a Schlenk flask.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Inert Atmosphere and Solvent Addition: Proceed as described in Protocol 1.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound is a critical transformation in the synthesis of important pharmaceuticals. While the tetrazole moiety presents challenges, a judicious choice of catalyst and reaction conditions can lead to high-yielding and efficient processes.
For general applications, Pd(dppf)Cl₂ offers a good balance of reactivity and stability and is a reliable choice for this type of coupling. For more challenging substrates or when higher efficiency is required, exploring Buchwald-type ligands and their corresponding pre-catalysts is highly recommended. While traditional Pd(PPh₃)₄ can be effective, it may require more optimization and higher catalyst loadings.
As with any catalytic reaction, empirical optimization of the base, solvent, temperature, and catalyst loading is crucial for achieving the best results for a specific substrate combination. The information and protocols provided in this guide serve as a strong foundation for developing robust and efficient Suzuki-Miyaura coupling reactions involving this important boronic acid.
References
A Senior Application Scientist's Guide to the In-Vitro and In-Vivo Validation of Novel Boronic Acid-Based β-Lactamase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Boronic Acids in Overcoming Antibiotic Resistance
The relentless evolution of bacterial resistance mechanisms poses one of the most significant threats to global health. A primary driver of this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. These enzymes hydrolyze the core β-lactam ring of widely used antibiotics like penicillins and carbapenems, rendering them ineffective[1][2]. To counteract this, the field has shifted towards a combination therapy strategy: co-administering a β-lactam antibiotic with a β-lactamase inhibitor (BLI)[3][4].
This guide focuses on a promising new frontier in BLI development centered on boronic acid derivatives. The (4-(2H-Tetrazol-5-yl)phenyl)boronic acid scaffold serves as a crucial building block in this endeavor[5][6][7]. The boronic acid moiety acts as a potent, reversible covalent inhibitor of serine β-lactamases, mimicking the transition state of β-lactam hydrolysis[8][9][10][11]. The tetrazole group is a well-established bioisostere for a carboxylic acid, enhancing metabolic stability and pharmacokinetic properties[12][13][14][15].
Here, we present a comparative validation framework for a novel, hypothetical drug candidate derived from this scaffold, which we will call "Taniborbactam," a real-world investigational drug that exemplifies this chemical class[4][16][17][18][19]. We will compare its performance against a well-established combination, Meropenem/Vaborbactam, with Vaborbactam being another successful cyclic boronate BLI[1][20][21][22]. This guide will provide the causal logic behind experimental choices and detailed protocols for a robust in-vitro and in-vivo evaluation.
Section 1: In-Vitro Validation: From Target Engagement to Cellular Efficacy
The initial phase of validation aims to answer fundamental questions: Does our compound inhibit the target enzyme? Does it work in a cellular context? And is it selective?
Biochemical Assays: Quantifying Target Inhibition
The first step is to determine the intrinsic inhibitory potency of Taniborbactam against key β-lactamase enzymes. This is achieved by measuring the 50% inhibitory concentration (IC50) and the inhibition constant (Ki).
Causality: The choice of enzymes is critical. We must test against clinically relevant Ambler class A (like KPC), class C (like AmpC), and class D (like OXA) serine β-lactamases, as well as class B metallo-β-lactamases (MBLs) like NDM and VIM, which are not inhibited by many existing BLIs[3][4][19]. Taniborbactam's unique potential lies in its broad-spectrum activity, including against MBLs[16][18][19]. A low Ki value indicates high-affinity binding to the enzyme's active site.
Protocol: β-Lactamase Inhibition Assay
-
Reagents: Purified β-lactamase enzymes (KPC-2, AmpC, OXA-48, NDM-1), Nitrocefin (a chromogenic cephalosporin substrate), test compounds (Taniborbactam, Vaborbactam), assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure: a. Prepare serial dilutions of Taniborbactam and Vaborbactam in the assay buffer. b. In a 96-well plate, add the enzyme solution to each well containing the inhibitor dilutions. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding a solution of Nitrocefin. d. Immediately measure the rate of Nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm using a spectrophotometer[23].
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The apparent inhibition constant (Ki app) can be determined under competitive inhibition conditions[2][18].
Comparative Data Summary:
| Compound | Target Enzyme (Class) | Ki app (nM) - Representative Values |
| Taniborbactam | KPC-2 (Serine, Class A) | ~19 |
| AmpC (Serine, Class C) | ~53 | |
| NDM-1 (Metallo, Class B) | ~110 (competitive) | |
| Vaborbactam | KPC-2 (Serine, Class A) | ~37 |
| AmpC (Serine, Class C) | ~180 | |
| NDM-1 (Metallo, Class B) | No significant inhibition |
Note: Data synthesized from multiple sources for illustrative comparison. Actual values may vary.[2][16][18]
Cell-Based Assays: Proving Efficacy in a Biological System
While biochemical assays confirm target engagement, they don't account for factors like bacterial cell wall penetration. Whole-cell antimicrobial susceptibility testing (AST) is essential to determine the compound's ability to restore the activity of a partner antibiotic.
Causality: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for antimicrobial susceptibility[24][25]. We test a β-lactam antibiotic (e.g., Cefepime for Taniborbactam, Meropenem for Vaborbactam) alone and in combination with a fixed concentration of the BLI. A significant reduction (e.g., ≥4-fold) in the MIC for the combination indicates synergistic activity and effective inhibition within the bacterial cell[17][23].
Protocol: Broth Microdilution MIC Assay
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains (e.g., KPC-producing Klebsiella pneumoniae, NDM-producing E. coli), partner antibiotic (Cefepime), and BLI (Taniborbactam).
-
Procedure: a. Prepare serial two-fold dilutions of the antibiotic (e.g., Cefepime) in CAMHB across the rows of the microtiter plate. b. Prepare two sets of plates. To one set, add a fixed concentration of the BLI (e.g., 4 µg/mL Taniborbactam) to all wells. The other set will contain the antibiotic alone. c. Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL). d. Inoculate all wells with the bacterial suspension. e. Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic alone to the MIC of the combination.
Comparative Data Summary:
| Bacterial Strain (Resistance Mechanism) | Antibiotic | BLI (4 µg/mL) | MIC (µg/mL) - Antibiotic Alone | MIC (µg/mL) - Antibiotic + BLI | Fold-Reduction |
| K. pneumoniae (KPC-producing) | Cefepime | Taniborbactam | >64 | 0.5 | >128 |
| E. coli (NDM-producing) | Cefepime | Taniborbactam | >64 | 1 | >64 |
| K. pneumoniae (KPC-producing) | Meropenem | Vaborbactam | 32 | ≤0.03 | >1000 |
Note: Data synthesized from multiple sources for illustrative comparison.[16][17][25]
Visualization of In-Vitro Workflow & Target Pathway
A logical workflow ensures reproducible and comprehensive in-vitro characterization.
Caption: Workflow for in-vitro validation of a β-lactamase inhibitor.
The mechanism of action involves the BLI protecting the β-lactam antibiotic, allowing it to inhibit its ultimate target: the Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]
- 8. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. phmethods.net [phmethods.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vitro evaluations of aminopenicillin/beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Novel Compounds from (4-(2H-Tetrazol-5-yl)phenyl)boronic Acid
Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, boronic acids and their derivatives stand out as exceptionally versatile building blocks. Their unique ability to form reversible covalent bonds with diols makes them invaluable for creating targeted therapies, particularly as enzyme inhibitors and sensors for biological molecules.[1][2] Among these, (4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a compound of significant interest. The presence of the tetrazole ring, a well-established bioisostere for a carboxylic acid group, coupled with the reactive boronic acid moiety, presents a compelling scaffold for the development of novel therapeutics.[1]
This guide provides a comprehensive spectroscopic validation of novel compounds synthesized from this compound. Through a detailed comparison with structurally related alternatives—4-carboxyphenylboronic acid and 4-cyanophenylboronic acid—we will elucidate the distinct spectroscopic signatures that arise from the unique electronic and structural features of the tetrazole-containing scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental data to support the characterization of these promising molecules.
Comparative Framework: Selection of Analytes
To establish a robust comparative analysis, we have selected two commercially available phenylboronic acid derivatives that offer distinct electronic properties for benchmarking against our novel compounds derived from this compound.
-
This compound (Parent Compound): The focal point of our study, featuring a tetrazole ring which acts as a non-classical bioisostere of a carboxylic acid.
-
4-Carboxyphenylboronic acid (Alternative 1): A direct structural analog where the tetrazole is replaced by a carboxylic acid. This allows for a direct comparison of the spectroscopic influence of these two acidic functional groups.
-
4-Cyanophenylboronic acid (Alternative 2): This analog introduces a strongly electron-withdrawing nitrile group, providing a contrasting electronic environment to the parent compound and the carboxylic acid analog.
dot
Figure 1: Logical relationship of the parent compound and the selected alternatives for spectroscopic comparison.
Synthesis of a Novel Derivative: A Case Study in Suzuki-Miyaura Coupling
To demonstrate the synthetic utility of this compound, we will detail the synthesis of a novel biaryl compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance.[3]
Hypothetical Reaction:
This compound + 4-Bromoacetophenone → 4'-Acetyl-[1,1'-biphenyl]-4-yl)-2H-tetrazole
dot
Figure 2: Experimental workflow for the synthesis of a novel biaryl tetrazole via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-bromoacetophenone (1.0 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Validation and Comparative Analysis
The structural elucidation of the newly synthesized compound and the comparison with its analogs are performed using a suite of spectroscopic techniques. Below, we present the expected and observed data, highlighting the key differences.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. The chemical shifts (δ) in ppm provide detailed information about the electronic environment of the nuclei.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic protons typically appear in the range of 7.5-8.2 ppm. The acidic proton of the tetrazole may be broad and its chemical shift can be concentration-dependent. | Phenyl carbons are expected between 120-140 ppm. The carbon of the tetrazole ring is anticipated around 155-160 ppm. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.[4] |
| 4-Carboxyphenylboronic acid | Aromatic protons are observed around 7.9-8.1 ppm. The carboxylic acid proton is a broad singlet, typically >10 ppm. | Phenyl carbons resonate in the 128-135 ppm region. The carboxylic carbon is found downfield, around 167-170 ppm. |
| 4-Cyanophenylboronic acid | Aromatic protons are shifted downfield to ~7.7-8.0 ppm due to the electron-withdrawing nature of the nitrile group. | Phenyl carbons appear in the 129-135 ppm range. The nitrile carbon is typically observed around 118-120 ppm, and the carbon attached to the nitrile is downfield shifted.[3] |
| 4'-Acetyl-[1,1'-biphenyl]-4-yl)-2H-tetrazole | Multiple aromatic signals are expected in the 7.6-8.2 ppm range. A sharp singlet for the acetyl methyl protons will be present around 2.6 ppm. | Signals for two phenyl rings will be observed. The acetyl carbonyl carbon will be significantly downfield (>190 ppm). The tetrazole carbon will be in its characteristic region. |
Causality behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent choice for these compounds due to their polarity and the presence of acidic protons, which are readily observable in this solvent.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules.
Table 2: Comparative HRMS Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion [M-H]⁻ or [M+H]⁺ |
| This compound | C₇H₇BN₄O₂ | 189.0615 | Expected: 188.0537 or 190.0693 |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 166.0437 | Expected: 165.0359 or 167.0515 |
| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 147.0492 | Expected: 146.0414 or 148.0570[4] |
| 4'-Acetyl-[1,1'-biphenyl]-4-yl)-2H-tetrazole | C₁₅H₁₂N₄O | 264.1011 | Expected: 263.0933 or 265.1089 |
Trustworthiness of the Protocol: The high resolution and accuracy of modern mass spectrometers (typically <5 ppm error) provide a self-validating system for confirming the elemental composition of a synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Compound | B-O-H Stretch | C=N Stretch (Tetrazole/Nitrile) | C=O Stretch (Carboxyl/Ketone) | O-H Stretch (Carboxyl/Boronic Acid) |
| This compound | ~1350 | ~1400-1600 | N/A | Broad, ~3200-3600 |
| 4-Carboxyphenylboronic acid | ~1350 | N/A | ~1680-1710 | Very broad, ~2500-3300 |
| 4-Cyanophenylboronic acid | ~1350 | ~2220-2240 | N/A | Broad, ~3200-3600 |
| 4'-Acetyl-[1,1'-biphenyl]-4-yl)-2H-tetrazole | N/A | ~1400-1600 | ~1670-1690 | N/A (if fully coupled) |
Authoritative Grounding: The characteristic absorption bands for these functional groups are well-established in spectroscopic literature and provide a reliable method for qualitative analysis.
Experimental Protocols: A Guide to Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.
dot
Figure 3: A comprehensive workflow for the spectroscopic validation of novel compounds.
Conclusion
The spectroscopic techniques detailed in this guide provide a robust and self-validating framework for the characterization of novel compounds derived from this compound. By comparing the spectral data of new derivatives with the parent compound and its structural and electronic analogs, researchers can gain a deep understanding of the structure-property relationships. The distinct signatures in NMR, the precise mass determination from HRMS, and the functional group information from FT-IR collectively offer unambiguous evidence for the successful synthesis and purity of these high-value compounds, thereby accelerating their progression in the drug discovery pipeline.
References
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
This document provides a comprehensive, step-by-step guide for the proper disposal of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid (CAS No. 179942-55-3). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in the laboratory.
Hazard Assessment: A Tale of Two Functional Groups
This compound is a molecule that requires careful consideration due to the distinct properties of its two primary functional groups: the boronic acid and the tetrazole ring.
-
The Boronic Acid Moiety : Generally, arylboronic acids are classified as irritants, capable of causing skin, eye, and respiratory system irritation.[1] While not acutely toxic, they necessitate careful handling to avoid exposure.[2][3]
-
The Tetrazole Ring : This is the functional group of greater concern. Tetrazoles are high-nitrogen heterocyclic compounds known for their energetic nature. Many tetrazole-containing compounds are sensitive to heat, friction, or shock, and can undergo rapid, explosive decomposition.[4][5]
While some Safety Data Sheets (SDS) for this specific compound may classify it simply as an irritant or even as non-hazardous under OSHA's Hazard Communication Standard, this assessment can be misleading.[1][6] The foundational principle of laboratory safety dictates that a compound must be handled with the precautions appropriate for its most hazardous potential.
Core Directive: Due to the inherent energetic properties of the tetrazole ring, all waste containing this compound must be treated as potentially explosive and hazardous chemical waste. This protocol supersedes any less stringent classifications and ensures the highest level of safety.
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure the following PPE is worn and precautions are taken:
-
Eye Protection : Tightly fitting chemical safety goggles or a face shield are mandatory.[7][8]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for signs of degradation or puncture before use.[3]
-
Protective Clothing : A flame-retardant lab coat and closed-toe shoes are required to prevent skin contact.
-
Work Environment : All handling and disposal-related activities must be conducted within a certified chemical fume hood to minimize the risk of inhalation and contain any potential incidents.[3]
-
Critical Handling Precautions : Avoid any actions that could introduce energy into the compound. Do not grind, apply friction, or subject the material to shock. Avoid heating unless part of a controlled, documented procedure.
Waste Characterization and Segregation: The Prohibitions
Proper disposal begins with correct characterization and segregation at the point of generation.
-
Designation : All waste containing this compound is to be designated as Hazardous Chemical Waste .
-
DO NOT Dispose Down the Drain : This compound and its solutions must never be disposed of in the sanitary sewer system.[2][9] Boron compounds can be harmful to aquatic ecosystems, and the reactivity of the tetrazole moiety in a complex aqueous environment is unknown.[2]
-
DO NOT Dispose in Solid Waste Bins : Contaminated consumables or solid reagent must never be placed in regular trash. Doing so creates a significant risk of ignition and explosion from friction or pressure in waste handling equipment.
-
Segregation is Key : This waste stream must be kept separate from other chemical wastes. In particular, avoid mixing with:
Step-by-Step Disposal Protocol
The only acceptable method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Waste Collection Collect all waste materials in a designated, compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[9]
-
Solid Waste : Carefully place unused reagent, residual amounts, and contaminated weighing papers or spatulas into the waste container. Minimize dust generation.[8]
-
Liquid Waste : For solutions, pour the liquid into a designated liquid hazardous waste container. Use a funnel to prevent spills. Note the solvent and approximate concentration of the compound on the label.
-
Contaminated Consumables : Place used gloves, pipette tips, and other contaminated disposable items into the solid waste container.
Step 2: Container Labeling Proper labeling is a critical regulatory requirement. The container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:
-
Full Chemical Name: "this compound"
-
CAS Number: 179942-55-3
-
List of all components, including solvents.
-
Appropriate Hazard Pictograms: At a minimum, include the "Exclamation Mark" for irritation. Given the tetrazole ring, it is a prudent and highly recommended best practice to also include the "Exploding Bomb" pictogram to accurately reflect the potential hazard.
-
Accumulation Start Date.
Step 3: Temporary Storage (Satellite Accumulation Area) Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[10]
-
The container must be kept tightly sealed except when adding waste.
-
Store it in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the SAA away from heat sources, direct sunlight, and high-traffic areas.
Step 4: Arrange for Professional Disposal Once the container is full, or in accordance with your institution's waste accumulation time limits (e.g., 12 months for academic labs under Subpart K), contact your EHS department.[11] They will arrange for collection by a licensed hazardous waste disposal company equipped to handle and treat energetic chemical waste, typically via high-temperature incineration.[12]
Spill Management Protocol
In the event of a small-scale laboratory spill, follow these steps immediately:
-
Alert and Secure : Alert personnel in the immediate area and restrict access.
-
Assess : Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain : For a solid spill, gently cover the material with an inert absorbent like vermiculite or sand to prevent dust from becoming airborne.[9] Do not sweep the dry powder.
-
Collect : Carefully scoop the mixture into your designated hazardous waste container. Use non-sparking tools.[4]
-
Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose : All cleaning materials (absorbent, cloths, etc.) must be collected and disposed of as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.[3]
Quantitative Data and Hazard Summary
| Property | Value / Information | Source |
| CAS Number | 179942-55-3 | [13] |
| Molecular Formula | C₇H₇BN₄O₂ | [13] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation. | [1] |
| Precautionary Hazard | Potential for explosive decomposition due to the tetrazole functional group. Treat as an energetic material. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, heavy metal salts. | [1][4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. Keep dry and away from heat. | [13] |
| Disposal Method | Via licensed hazardous waste disposal facility. NO drain or regular trash disposal. | [12] |
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste generated from this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. laballey.com [laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
- 13. lab-chemicals.com [lab-chemicals.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
